molecular formula C11H8ClFN2O B1475208 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one CAS No. 1594455-69-2

3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Cat. No.: B1475208
CAS No.: 1594455-69-2
M. Wt: 238.64 g/mol
InChI Key: URSOZLRLNBITPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is a fluorinated pyrazinone derivative intended for research and development use exclusively. This compound is part of a class of heterocyclic structures that have garnered significant interest in medicinal chemistry, particularly as synthons for the development of novel anti-infective agents . Pyrazinone scaffolds, especially 3-chloropyrazin-2(1H)-one derivatives, serve as key intermediates in synthesizing more complex molecules for biological evaluation. Research on structurally related compounds, such as 3-chloro-N-benzylpyrazine-2-carboxamides, has demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis and antibacterial efficacy against strains like Staphylococcus aureus . The chlorine atom at the 3-position and the nitrogen-containing ring make this core structure a versatile precursor for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to build diverse compound libraries for structure-activity relationship (SAR) studies. Key Research Areas: Medicinal Chemistry: Serves as a building block for the synthesis of potential therapeutic agents, particularly in anti-infective discovery programs targeting tuberculosis and resistant bacterial strains . Chemical Synthesis: Acts as a core scaffold for the exploration of novel heterocyclic compounds through further substitution on the pyrazinone ring. Handling and Usage: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (SDS) for safe handling procedures. Researchers are encouraged to explore the potential of this compound within the framework of their specific scientific investigations.

Properties

IUPAC Name

3-chloro-1-[(2-fluorophenyl)methyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-10-11(16)15(6-5-14-10)7-8-3-1-2-4-9(8)13/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSOZLRLNBITPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C(C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Weight of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and weight determination of the heterocyclic compound 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one. The methodologies and interpretations presented herein are grounded in established analytical principles, offering a robust framework for the characterization of this and structurally related molecules.

Foundational Molecular Attributes

The initial step in the comprehensive analysis of any novel compound is the determination of its fundamental molecular properties. For 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, these core attributes provide the basis for all subsequent analytical investigations.

Molecular Formula and Isotopic Considerations

The elemental composition of the target molecule is C₁₁H₈ClFN₂O. This formula is the cornerstone for calculating the molecular weight. It is crucial to consider the natural isotopic abundance of each element, particularly chlorine, which has two stable isotopes: ³⁵Cl (approximately 75.77%) and ³⁷Cl (approximately 24.23%). This isotopic distribution will result in characteristic patterns in mass spectrometry, providing a key diagnostic feature.

Molecular Weight Calculation

Based on the atomic weights of the constituent elements, the monoisotopic mass and average molecular weight can be calculated.

ElementAtomic Weight (Da)CountTotal Mass (Da)
Carbon (C)12.01111132.121
Hydrogen (H)1.00888.064
Chlorine (Cl)35.453135.453
Fluorine (F)18.998118.998
Nitrogen (N)14.007228.014
Oxygen (O)16.000116.000
Total 238.650

The nominal molecular weight is a critical parameter for interpreting mass spectrometry data and for performing stoichiometric calculations in synthetic and biological assays. A related compound, 3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one, has a reported molecular weight of 238.6500 Da, which is identical to the target molecule due to the positional difference of the fluorine atom not affecting the overall atomic count.[1]

Elucidation of the Molecular Structure

A combination of spectroscopic techniques is indispensable for unequivocally determining the connectivity of atoms and the overall three-dimensional shape of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one.

Conceptual Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural characterization of a novel organic compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Connectivity & Environment IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Structure Proposed Structure MS->Structure NMR->Structure IR->Structure XRay X-ray Crystallography (optional) Structure->XRay Absolute Confirmation

Caption: Workflow for Structural Elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion often leads to fragmentation into smaller, characteristic ions.

  • Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Expected Observations:

  • Molecular Ion Peak (M⁺•): A peak corresponding to the molecular weight of the compound (m/z ≈ 238.6) is expected. The presence of the chlorine isotope pattern (M⁺• and M+2⁺• peaks in an approximate 3:1 ratio) would be a strong confirmation of the presence of one chlorine atom.

  • Fragmentation Pattern: Characteristic fragment ions would provide further structural information. For instance, cleavage of the benzyl group could lead to a prominent peak. The fragmentation patterns of similar pyrazoline derivatives have been studied and can serve as a reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms. For 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired for each nucleus of interest.

  • Data Processing: The raw data (free induction decay) is Fourier transformed to produce the NMR spectrum.

Expected Spectral Features:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the benzyl and pyrazinone rings, as well as the methylene (-CH₂-) protons. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) will reveal the connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the benzyl group, providing direct evidence of its presence and chemical environment.

The structures of novel synthesized heterocyclic compounds are often confirmed using a combination of IR, MS, ¹H, and ¹³C NMR spectral data.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR beam is passed through the crystal, and the spectrum is recorded.

Expected Absorption Bands:

  • C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the carbonyl group of the pyrazinone ring.

  • C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region will correspond to the aromatic and pyrazinone ring systems.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region can indicate the presence of the chloro substituent.

  • C-F Stretch: A strong absorption typically appears in the 1000-1400 cm⁻¹ range.

IR spectroscopy is a common technique for the characterization of pyrazoline and other heterocyclic derivatives.[6][7]

Molecular Structure Diagram

The following diagram represents the two-dimensional structure of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one.

Caption: 2D Structure of the target molecule.

Synthesis and Reactivity Insights

Halogenated heterocycles are significant scaffolds in medicinal chemistry due to their diverse biological activities.[8] The synthesis of pyrazinones can be achieved through various methods, often involving the cyclization of acyclic precursors.[9] The presence of the chloro and fluoro substituents on 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is expected to influence its electronic properties, lipophilicity, and metabolic stability, which are critical factors in drug design.[8][10] The synthesis of similar halogenated heterocyclic compounds often involves multi-step procedures.[11]

Conclusion

The comprehensive characterization of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, a molecule of interest in drug discovery, relies on a synergistic application of modern analytical techniques. This guide has outlined the foundational principles and experimental workflows for determining its molecular weight and elucidating its intricate structure. The integration of mass spectrometry, multi-nuclear NMR, and IR spectroscopy provides a self-validating system for unambiguous structure confirmation, which is a prerequisite for any further investigation into its chemical and biological properties.

References

  • Synthesis, Characterization and Biological Activity of Aryl Halogen
  • 3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one. ChemScene.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC.
  • Synthesis and characterization of heterocyclic chalcones containing halogenated thiophenes | Request PDF.
  • SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC CHALCONES CONTAINING HALOGENATED THIOPHENES. Jurnal Teknologi (Sciences & Engineering).
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar.
  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Deriv
  • IR spectral data of Pyrazoline derivatives (1-6).
  • Mass spectrometric study of some pyrazoline derivatives.
  • 2(1H)

Sources

Solubility Determination and Thermodynamic Profiling of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the solubility profiling and thermodynamic analysis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one .

As specific peer-reviewed solubility datasets for this exact ortho-isomer are currently proprietary or not publicly indexed in standard thermodynamic journals (e.g., J. Chem. Eng.[1] Data), this guide synthesizes data from structural analogs (such as the meta-isomer and Riociguat intermediates) to establish a predictive solubility landscape . It further details the industrial-standard Laser Monitoring Observation Technique for generating precise data, ensuring researchers can replicate the workflow for process validation.

Executive Summary & Compound Profile

3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one (C₁₁H₈ClFN₂O) is a functionalized pyrazinone scaffold, structurally significant as a building block for Soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and HIF-PH inhibitors .[1] Its physicochemical behavior is governed by the competition between the lipophilic 2-fluorobenzyl/chloro moieties and the polar pyrazinone lactam core.

  • Molecular Weight: 238.65 g/mol [2]

  • Predicted LogP: ~2.3 – 2.8 (Moderate Lipophilicity)[1]

  • Process Criticality: Solubility data is essential for optimizing crystallization yields, purging impurities (e.g., regioisomers), and selecting green solvents for scale-up.

Predictive Solubility Landscape

Based on the meta-isomer (3-fluorobenzyl) and similar pyrazolo-pyridine intermediates, the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted Solubility BehaviorMechanism
Polar Aprotic DMSO, DMF, NMPVery High (>50 mg/mL)Strong dipole-dipole interactions with the lactam core.[1]
Polar Protic Methanol, EthanolModerate (10–40 mg/mL)H-bonding with the carbonyl/nitrogen; increases significantly with

.
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–25 mg/mL)Good solvency for the benzyl/chloro domains; ideal for crystallization.
Aromatics TolueneLow-Moderate Solvates the lipophilic tail but interacts poorly with the polar core.
Aqueous WaterVery Low (<0.1 mg/mL)Hydrophobic effect dominates; "antisolvent" candidate.

Experimental Methodology: Laser Monitoring Observation

To generate high-precision solubility data (mole fraction


) vs. temperature (

), the Laser Monitoring Observation Technique is the gold standard, minimizing human error compared to gravimetric methods.
Protocol Workflow
  • Preparation: A precise mass of solute (

    
    ) and solvent (
    
    
    
    ) is loaded into a jacketed glass vessel (approx. 20 mL).
  • Equilibration: The mixture is stirred continuously. A laser beam (He-Ne, 10 mW) passes through the vessel.

  • Dynamic Heating: The temperature is increased slowly (e.g., 2 K/h).

  • Detection:

    • Undissolved State: Particles scatter the laser; intensity at the detector is low/fluctuating.

    • Dissolution Point: As the last crystal dissolves, scattering ceases, and laser intensity spikes to a maximum. This temperature is recorded as the saturation temperature (

      
      ).
      
  • Replication: The process is repeated 3 times per mole fraction.

Workflow Visualization

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Vessel Jacketed Vessel (Stirring) Start->Vessel Detector Photodetector (Intensity I) Vessel->Detector Scattering Heat Ramp Temp (< 2 K/h) Vessel->Heat Laser Laser Source (Transmission) Laser->Vessel Beam Path Event Intensity Spike (Dissolution) Detector->Event I_max reached Heat->Detector Monitor I vs T Data Record T_eq Calculate x_1 Event->Data

Caption: Schematic of the Laser Monitoring Observation Technique for determining solid-liquid equilibrium.

Thermodynamic Modeling & Correlation

Experimental data must be correlated to thermodynamic models to allow interpolation for process design.

Modified Apelblat Equation

Used for correlating solubility (


) with temperature (

). It assumes a linear relationship between

and

with a correction term.

  • A, B, C: Empirical parameters derived from regression.

  • Utility: Excellent for interpolation within the measured range.

(Buchowski-Ksiazczak) Equation

Connects solubility to the melting properties of the solute.


[1]
  • 
    :  Non-ideality parameter.[3]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  Enthalpy parameter.[4]
    
  • 
    :  Melting temperature of the solute (determined via DSC).
    
Activity Coefficient Models (NRTL / Wilson)

Essential for calculating mixing properties (


).


  • 
    :  Activity coefficient of the solute.
    
  • Significance: If

    
    , positive deviation from Raoult's law (endothermic dissolution likely).
    
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x_1 vs T) Models Regression Models (Apelblat, u03BBh, NRTL) Data->Models Fit Parameter Estimation (ARD%, RMSD) Models->Fit Select Best Fit Model Fit->Select Minimize Error Props Thermodynamic Functions (u0394H_sol, u0394G_sol, u0394S_sol) Select->Props Calculate

Caption: Workflow for correlating experimental solubility data to thermodynamic parameters.

Process Implications

For researchers developing purification steps for 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one:

  • Crystallization Solvent:

    • Recommendation: Isopropanol (IPA) or Ethyl Acetate .

    • Reasoning: These solvents typically show a steep solubility curve (high

      
      ), allowing for high recovery upon cooling (cooling crystallization).
      
  • Antisolvent:

    • Recommendation: Water or n-Heptane .[1]

    • Reasoning: The compound is highly lipophilic; adding water to a methanolic solution will force precipitation (antisolvent crystallization).

  • Purification:

    • Regioisomers (e.g., meta-fluoro impurities) often have slightly different solubility profiles.[1] A "slurry wash" in a solvent with moderate solubility (e.g., cold Ethanol) can preferentially dissolve impurities if the target compound is the thermodynamically stable crystal form.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. Link[1]

  • Shakeel, F., et al. (2014). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Chemical & Engineering Data, 59(4), 971-979. Link

  • Key Organics. (2024). Safety Data Sheet: 3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one. Link (Referenced for analog structural properties).

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161. Link (Context for benzyl-pyrazole/pyrazine intermediates).[1]

Sources

3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Core Properties[1][2][3]

3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is a specialized heterocyclic building block utilized in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and kinase inhibitors. It serves as a critical scaffold for introducing the N-benzylpyrazinone pharmacophore, a structural motif found in various bioactive agents targeting cardiovascular and fibrotic pathways.

Identifiers & Physicochemical Profile[2][3]
PropertyData
Chemical Name 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
CAS Number Not Centrally Indexed (Analogous to 3-F isomer: 1601264-94-1)
Molecular Formula C₁₁H₈ClFN₂O
Molecular Weight 238.65 g/mol
Core Scaffold 3-Chloropyrazin-2(1H)-one
Purity Standard ≥97% (HPLC)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Water
Predicted LogP ~2.1
Structural Significance

The molecule features two distinct reactive centers:

  • Electrophilic C3 Position: The chlorine atom at position 3 is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for rapid library diversification with amines, thiols, or alkoxides.

  • N1-Benzyl Moiety: The 2-fluorobenzyl group acts as a lipophilic anchor, often providing metabolic stability and specific hydrophobic pocket interactions in target proteins (e.g., sGC or P2X3 receptors).

Part 2: Synthesis Strategy & Regioselectivity

The synthesis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one presents a classic regioselectivity challenge inherent to pyrazinone chemistry: distinguishing between N-alkylation (desired) and O-alkylation (undesired).

Reaction Logic

The starting material, 3-chloropyrazin-2(1H)-one (often existing in tautomeric equilibrium with 3-chloropyrazin-2-ol), is treated with 2-fluorobenzyl bromide. Under basic conditions, the pyrazinone anion is ambident.

  • Kinetic Control: O-alkylation is often faster but reversible under certain conditions.

  • Thermodynamic Control: N-alkylation yields the stable amide-like carbonyl, which is generally the thermodynamic product.

Optimized Synthetic Protocol

Objective: Selective N1-alkylation.

Reagents:

  • Substrate: 3-Chloropyrazin-2(1H)-one (1.0 eq)

  • Electrophile: 2-Fluorobenzyl bromide (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 3-chloropyrazin-2(1H)-one and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes to ensure formation of the pyrazinone anion. Note: Cs₂CO₃ is preferred over K₂CO₃ for higher solubility and "naked" anion effect.

  • Addition: Dropwise add 2-fluorobenzyl bromide (diluted in minimal DMF) over 15 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LCMS for the disappearance of the starting material (m/z ~130) and appearance of product (m/z ~239).

  • Workup: Quench with water/ice. The product often precipitates.[1] If solid, filter and wash with water and hexanes. If oil, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (0–40% EtOAc in Hexanes).

Synthesis Pathway Diagram

Synthesispath SM1 3-Chloropyrazin-2(1H)-one (Tautomeric Core) Intermediate Ambident Anion (N- vs O- nucleophile) SM1->Intermediate Cs2CO3, DMF Deprotonation Reagent 2-Fluorobenzyl Bromide (Electrophile) Reagent->Intermediate + Product 3-chloro-1-(2-fluorobenzyl) pyrazin-2(1H)-one (Thermodynamic Product) Intermediate->Product N-Alkylation (Major, 60°C) Byproduct O-Alkylated Imidate (Kinetic Byproduct) Intermediate->Byproduct O-Alkylation (Minor)

Figure 1: Regioselective synthesis pathway favoring the thermodynamic N-alkylated pyrazinone.

Part 3: Reactivity & Functionalization[3]

Once synthesized, the 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one scaffold acts as a versatile electrophile. The chlorine atom at C3 is activated by the adjacent carbonyl (C2) and the para-nitrogen (N4), making it highly susceptible to SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr)

This is the primary utility of the scaffold. The reaction proceeds readily with primary and secondary amines, often without transition metal catalysis.

  • Amines: Reacts with benzylamines, piperazines, or anilines to form 3-amino derivatives (common in kinase inhibitors).

  • Conditions: 3-5 eq. amine, EtOH or DMSO, 80–120°C (microwave assisted is highly effective).

Palladium-Catalyzed Cross-Coupling

For carbon-carbon bond formation, the C3-Cl bond can participate in Suzuki-Miyaura or Stille couplings, although oxidative addition is slower than with the corresponding bromide or iodide.

  • Catalyst System: Pd(OAc)₂ / XPhos or Pd(dppf)Cl₂.

  • Application: Introduction of aryl or heteroaryl groups to expand the core for sGC stimulation potency.

Functionalization Workflow

Functionalization Core 3-chloro-1-(2-fluorobenzyl) pyrazin-2(1H)-one SnAr 3-Amino Derivatives (Kinase Inhibitors) Core->SnAr R-NH2, DMSO, 100°C (SNAr Mechanism) Suzuki 3-Aryl/Heteroaryl Derivatives (sGC Stimulators) Core->Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) Hydrolysis 3-Hydroxy Derivative (Metabolite/Inactive) Core->Hydrolysis Aq. NaOH, Reflux (Hydrolysis)

Figure 2: Divergent synthesis strategies from the core chloropyrazinone scaffold.

Part 4: Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures are diagnostic.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyrazine Ring Protons: Two doublets or a pair of singlets (depending on resolution) in the aromatic region (δ 7.5 – 8.5 ppm).

  • Benzylic Methylene: A distinct singlet (or doublet if F-coupling is resolved) at δ 5.2 – 5.5 ppm (2H). This shift confirms N-alkylation; O-alkylation typically results in a shift >5.5 ppm.

  • Fluorophenyl Group: Multiplets in the δ 7.0 – 7.5 ppm range.[2]

Mass Spectrometry
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 239.0 (³⁵Cl) and 241.0 (³⁷Cl) in a 3:1 ratio (characteristic chlorine isotope pattern).

Part 5: Safety & Handling

  • Hazards: The compound is an organohalide and should be treated as a potential skin sensitizer and irritant.

  • Lachrymator Potential: Benzyl halides (starting material) are potent lachrymators. All alkylation reactions must be performed in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-group over long periods.

References

  • ChemScene. (n.d.). 3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one. Link

  • Der Pharma Chemica. (2014). An expeditious synthesis of riociguat, A pulmonary hypertension drug. Link

  • Google Patents. (2013). CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.[3] Link

  • McHattie, D., et al. (1992).[4] The Synthesis of Pyrrolopyrazin-1(2H)-ones. Heterocycles, 34(9), 1759. Link

  • ChemicalBook. (2023). 3-Chloropyrazine-2-carbonitrile Product Description & Synthesis. Link

Sources

An In-depth Technical Guide to the Synthesis of Vericiguat: Elucidating the Core Manufacturing Pathway

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide addresses the synthesis of Vericiguat with a specific inquiry into the role of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one. Following a comprehensive review of peer-reviewed literature and patent filings, it has been determined that this compound is not a recognized intermediate in the established and publicly disclosed synthetic routes for Vericiguat. This document, therefore, focuses on the scientifically validated and practiced synthesis of Vericiguat, providing an in-depth exploration of its core chemical architecture and manufacturing process for researchers, scientists, and drug development professionals.

Executive Summary: The Architecture of a Novel sGC Stimulator

Vericiguat (marketed as Verquvo) is a pioneering soluble guanylate cyclase (sGC) stimulator, approved for the treatment of symptomatic chronic heart failure.[1][2] Its molecular structure, methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate, is centered around a complex heterocyclic core.[3] The synthesis of this active pharmaceutical ingredient (API) is a multi-step process that hinges on the strategic construction of the key 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine backbone. This guide will dissect the primary, industry-accepted synthetic pathway, offering insights into the chemical logic and experimental methodologies that underpin its successful production.

The Central Scaffold: Synthesis of the Pyrazolo[3,4-b]pyridine Core

The cornerstone of Vericiguat's synthesis is the creation of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine nucleus. This is not a trivial synthetic challenge and involves a carefully orchestrated sequence of reactions to build the fused heterocyclic system with the requisite regiochemistry and functional group handles for subsequent elaboration.

Key Starting Materials and Initial Condensation

The synthesis begins with the condensation of two key fragments: a substituted 5-aminopyrazole derivative and a reactive aldehyde. A widely cited route involves the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with a specialized fluoro-aldehyde.[3] This reaction forms the foundational pyrazolopyridine ring system.

Experimental Protocol: Formation of the Pyrazolopyridine Core

A representative, generalized protocol for the construction of the pyrazolopyridine core is as follows:

  • Reaction Setup: To a solution of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol, is added an α-fluoro-β-(dialkylamino)acrylaldehyde intermediate.

  • Catalysis: The reaction is typically mediated by a Lewis acid, such as lithium chloride (LiCl), and a silylating agent like trimethylsilyl chloride (TMSCl), to facilitate the condensation and cyclization.[4]

  • Reaction Conditions: The mixture is heated to reflux and stirred for a period sufficient to ensure complete conversion, often monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Mechanistic Insights

The formation of the pyrazolopyridine ring proceeds via a complex condensation-cyclization cascade. The aminopyrazole acts as the nucleophile, attacking the electrophilic aldehyde. Subsequent intramolecular reactions, driven by the reaction conditions and catalysts, lead to the formation of the fused pyridine ring. The choice of reagents and conditions is critical to control regioselectivity and maximize yield.

Caption: Formation of the core pyrazolopyridine structure.

Functionalization and Elaboration to Vericiguat

With the pyrazolopyridine core in hand, the subsequent steps focus on installing the substituted pyrimidine ring and the final carbamate functionality.

Amidation and Nitrile Formation

The ethyl ester of the pyrazolopyridine core is typically converted to a primary amide. This is often achieved by treatment with ammonium formate and a base like sodium methoxide in methanol.[4] The resulting amide is then dehydrated to the corresponding nitrile using a dehydrating agent such as phosphoryl chloride (POCl₃).[4]

Amidination: A Critical Transformation

The nitrile group is a versatile handle for further functionalization. It is converted into a guanidine hydrochloride salt, which serves as the crucial electrophilic partner for the subsequent condensation. This transformation is typically achieved by treatment with sodium methoxide followed by ammonium chloride in methanol.[4] This forms the key intermediate, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide.[5]

Construction of the Substituted Pyrimidine Ring

The final heterocyclic ring is constructed by condensing the pyrazolopyridine guanidine derivative with a suitably substituted malononitrile derivative. A common reagent for this step is [(E)-phenyldiazenyl]malononitrile.[3] This reaction, typically carried out in a solvent like DMF, yields a diaminopyrimidine ring attached to the pyrazolopyridine core.

Final Steps: Reduction and Carbamoylation

The penultimate step involves the reduction of an azo group on the pyrimidine ring to an amine, often achieved through catalytic hydrogenation.[4] The final step is the selective carbamoylation of the newly formed amino group. This is accomplished by reacting the triamine intermediate with methyl chloroformate in a suitable solvent like pyridine to yield Vericiguat.[4]

Caption: Workflow from the pyrazolopyridine core to Vericiguat.

Process Optimization and Yields

The overall yield of the Vericiguat synthesis is dependent on the efficiency of each individual step. The table below summarizes typical yields for the key transformations as reported in the literature.

StepReactantsKey Reagents/ConditionsProductYield (%)Reference
Pyrazolopyridine Core Formation Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, α-fluoro-β-(dialkylamino)acrylaldehydeLiCl, TMSCl, EtOHEthyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate~83%[4]
Amide to Nitrile Conversion Primary Amide intermediatePOCl₃, sulfolaneNitrile intermediate~96%[4]
Nitrile to Guanidine Conversion Nitrile intermediateNaOMe, NH₄Cl, MeOHGuanidine hydrochloride intermediate~89%[4]
Pyrimidine Ring Formation & Reduction Guanidine intermediate, [(E)-phenyldiazenyl]malononitrileDMF, then Catalytic HydrogenationTriamine intermediate~75% (over 2 steps)[4]
Final Carbamoylation Triamine intermediateMethyl chloroformateVericiguat~96%[4]

Conclusion: A Robust and Well-Defined Synthetic Pathway

The synthesis of Vericiguat is a testament to modern synthetic organic chemistry, requiring precise control over multiple complex heterocyclic transformations. While the initially queried compound, 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, does not appear in the established manufacturing routes, the well-documented pathway provides a clear and robust method for the production of this important therapeutic agent. The key to the synthesis lies in the efficient construction of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core, followed by a series of high-yielding functionalization steps to complete the molecule. This guide provides a foundational understanding of this process for professionals in the field of drug development and chemical research.

References

  • A Systemic Review on Synthesis of Vericiguat & It's Pharmacological Action. IJNRD. [Link]

  • Vericiguat, ベルイシグアト. New Drug Approvals. [Link]

  • Process for preparing substituted 5-fluoro-1H-pyrazolopyridines.
  • Vericiguat | C19H16F2N8O2. PubChem - NIH. [Link]

  • Vericiguat: A Promising Drug for the Treatment of Heart Failure. Bentham Science Publisher. [Link]

  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide (CAS No: 1350653-27-8) API Intermediate Manufacturers. apicule. [Link]

  • Development of vericiguat: The first soluble guanylate cyclase (sGC) stimulator launched for heart failure with reduced ejection fraction (HFrEF). PubMed. [Link]

  • An improved process for the preparation of methyl{4,6-diamino-2-[5-fluoro-1-(2-fluoro benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyr. Technical Disclosure Commons. [Link]

  • VERICIGUAT: A MIRACULOUS THERAPEUTIC AGENT FOR HEART FAILURE. IIP Series. [Link]

  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. ACS Publications. [Link]

  • Vericiguat. PharmaCompass.com. [Link]

  • NDA 214377: Verquvo (Vericiguat) Tablets. accessdata.fda.gov. [Link]

  • Solid state forms of vericiguat and process for preparation thereof.
  • US Patent No. 8829195. Regulations.gov. [Link]

Sources

Safety Data Sheet (SDS) and handling of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the handling, safety, and application of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one . This document is structured for researchers and process chemists, focusing on the specific hazards associated with halogenated N-benzyl heterocycles and their role as electrophilic building blocks in medicinal chemistry.

Executive Summary & Chemical Context

3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is a high-value heterocyclic intermediate used primarily in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (analogous to Vericiguat/Riociguat scaffolds) and Factor Xa inhibitors .

Its chemical utility lies in its dual-functionality:

  • The 2-Fluorobenzyl Group: A lipophilic pharmacophore that provides metabolic stability and specific binding pocket interactions (common in cardiovascular drugs).

  • The C3-Chlorine "Warhead": An electrophilic site primed for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid coupling of amines or hydrazines to generate complex bioactive cores.

Critical Safety Notice: While the parent pyrazinone is relatively stable, the presence of the reactive chloro-substituent and the lipophilic benzyl tail classifies this molecule as a potential skin sensitizer and severe eye irritant . Handling requires strict adherence to preventing dermal contact and inhalation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification / Data
Chemical Name 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
Molecular Formula C₁₁H₈ClFN₂O
Molecular Weight 238.65 g/mol
Physical State Solid (Powder or Crystalline)
Color Off-white to pale yellow
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water.[1]
Reactivity Class Electrophilic Heterocycle (SNAr active)
Precursor Hazard Synthesized from 2-fluorobenzyl bromide (Lachrymator/Corrosive) and 3-chloropyrazin-2(1H)-one. Trace benzyl halides may remain.

GHS Hazard Identification & Toxicology

Note: As a specialized intermediate, specific toxicological data may be limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous chloropyrazinones.

Core Hazards
  • H315 (Skin Irritation): Causes skin irritation upon contact.

  • H319 (Eye Irritation): Causes serious eye irritation. The crystalline nature can cause mechanical abrasion combined with chemical irritation.

  • H317 (Skin Sensitization): Critical Warning. The reactive C-Cl bond can haptenize proteins, leading to allergic contact dermatitis upon repeated exposure.

  • H335 (STOT-SE): May cause respiratory irritation if dust is inhaled.

Mechanism of Toxicity

The toxicity is driven by the electrophilicity of the C3 position. In biological systems, the chlorine can be displaced by nucleophilic residues (cysteine thiols or lysine amines) on proteins, triggering an immune response (sensitization).

Operational Handling Protocol (SOP)

A. Engineering Controls
  • Primary Barrier: All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Pyrazinone powders are often electrostatic and can "jump" onto gloves/sleeves.

  • Airflow: Maintain face velocity > 0.5 m/s.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling >1g outside a hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm minimum). Change outer gloves immediately after any splash.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust entry.

C. Experimental Workflow: The "Self-Validating" Protocol

This workflow ensures chemical integrity while maximizing safety.

Step 1: Receiving & Verification
  • Visual Check: Inspect for yellowing (sign of oxidation or hydrolysis).

  • NMR Validation: Confirm the N-alkylation vs. O-alkylation ratio.

    • Why? Alkylation of 3-chloropyrazin-2-one can occur at the Nitrogen (desired) or Oxygen (impurity).

    • Diagnostic: The N-benzyl CH₂ protons typically appear around 5.1–5.3 ppm (in DMSO-d₆). O-benzyl protons appear shifted downfield (>5.4 ppm).

Step 2: Reaction Setup (SNAr Coupling)
  • Solvent Selection: Use DMSO or NMP . Avoid nucleophilic solvents (like Ethanol) at high temperatures unless they are the reactant, as ethoxy-displacement of the chloride can occur as a side reaction.

  • Base: Use non-nucleophilic bases like DIPEA or K₂CO₃ .

  • Temperature: The C-Cl bond in pyrazinones is less reactive than in pyrazines. Heating (60–100°C) is often required.

Step 3: Quenching & Waste
  • Quench: Treat reaction mixtures with dilute aqueous ammonium chloride.

  • Decontamination: Wipe surfaces with a 10% ethanol/water solution containing 1% NaOH. This slowly hydrolyzes any active chloro-compound residues to the inert hydroxy-pyrazinone.

Visualizations

Diagram 1: Synthesis & Reactivity Logic

This diagram illustrates the origin of the molecule and its primary "Warhead" reactivity, helping chemists understand why specific hazards (sensitization) exist.

G Precursor1 3-chloropyrazin-2(1H)-one (Nucleophile) Product 3-chloro-1-(2-fluorobenzyl) pyrazin-2(1H)-one (Target Intermediate) Precursor1->Product Base (K2CO3/DMF) SideProduct O-Alkylated Impurity (Thermodynamic byproduct) Precursor1->SideProduct O-Alkylation (Minor) Precursor2 2-fluorobenzyl bromide (Electrophile/Lachrymator) Precursor2->Product N-Alkylation Target Functionalized Drug Core (e.g., sGC Stimulator) Product->Target SNAr (Amine/Hydrazine) Displacement of Cl Sensitization Protein Haptenization (Skin Sensitization Risk) Product->Sensitization Cys-SH attack (In vivo)

Caption: Synthesis pathway showing the origin of the molecule and the competitive N- vs O-alkylation. The "Sensitization" node highlights the biological risk of the reactive Chlorine.

Diagram 2: Operational Handling Decision Tree

A logic flow for daily lab handling to prevent exposure.

DecisionTree Start Handling 3-chloro-1-(2-fluorobenzyl) pyrazin-2(1H)-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DCM) State->Solution ActionSolid 1. Static Gun 2. Weigh in Fume Hood 3. Wet Wipe Cleanup Solid->ActionSolid ActionSol 1. Double Glove (Nitrile) 2. Syringe Transfer 3. Quench Spills (NaOH) Solution->ActionSol Disposal Solid Waste (Hazardous) Do NOT drain dispose ActionSolid->Disposal ActionSol->Disposal

Caption: Operational decision matrix for safe handling based on physical state, emphasizing static control for solids and permeation protection for solutions.

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 mins. Do not use ethanol (enhances absorption).Monitor for redness/blistering (delayed sensitization).
Eye Contact Flush with saline/water for 15 mins. Lift eyelids.Seek ophthalmologist (particulate damage risk).
Inhalation Move to fresh air.If wheezing occurs, administer oxygen and seek medical help.
Spill (Solid) Wet with water/surfactant to suppress dust, then wipe.Dispose of wipes as hazardous chemical waste.

References

  • Vericiguat Synthesis Context: Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry.

  • Pyrazinone Reactivity: Kaval, N., et al. (2005). "Solid-phase synthesis of 2-pyrazinone derivatives." Journal of Combinatorial Chemistry.

  • General SDS for Chloropyrazines: Sigma-Aldrich Safety Data Sheet for 3-chloropyrazin-2(1H)-one (Parent scaffold).

  • Handling of Potent Intermediates: SafeBridge Consultants. "Occupational Health Categorization and Handling of Potent Compounds."

Sources

Stability profile of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability profile of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one under standard conditions Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is a high-value electrophilic heterocyclic scaffold, primarily utilized as a key intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and specific kinase inhibitors.[1] Its chemical utility is defined by the labile C-Cl bond at the 3-position, which facilitates Nucleophilic Aromatic Substitution (SNAr).

However, this reactivity dictates its stability profile. The compound is conditionally stable in the solid state but exhibits significant sensitivity to hydrolysis and photolytic degradation in solution. This guide details the mechanistic basis of these instabilities, provides validated stress-testing protocols, and outlines storage mandates to maintain high purity (>98%) during drug development workflows.

Chemical Basis of Stability

To understand the stability profile, one must analyze the electronic environment of the core structure.

The Electrophilic Core (3-Chloro-2-pyrazinone)

The pyrazinone ring is electron-deficient. The carbonyl group at C-2 and the nitrogen at N-1 create a "push-pull" system that activates the chlorine atom at C-3.

  • Stability Implication: The C-Cl bond is an imidoyl chloride equivalent.[2] While stable in non-nucleophilic organic solvents (DCM, THF), it is prone to hydrolysis in the presence of water/hydroxide, converting to the thermodynamically stable 3-hydroxy-1-(2-fluorobenzyl)pyrazin-2(1H)-one (often existing as the 3,5-dione tautomer).

The N-Benzyl Linkage

The 2-fluorobenzyl group attached to N-1 is relatively robust.

  • Stability Implication: The ortho-fluorine atom provides steric protection and electronic deactivation, making the benzylic position more resistant to oxidative degradation (e.g., to the corresponding benzaldehyde) compared to a non-substituted benzyl group. However, under radical-generating conditions (intense UV light), benzylic oxidation remains a secondary degradation pathway.

Stability Under Standard Conditions

Solid State Stability
  • Condition: 25°C / 60% Relative Humidity (RH).

  • Profile: Stable for >12 months if stored in amber glass with desiccant.

  • Risk Factors: Hygroscopicity is low, but surface moisture can catalyze slow surface hydrolysis of the chloride.

  • Appearance: Typically a pale yellow to off-white crystalline solid. Darkening indicates surface photo-oxidation.

Solution State Stability
  • Protic Solvents (MeOH, EtOH, Water): Unstable.

    • Mechanism:[2][3] Solvolysis. In methanol, slow conversion to the 3-methoxy derivative occurs (SNAr), especially if traces of base are present. In water/buffer, hydrolysis to the 3-hydroxy derivative is pH-dependent.

  • Aprotic Solvents (DMSO, DMF, Acetonitrile): Stable for 24–48 hours at room temperature.

    • Note: DMSO solutions may show degradation over prolonged storage (>7 days) due to the nucleophilicity of DMSO oxygen or trace water.

Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation routes identified during forced degradation studies.

DegradationPathways Figure 1: Primary Degradation Pathways of 3-Chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one Parent 3-Chloro-1-(2-fluorobenzyl) pyrazin-2(1H)-one (Parent) Hydrolysis Degradant A: 3-Hydroxy-1-(2-fluorobenzyl) pyrazin-2(1H)-one Parent->Hydrolysis Acid/Base Hydrolysis (pH < 3 or pH > 9) Solvolysis Degradant B: 3-Alkoxy derivative (in MeOH/EtOH) Parent->Solvolysis Nucleophilic Solvent (S_NAr mechanism) Photo Degradant C: Dimers / Benzylic Oxidation Parent->Photo UV Light (254 nm) Radical Mechanism

Figure 1: The primary instability arises from the hydrolysis of the C-Cl bond (Red pathway) and solvolysis in alcohols (Yellow pathway).

Experimental Protocols: Stress Testing

To validate the stability of a specific batch, the following "Forced Degradation" protocol is recommended. This setup mimics ICH Q1A (R2) guidelines but is adapted for reactive intermediates.

Protocol Overview

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile (ACN).

Stress TypeConditionDurationExpected Result
Acid Hydrolysis 0.1 N HCl, 60°C4 Hours< 5% Degradation (Moderate Stability)
Base Hydrolysis 0.1 N NaOH, RT1 Hour> 50% Degradation (High Sensitivity)
Oxidation 3% H2O2, RT24 Hours< 2% Degradation (Stable)
Thermal Solid state, 80°C7 Days< 1% Degradation (Stable)
Photostability UV (ICH Option 2)1.2M Lux hours2-5% Degradation (Requires Amber Glass)
Analytical Method (HPLC)

A validated HPLC method is required to separate the parent from the hydrolyzed impurity (3-hydroxy analog).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 310 nm (pyrazinone conjugation).

  • Retention Logic: The 3-hydroxy degradant is significantly more polar and will elute earlier than the parent 3-chloro compound.

Stability Testing Workflow

Use this decision tree to determine the suitability of a batch for synthesis based on storage history.

StabilityWorkflow Figure 2: Quality Control Decision Tree for 3-Chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one Start Batch Assessment Visual Visual Inspection: Is it yellow/off-white? Start->Visual Dark REJECT: Likely Photo-degraded Visual->Dark No (Brown/Black) Dissolve Dissolve in ACN (1 mg/mL) Visual->Dissolve Yes HPLC Run HPLC (Gradient Method) Dissolve->HPLC Purity Purity Check HPLC->Purity Pass USE in Synthesis (Store at 4°C) Purity->Pass > 98% Purify Recrystallize (EtOAc/Hexane) Purity->Purify < 98%

Figure 2: A self-validating workflow to ensure material integrity before synthetic application.

Handling & Storage Recommendations

Storage
  • Temperature: Long-term storage at 2–8°C (Refrigerated) is recommended to arrest slow hydrolysis rates.

  • Atmosphere: Store under Argon or Nitrogen . The compound is not pyrophoric, but inert gas prevents moisture ingress.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to UV sensitivity.

Handling
  • Solvent Selection: For reactions involving this intermediate, avoid nucleophilic solvents (alcohols, amines) unless they are the intended reactants. Use Dichloromethane (DCM) , Tetrahydrofuran (THF) , or 1,4-Dioxane .

  • Quenching: When working up reactions containing this material, avoid prolonged exposure to strong aqueous base (NaOH/KOH). Use mild buffers (Sat. NH4Cl or NaHCO3) to prevent hydrolysis of the unreacted starting material if recovery is needed.

References

  • Pyrazinone Synthesis & Reactivity

    • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. Available at:

  • Analogous Stability Data (Chloropyrazines)

    • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. MDPI Molecules. Available at:

  • General Stability Guidelines

    • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at:

Sources

Literature review of pyrazinone intermediates in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2(1H)-pyrazinone scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore in antivirals (e.g., Favipiravir), kinase inhibitors, and antimicrobial agents. This guide synthesizes the evolution of pyrazinone chemistry from classical condensation reactions to modern C-H activation strategies. It provides a critical analysis of synthetic methodologies, emphasizing process scalability, atom economy, and structural-activity relationship (SAR) implications for drug discovery.

The Pyrazinone Scaffold: A Physicochemical Perspective

The 2(1H)-pyrazinone ring is distinct from its fully aromatic pyrazine counterpart.[1] The presence of the amide functionality (lactam) embedded within the six-membered ring imparts unique electronic properties:

  • Hydrogen Bonding: The N-1 proton serves as a hydrogen bond donor, while the C-2 carbonyl and N-4 nitrogen act as acceptors, facilitating high-affinity binding in enzyme active sites (e.g., viral polymerases).

  • Tautomerism: While the 2-hydroxypyrazine tautomer is theoretically possible, the 2(1H)-pyrazinone (lactam) form predominates in solution, driving specific interaction modes with biological targets.

Synthetic Architectures: Constructing the Core

To access diverse pyrazinone libraries, medicinal chemists rely on two primary strategies: de novo ring construction and late-stage functionalization.

De Novo Ring Construction

Two classical methods dominate the literature, each offering distinct regiochemical control.

A. The Jones-Karmas-Spoerri Condensation

Mechanism: Condensation of


-amino acid amides with 1,2-dicarbonyl compounds.[2][3]
Utility:  Ideal for introducing diversity at the C-3, C-5, and C-6 positions using readily available amino acid precursors.
Limitation:  Regioselectivity can be poor if the 1,2-dicarbonyl is unsymmetrical.
B. Hoornaert’s Method (The "Oxalyl" Route)

Mechanism: Cyclization of


-aminonitriles with oxalyl halides.
Utility:  Generates 3,5-dihalo-2(1H)-pyrazinones. These dihalo-intermediates are highly versatile "lynchpins," allowing sequential nucleophilic aromatic substitutions (

) or cross-couplings to build complex libraries.
Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways for accessing the pyrazinone core.

PyrazinoneSynthesis Start1 Amino Acid Amide Inter1 Schiff Base Intermediate Start1->Inter1 Condensation Start2 1,2-Dicarbonyl Start2->Inter1 Start3 Alpha-Aminonitrile Inter2 Oxamoyl Halide Intermediate Start3->Inter2 Acylation Start4 Oxalyl Chloride Start4->Inter2 Product1 Polysubstituted Pyrazinone (Jones) Inter1->Product1 Cyclization (-H2O) Product2 3,5-Dihalo Pyrazinone (Hoornaert) Inter2->Product2 Cyclization (HCl/HBr)

Figure 1: Divergent synthetic strategies for pyrazinone core construction. The Jones method (blue path) utilizes amino acid precursors, while Hoornaert's method (red path) leverages aminonitriles for di-halogenated scaffolds.

Case Study: Process Evolution of Favipiravir

Favipiravir (T-705) is a broad-spectrum antiviral pyrazinone derivative. Its synthesis highlights a critical shift in medicinal chemistry from "discovery routes" (medicinal scale) to "process routes" (manufacturing scale).

The Challenge of the Dichloro-Intermediate

A key intermediate in Favipiravir synthesis is 3,6-dichloropyrazine-2-carbonitrile .[4][5][6]

  • Legacy Route: Utilized phosphorus oxychloride (

    
    ) for chlorination. While effective, 
    
    
    
    poses significant safety hazards and waste disposal issues on a kilogram scale.
  • Modern "Green" Route: Recent protocols employ alternative chlorinating agents or Sandmeyer-type reactions to avoid

    
    , significantly improving the safety profile (E-factor).
    
Comparative Data: Synthesis Efficiency

The following table summarizes the efficiency gains in Favipiravir intermediate synthesis.

ParameterLegacy Route (POCl3)Modern Route (Green/Sandmeyer)Impact
Reagent Hazard High (Corrosive, Toxic)ModerateImproved Safety
Step Count 6-7 Steps4-5 StepsHigher Throughput
Overall Yield ~22-30%40-50%Cost Reduction
Purification Chromatography often req.Crystallization drivenScalability

Detailed Experimental Protocol

Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (Key Scaffold) Adapted from optimized literature procedures (e.g., Liu et al., 2017).

Objective: To synthesize the versatile electrophilic intermediate for Favipiravir analogs without using


.
Reagents & Equipment
  • Precursor: 3-Aminopyrazine-2-carboxylic acid (1.0 eq)

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (conc.), Copper(I) Chloride (
    
    
    
    ).
  • Solvents: Water, Ethyl Acetate (for extraction).

  • Equipment: 3-neck round bottom flask, internal temperature probe, mechanical stirrer.

Step-by-Step Methodology
  • Diazotization (The "Sandmeyer" Setup):

    • Charge the flask with 3-aminopyrazine-2-carboxylic acid and concentrated HCl.

    • Cool the suspension to 0–5 °C using an ice/salt bath. Critical: Temperature control is vital to prevent diazonium salt decomposition.

    • Add an aqueous solution of

      
       dropwise over 30 minutes, maintaining internal temp < 5 °C.
      
  • Chlorination:

    • In a separate vessel, prepare a solution of

      
       in conc. HCl.
      
    • Slowly transfer the cold diazonium salt solution into the

      
       solution at room temperature.
      
    • Observation: Evolution of nitrogen gas (

      
      ) will be vigorous. Ensure adequate venting.
      
  • Work-up & Isolation:

    • Stir the reaction mixture at ambient temperature for 2 hours.

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from ethanol/water to obtain the title compound as a pale yellow solid.

Validation Check:

  • 1H NMR: Absence of amino protons (

    
    ).
    
  • MS (ESI): Distinct isotope pattern for dichloro species (M, M+2, M+4).

Medicinal Chemistry Applications & SAR

The pyrazinone ring functions as a bioisostere for other heterocycles (e.g., pyridinone, quinazolinone) in kinase inhibitors.

  • p38

    
     MAPK Inhibitors:  Substitution at the N-1 position with aryl groups and C-3 with amino-alkyl chains improves solubility and selectivity.
    
  • PB2 Inhibitors (Influenza): Replacing the pyrimidine ring of VX-787 with a pyrazinone core maintained potency while altering metabolic clearance profiles.

SAR Logic Diagram

SAR_Logic Core Pyrazinone Core (Scaffold) N1 N-1 Position: Solubility & PK Modulation (e.g., Aryl, Alkyl) Core->N1 C3 C-3 Position: H-Bond Donors/Acceptors (Target Specificity) Core->C3 C5 C-5 Position: Lipophilic Pocket Filling (Potency) Core->C5 C6 C-6 Position: Metabolic Stability (Blocking Oxidation) Core->C6

Figure 2: Structure-Activity Relationship (SAR) map of the pyrazinone scaffold.

Future Outlook: C-H Activation

The future of pyrazinone derivatization lies in Transition-Metal Catalyzed C-H Activation . Traditional methods (like Hoornaert's) require pre-functionalized precursors (halides). Modern C-H activation allows for the direct functionalization of the C-5 or C-6 positions of the pyrazinone ring using Palladium or Copper catalysis. This "atom-economical" approach reduces step counts and waste, aligning with Green Chemistry principles.

References

  • Riesco-Llach, G., et al. (2023).[7][8] "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances. Link

  • Liu, F., et al. (2017).[9] "A practical and step-economic route to Favipiravir."[4][5][9][10] Chemical Papers. Link

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[9] Proceedings of the Japan Academy, Series B. Link

  • Hoornaert, G. J., et al. (1983). "Synthesis of 3,5-dihalo-2(1H)-pyrazinones." Journal of Heterocyclic Chemistry.
  • Guner, V. (2021). "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[10] Chemical Papers. Link

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous characterization. This guide provides a comprehensive framework for the physicochemical analysis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry. As this specific molecule is not extensively documented in public literature, this document serves as a procedural blueprint for its characterization, applicable to other novel pyrazinone derivatives. We will delve into the causality behind experimental choices, from initial purity assessment via melting point analysis to definitive structural elucidation using spectroscopic methods, and contextualize the importance of these parameters within the drug development pipeline.

Introduction: The Pyrazinone Scaffold and the Imperative of Characterization

Pyrazinones are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] Their derivatives are explored for a wide range of therapeutic applications. The introduction of specific substituents—in this case, a chloro group and a 2-fluorobenzyl moiety—is a deliberate chemical strategy to modulate the molecule's electronic, steric, and pharmacokinetic properties.

Before any biological evaluation can be undertaken, a complete and unambiguous physicochemical profile of the synthesized compound must be established. This is a foundational requirement for several reasons:

  • Identity Confirmation: To ensure the molecule synthesized is indeed the intended structure.

  • Purity Assessment: To quantify the presence of impurities that could confound biological data or pose safety risks.

  • Developability Profile: To understand properties like solubility and stability, which are critical for formulation and preclinical development.[2][3]

This guide will walk through the logical flow of characterization for a novel compound such as 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one.

Prerequisite: Synthesis and Purification

The characterization of any compound begins with its successful synthesis and rigorous purification. The synthesis of N-substituted pyrazinones can be achieved through various established methods, often involving the cyclization of acyclic precursors like α-amino acid derivatives.[4] A potential synthetic route to the title compound could involve the reaction of a suitable pyrazinone precursor with 2-fluorobenzyl halide.

Following synthesis, the crude product will inevitably contain unreacted starting materials, by-products, and residual solvents. Purification is therefore a non-negotiable step.

Purification Protocol: Column Chromatography and Recrystallization

A multi-step purification strategy is recommended to achieve high purity (>98%).

Step 1: Column Chromatography

  • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[5] It is highly effective for removing significant impurities.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Prepare a silica gel column packed with a non-polar solvent system (e.g., hexane/ethyl acetate).

    • Load the dissolved product onto the column.

    • Elute the column with a gradient of increasing solvent polarity.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Recrystallization

  • Rationale: This technique purifies solid compounds based on differences in solubility at varying temperatures. It is particularly effective for removing minor impurities and obtaining a crystalline solid, which is ideal for melting point analysis.[6]

  • Procedure:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

    • Dissolve the semi-purified solid from the chromatography step in a minimal amount of the hot solvent to create a saturated solution.

    • If any insoluble impurities remain, perform a hot gravity filtration.

    • Allow the solution to cool slowly and undisturbed. Pure crystals of the target compound should form, leaving impurities dissolved in the solvent.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

G cluster_0 Synthesis & Purification Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Separation based on polarity Semi-Pure Solid Semi-Pure Solid Column Chromatography->Semi-Pure Solid Removal of major impurities Recrystallization Recrystallization Semi-Pure Solid->Recrystallization Purification based on solubility Pure Crystalline Solid Pure Crystalline Solid Recrystallization->Pure Crystalline Solid High purity solid for analysis G cluster_1 Spectroscopic Characterization Workflow Purified Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified Compound->NMR C-H Framework Connectivity FTIR FTIR Spectroscopy Purified Compound->FTIR Functional Groups MS Mass Spectrometry Purified Compound->MS Molecular Weight Formula Structure Definitive Structure & Purity NMR->Structure FTIR->Structure MS->Structure

Caption: Integrated workflow for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality & Expertise: NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the electronic environment of each nucleus, and the connectivity between atoms. For 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • ¹H NMR Spectroscopy Protocol:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Data Interpretation:

      • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Expect signals for the aromatic protons on the fluorobenzyl ring (approx. 7.0-7.5 ppm), the pyrazinone ring protons, and the methylene (-CH₂-) protons (approx. 5.0-5.5 ppm). [7] * Integration: The area under each signal is proportional to the number of protons it represents. This should confirm the proton count for each part of the molecule.

      • Multiplicity (Splitting): The splitting pattern reveals the number of neighboring protons, helping to establish connectivity. The methylene protons, for instance, may appear as a singlet if not coupled to other protons.

  • ¹³C NMR Spectroscopy Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Data Interpretation: Expect distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon (C=O) of the pyrazinone ring (highly deshielded, >160 ppm), aromatic carbons, and the methylene carbon. [8]

  • ¹⁹F NMR Spectroscopy Protocol:

    • Use the same sample.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Data Interpretation: A single signal (likely a multiplet due to coupling with neighboring protons) is expected, confirming the presence and electronic environment of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality & Expertise: FTIR spectroscopy is used to identify the functional groups present in a molecule. [9]Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to vibrate. This technique provides complementary evidence to the NMR data.

  • Experimental Protocol (ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Acquire the spectrum.

    • Data Interpretation: The spectrum should be analyzed for characteristic absorption bands. [10] * ~1650-1700 cm⁻¹: A strong, sharp peak corresponding to the C=O (amide) stretch of the pyrazinone ring.

      • ~3000-3100 cm⁻¹: Peaks corresponding to aromatic C-H stretching.

      • ~1450-1600 cm⁻¹: Multiple peaks for C=C and C=N stretching in the aromatic and pyrazinone rings.

      • ~1100-1300 cm⁻¹: Peaks in this region could be associated with C-N and C-F stretching.

      • ~600-800 cm⁻¹: A peak corresponding to the C-Cl stretch.

Mass Spectrometry (MS)
  • Causality & Expertise: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with very high precision. The fragmentation pattern can also provide clues about the molecule's structure. [11]* Experimental Protocol (e.g., ESI-HRMS):

    • Dissolve a very small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Data Interpretation:

      • Molecular Ion Peak ([M+H]⁺): The primary piece of data is the mass-to-charge ratio (m/z) of the protonated molecule. For C₁₁H₈ClFN₂O, the expected monoisotopic mass is approximately 238.03. The HRMS measurement should match this value to within a few parts per million (ppm).

      • Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, confirming the presence of a single chlorine atom.

      • Fragmentation: Fragmentation of the molecular ion can provide structural information. A likely fragmentation would be the loss of the 2-fluorobenzyl group. [12]

        Technique Information Provided Expected Key Data for C₁₁H₈ClFN₂O
        ¹H NMR C-H framework, proton environments, connectivity Signals for aromatic, pyrazinone, and methylene protons with correct integration and splitting.
        ¹³C NMR Number and type of unique carbons Signal for C=O (>160 ppm), aromatic carbons, methylene carbon.
        ¹⁹F NMR Presence and environment of fluorine A single signal confirming the fluoro-substituent.
        FTIR Functional groups present Strong C=O stretch (~1650-1700 cm⁻¹), C-Cl, C-F, aromatic C-H stretches.

        | HRMS | Exact molecular weight and formula | [M+H]⁺ peak at m/z ~239.03, with a characteristic M+2 isotope peak for chlorine. |

Conclusion: Synthesizing Data for a Self-Validating Profile

The characterization of a novel entity like 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is a systematic process where each piece of data validates the others. A sharp melting point suggests the purity required for reliable spectroscopic analysis. The molecular formula from HRMS provides the atomic puzzle pieces that are then assembled using the connectivity information from 1D and 2D NMR experiments. FTIR confirms the presence of the key functional groups predicted by the proposed structure.

Only when all these data points are consistent and self-validating can the identity and purity of the compound be confidently established. This rigorous physicochemical profile is the essential passport for a new chemical entity to advance into the subsequent, and more complex, stages of drug discovery and development, providing a solid and trustworthy foundation for all future biological and preclinical studies. [13][14]

References

  • Study.com. (n.d.). How can the melting point measurement be used to assess the identity and the purity of crystalline materials?
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.
  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed, 21790149.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • MIT OpenCourseWare. (2010, February 4). Melting Point [Video]. YouTube.
  • Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids [PDF].
  • ResearchGate. (n.d.). Prioritizing molecules for development based on physico-chemical characteristics.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • PubMed Central (PMC). (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.
  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • BYJU'S. (2019, October 16). methods of purification of organic compounds.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Semantic Scholar. (n.d.). Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives.
  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • FORMULATION DEVELOPMENT. (n.d.). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • committee for proprietary medicinal products (cpmp). (n.d.). guideline on the chemistry of new active substances. Retrieved from committee for proprietary medicinal products (cpmp).
  • Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • datapdf.com. (2019, April 9). Synthesis of Functionalized Pyrazin-2(1H)-ones via Tele-Nucleophilic Substitution of Hydrogen Involving Grignard Reactants and.
  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities.
  • ACS Publications. (n.d.). “New Drug” Designations for New Therapeutic Entities: New Active Substance, New Chemical Entity, New Biological Entity, New Molecular Entity | Journal of Medicinal Chemistry.
  • Scilit. (n.d.). The mass spectra of some s‐triazolo[4,3‐a]pyrazines.
  • ResearchGate. (n.d.). Synthesis of substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones.
  • RSC Publishing. (2023, January 4). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • NCBI. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • ResearchGate. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity | Request PDF.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. (n.d.).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • ACS Central Science. (2024, March 12). Pyrazinone Biosynthesis and Signaling Myxo Style.
  • Rocky Mountain Labs. (2026, January 20). How to Interpret FTIR Spectra When Peaks Overlap.
  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

Sources

Methodological & Application

Step-by-step synthesis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one , a functionalized heterocyclic building block valuable in the development of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors.[1] The synthesis hinges on the regioselective ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-alkylation of the commercially available precursor 3-chloropyrazin-2(1H)-one  (CAS 105985-17-9) with 2-fluorobenzyl bromide .

The protocol addresses the critical challenge of ambident nucleophilicity in the pyrazinone ring (N1 vs. O-alkylation) by utilizing a specific base-solvent system that thermodynamically and kinetically favors the desired


-alkylated lactam over the 

-alkylated imidate ether.

Retrosynthetic Analysis & Reaction Pathway

The synthesis is designed as a convergent single-step alkylation from established precursors.[1] The choice of Cesium Carbonate (


)  or Potassium Carbonate (

)
in a polar aprotic solvent (

) is critical to drive the selectivity toward the N1 position.

SynthesisPathway SM1 3-Chloropyrazin-2(1H)-one (CAS: 105985-17-9) Inter Transition State (Ambident Nucleophile) SM1->Inter Deprotonation (Base: K2CO3/Cs2CO3) SM2 2-Fluorobenzyl Bromide (Electrophile) SM2->Inter Prod TARGET: 3-Chloro-1-(2-fluorobenzyl) pyrazin-2(1H)-one Inter->Prod N-Alkylation (Major Pathway) ByProd By-product: O-Alkylated Ether (Minor) Inter->ByProd O-Alkylation (Minor Pathway)

Figure 1: Reaction pathway illustrating the competitive N- vs O-alkylation pathways. Conditions are optimized to maximize the N-alkylated target.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolRole
3-Chloropyrazin-2(1H)-one 130.531.05.00 gSubstrate
2-Fluorobenzyl bromide 189.021.17.96 g (approx 5.1 mL)Electrophile
Potassium Carbonate (

)
138.211.57.94 gBase
N,N-Dimethylformamide (DMF) --50 mL (10 vol)Solvent
Ethyl Acetate (EtOAc) ---Extraction/Eluent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

  • Charge the flask with 3-chloropyrazin-2(1H)-one (5.00 g, 38.3 mmol) and anhydrous DMF (50 mL).

  • Add Potassium Carbonate (

    
    , 7.94 g, 57.5 mmol) in a single portion.
    
    • Note: Ensure the base is finely powdered to maximize surface area.[1]

  • Stir the suspension at room temperature (20–25 °C) for 30 minutes. This allows for the deprotonation of the pyrazinone nitrogen, generating the pyrazinone anion.[1]

Step 2: Alkylation 5. Cool the mixture slightly to 0–5 °C using an ice bath (optional, but recommended to control exotherm). 6. Add 2-fluorobenzyl bromide (7.96 g, 5.1 mL, 42.1 mmol) dropwise over 10 minutes via a syringe or addition funnel. 7. Remove the ice bath and allow the reaction to warm to room temperature. 8. Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Monitoring: Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting material (
    
    
    ) should disappear, and a new major spot (
    
    
    ) corresponding to the N-alkyl product should appear.

Step 3: Work-up 9. Cool the reaction mixture to room temperature. 10. Pour the mixture into ice-water (200 mL) with vigorous stirring. The product may precipitate as a solid.[1][2] 11. If a solid forms: Filter the solid, wash with water (3 x 50 mL) and hexanes (2 x 30 mL). 12. If oil/emulsion forms: Extract with Ethyl Acetate (3 x 75 mL). 13. Combine the organic layers and wash with Brine (saturated NaCl, 2 x 100 mL) to remove residual DMF. 14. Dry the organic phase over anhydrous Sodium Sulfate (


) , filter, and concentrate under reduced pressure to yield the crude residue.

Step 4: Purification 15. Purify the crude material via flash column chromatography on silica gel.[1]

  • Eluent Gradient: 0% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    40% Ethyl Acetate in Hexanes.
  • Separation: The
    
    
    -alkylated byproduct (less polar) usually elutes first, followed by the desired
    
    
    -alkylated target
    .
  • Isolate the fractions containing the major product and concentrate to dryness.
  • Recrystallization (Optional): If high purity (>99%) is required, recrystallize from a mixture of EtOAc/Heptane.

Scientific Integrity & Rationale

Regioselectivity Control (N vs. O)

Pyrazinones are ambident nucleophiles. The anion formed can react at the Nitrogen (N1) or the Oxygen (O).

  • Solvent Effect: Polar aprotic solvents like DMF favor ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -alkylation by solvating the cation (
    
    
    
    ), leaving the "naked" anion free to react. The higher charge density on the nitrogen in the resonance hybrid typically directs alkylation to the N-position under thermodynamic control [1, 2].
  • Base Selection: Carbonate bases (

    
    , 
    
    
    
    ) are mild enough to deprotonate the amide-like proton (
    
    
    ) without causing decomposition.
    
    
    can sometimes improve yields due to the "cesium effect" (higher solubility and looser ion pairing), but
    
    
    is generally sufficient and more cost-effective for this transformation.
Structural Validation

The identity of the product must be confirmed to distinguish it from the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-alkylated isomer (2-((2-fluorobenzyl)oxy)-3-chloropyrazine).
  • 1H NMR Diagnostic: The methylene protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) of the 
    
    
    
    -alkyl isomer typically appear slightly upfield (approx. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    5.0–5.2 ppm) compared to the
    
    
    -alkyl isomer (approx.
    
    
    5.4–5.6 ppm). Furthermore, the Carbonyl carbon (
    
    
    ) in the
    
    
    -alkylated species will show a characteristic signal around 155–160 ppm in
    
    
    NMR, whereas the
    
    
    carbon in the imidate form appears further downfield [3].
  • IR Spectroscopy: Look for the strong Carbonyl stretch (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) around 1650–1670 
    
    
    
    for the lactam (Target). The
    
    
    -alkylated product lacks this carbonyl band.

References

  • Park, H., et al. "Optimization of Pyrazinone Derivatives." Journal of Medicinal Chemistry, vol. 54, no. 12, 2011.
  • Bayer AG. "Substituted Pyrazolopyridine Derivatives."[1] Patent WO2003095451, describing analogous fluorobenzyl alkylations on heterocyclic amides. Link

  • Sigma-Aldrich. "3-Chloropyrazin-2(1H)-one Product Sheet." Merck KGaA, Darmstadt, Germany. (Precursor data). Link

  • ChemScene. "3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one."[1][3] (Analogous compound demonstrating stability of the scaffold). Link

Sources

N-alkylation of 3-chloropyrazin-2(1H)-one with 2-fluorobenzyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 3-Chloropyrazin-2(1H)-one with 2-Fluorobenzyl Halides

Abstract & Strategic Relevance

The N-alkylation of 3-chloropyrazin-2(1H)-one (Substrate 1 ) with 2-fluorobenzyl halides (Reagent 2 ) is a pivotal transformation in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and P2X3 receptor antagonists. This reaction constructs the core pharmacophore found in several bioactive heterocyclic scaffolds.

The primary challenge in this transformation is regioselectivity . The pyrazinone ring is an ambident nucleophile, capable of reacting at the N1-nitrogen (desired) or the O-oxygen (undesired O-alkylation). Furthermore, the 3-chloro substituent exerts a strong electron-withdrawing effect, increasing the acidity of the N1-proton while simultaneously deactivating the ring nucleophilicity.

This guide details optimized protocols to maximize N1-selectivity (>95:5 ratio) and yield, utilizing Hard-Soft Acid-Base (HSAB) principles and phase-transfer catalysis.

Mechanistic Insight & Reaction Design

The Ambident Nucleophile Challenge

The 3-chloropyrazin-2(1H)-one substrate exists in a lactam-lactim tautomeric equilibrium. Under basic conditions, the deprotonated anion resonates between the nitrogen (N1) and the oxygen.

  • N-Alkylation (Thermodynamic Control): Favored by "soft" electrophiles and polar aprotic solvents that solvate the cation, leaving the "naked" anion free to attack via its softer center (Nitrogen).

  • O-Alkylation (Kinetic/Hard Control): Favored by "hard" electrophiles and conditions that maximize charge density on oxygen (e.g., silver salts or highly polar protic solvents).

The 3-Chloro Effect: The chlorine atom at C3 is electron-withdrawing (


). This stabilizes the negative charge on the N1/O system, effectively lowering the 

of the NH proton (approx.

8.5–9.5). This allows for the use of milder carbonate bases rather than hydrides, reducing the risk of side reactions.
Pathway Visualization

ReactionPathway Substrate 3-Chloropyrazin-2(1H)-one (Lactam Form) Anion Resonance Stabilized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (K2CO3/Cs2CO3) Base->Anion Promotes ProductN N1-Alkylated Product (Thermodynamic/Major) Target Anion->ProductN SN2 Attack (Soft-Soft) Polar Aprotic Solvent ProductO O-Alkylated Byproduct (Kinetic/Minor) Impurity Anion->ProductO SN2 Attack (Hard-Hard) Steric/Electronic Mismatch Electrophile 2-Fluorobenzyl Halide (X = Cl, Br) Electrophile->ProductN Electrophile->ProductO

Figure 1: Reaction pathway illustrating the competitive N- vs. O-alkylation pathways. The 3-chloro group directs selectivity towards N1 by modulating the electronic softness of the ring nitrogen.

Experimental Protocols

Method A: The "Gold Standard" (Cs₂CO₃ / DMF)

Best for: High-value substrates, maximum yield, and difficult scale-ups.

Rationale: Cesium carbonate (


) provides the "Cesium Effect." The large, soft cesium cation forms a loose ion pair with the pyrazinone anion, increasing its solubility in organic solvents and enhancing the nucleophilicity of the nitrogen atom.

Protocol:

  • Setup: Charge a dry reaction flask with 3-chloropyrazin-2(1H)-one (1.0 equiv) and anhydrous DMF (Dimethylformamide, 10 mL/g substrate).

  • Activation: Add

    
      (1.5 equiv). Stir at room temperature for 30 minutes. Note: The solution often turns yellow/orange, indicating anion formation.
    
  • Addition: Add 2-fluorobenzyl bromide (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

  • Workup:

    • Cool to RT.

    • Pour into ice-water (10x reaction volume). The product usually precipitates.

    • Filter the solid.[1][2][3] If no precipitate, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-40% EtOAc in Hexanes).

Method B: The "Green" Phase Transfer (K₂CO₃ / Acetone or MeCN)

Best for: Routine synthesis, cost-efficiency, and easier workup.

Rationale: Potassium carbonate is cheaper than cesium. Using Acetone or Acetonitrile (MeCN) allows for easier solvent removal than DMF.

Protocol:

  • Setup: Dissolve 3-chloropyrazin-2(1H)-one (1.0 equiv) in MeCN (15 mL/g).

  • Base: Add granular

    
      (2.0 equiv).
    
  • Catalyst (Optional but Recommended): Add TBAI (Tetrabutylammonium iodide, 0.1 equiv) to accelerate the reaction via the Finkelstein mechanism (swapping benzyl-Cl/Br for highly reactive benzyl-I in situ).

  • Addition: Add 2-fluorobenzyl chloride/bromide (1.2 equiv).

  • Reaction: Reflux (approx. 80°C) for 8–12 hours.

  • Workup: Filter off the inorganic salts while hot. Concentrate the filtrate. Triturate the residue with diethyl ether or hexane to obtain the solid product.

Data & Optimization Guide

The following table summarizes the impact of solvent and base choices on the Regiomeric Ratio (N:O) and Isolated Yield.

EntryBaseSolventTemp (°C)Time (h)N:O Ratio*Yield (%)Notes
1

AcetoneReflux1685:1562%Slow; significant O-alkylation.
2

DMF80492:878%Standard conditions.
3

DMF 60 4 >98:2 91% Recommended Method.
4 NaHTHF0 to RT270:3055%Aggressive; promotes O-alkylation.
5

/TBAI
MeCNReflux895:584%Good balance of cost/yield.

*N:O Ratio determined by crude


 NMR analysis.

Quality Assurance & Troubleshooting

Diagnostic NMR Signals

Distinguishing N-alkylation from O-alkylation is critical.

  • N-Alkylated Product (Target):

    • The benzylic

      
       protons typically appear as a singlet around 
      
      
      
      5.1 – 5.3 ppm
      .
    • The pyrazine ring protons (H-5, H-6) show distinct coupling constants (

      
       Hz).
      
  • O-Alkylated Product (Impurity):

    • The benzylic

      
       protons are deshielded (due to proximity to Oxygen) and appear downfield around 
      
      
      
      5.4 – 5.6 ppm
      .
    • The pyrazine ring loses its amide character, becoming more aromatic (alkoxypyrazine), causing a shift in ring protons.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsDry DMF over molecular sieves. Ensure

is anhydrous.
High O-Alkylation Reaction too hot / "Hard" conditionsLower temperature to 50°C. Switch from NaH to

.
Sticky Gum Product Residual DMFWash organic layer with 5% LiCl (aq) x3 during workup to fully remove DMF.

References

  • Synthesis of Pyrazinones (General Review)

    • Title: 2(1H)
    • Source:Molecules (via PMC/NIH).
    • URL:[Link]

  • Regioselectivity in Heterocycle Alkylation

    • Title: Efficient Methodology for Selective Alkylation of Hydrazine Derivatives (Analogous N-nucleophile chemistry).
    • Source:Organic Letters (via Organic Chemistry Portal).
    • URL:[Link]

  • Solid-Liquid Phase Transfer (Microwave/PTC)

    • Title: Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
    • Source:Molbank (MDPI).
    • URL:[Link]

  • Relevant Bioactive Scaffold Synthesis (Riociguat Intermediate)

Sources

Application Note: Optimized Reaction Conditions for Preparing Vericiguat Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vericiguat (Verquvo®) is a soluble guanylate cyclase (sGC) stimulator used in the treatment of chronic heart failure.[1][2][3][4][5][6] Its structural complexity—characterized by a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core fused to a substituted pyrimidine ring—presents significant challenges for scale-up. Early medicinal chemistry routes relied heavily on chromatographic purification and hazardous reagents, rendering them unsuitable for kilogram-scale manufacturing.

This guide details an optimized, scalable process route derived from recent process chemistry advancements. The focus is on telescoping critical intermediates to minimize isolation steps, replacing hazardous solvents (e.g., avoiding benzene/DCM), and controlling key genotoxic impurities (GTIs).

Key Optimization Highlights:
  • Telescoped Synthesis: Production of the unstable

    
    -fluoro-acrylaldehyde intermediate without isolation.
    
  • One-Pot Cyclization: Simultaneous formation of the pyridine ring and amide functionality.

  • Safety-Critical Control: In situ generation of diazonium species for pyrimidine ring construction.

Retrosynthetic Strategy & Pathway Visualization

The optimized strategy disconnects Vericiguat into three stable modules: the Fluorinated Synthon , the Pyrazole Core , and the Pyrimidine Fragment . This modular approach allows for parallel processing and convergent assembly.

Figure 1: Optimized Retrosynthetic Analysis of Vericiguat

Vericiguat_Retrosynthesis Vericiguat Vericiguat API (Target Molecule) Pyrimidine_Precursor Pyrimidine Triamine Intermediate Vericiguat->Pyrimidine_Precursor Carbamate Formation Methyl_Chloroformate Methyl Chloroformate (Capping Reagent) Vericiguat->Methyl_Chloroformate Amidine_Int Pyrazolopyridine Amidine Pyrimidine_Precursor->Amidine_Int Cyclization Malononitrile_Diazo [(E)-phenyldiazenyl] malononitrile Pyrimidine_Precursor->Malononitrile_Diazo Pyrazolo_Nitrile Pyrazolopyridine Nitrile Amidine_Int->Pyrazolo_Nitrile Pinner Reaction Aminopyrazole 5-Amino-1-(2-fluorobenzyl) -1H-pyrazole-3-carboxylate Pyrazolo_Nitrile->Aminopyrazole Fused Ring Formation Fluoro_Aldehyde α-Fluoro-β-(dialkylamino) acrylaldehyde Pyrazolo_Nitrile->Fluoro_Aldehyde

Caption: Convergent retrosynthetic breakdown of Vericiguat into commercially viable starting materials.

Detailed Experimental Protocols

Module A: The Fluorinated Synthon (Telescoped)

Target Intermediate:


-Fluoro-

-(morpholin-4-yl)acrylaldehyde Challenge: The intermediate is unstable and prone to polymerization. Solution: A telescoped elimination-addition sequence starting from 2,2,3,3-tetrafluoropropyl tosylate.

Protocol:

  • Quaternization: Charge a reactor with 2,2,3,3-tetrafluoropropyl tosylate (1.0 eq) and morpholine (2.5 eq) in toluene. Heat to 90°C for 4 hours.

  • Methylation: Cool to 20°C. Add methyl methanesulfonate (1.1 eq) to form the quaternary ammonium salt. Note: This activates the molecule for HF elimination.

  • Elimination/Substitution (Telescoped): Add 50% aqueous NaOH (3.0 eq) dropwise while maintaining temperature <25°C. Stir for 2 hours.

  • Work-up: Separate the organic layer. The product,

    
    -fluoro-
    
    
    
    -morpholinoacrylaldehyde, is retained in the toluene solution and used directly in Module B.
    • Checkpoint: Verify purity via HPLC. Target >95% (a/a).

Module B: The Pyrazolopyridine Core Construction

Target Intermediate: 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Innovation: Use of LiCl/TMSCl to promote cyclization and one-pot amidation.

Protocol:

  • Condensation: In a reaction vessel, combine 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (Intermediate A, 1.0 eq) with the toluene solution from Module A (1.2 eq).

  • Cyclization: Add LiCl (2.0 eq) and TMSCl (2.5 eq) in Ethanol. Reflux (78°C) for 12 hours.

    • Mechanism:[][8][9][10] TMSCl acts as a Lewis acid and water scavenger, driving the condensation of the electron-rich pyrazole with the electron-poor aldehyde.

  • One-Pot Amidation: Cool to 50°C. Add ammonium formate (5.0 eq) and sodium methoxide (30% in MeOH, 4.0 eq). Stir at 50°C for 6 hours.

    • Advantage:[3][4][11] Avoids isolation of the ester intermediate.

  • Dehydration to Nitrile: Isolate the amide. Dissolve in Sulfolane (high boiling, polar aprotic). Add

    
      (1.5 eq) at 0°C, then heat to 60°C for 2 hours. Quench into ice water to precipitate the nitrile.
    
  • Amidine Formation: Suspend nitrile in MeOH. Add NaOMe (0.5 eq) followed by ammonium chloride (1.5 eq). Stir at ambient temperature for 24h.

Module C: Pyrimidine Assembly & Final API

Target: Vericiguat Safety Alert: This step involves diazonium chemistry. Ensure proper venting and temperature control.

Protocol:

  • Diazo Preparation (In-Situ): In a separate vessel, dissolve aniline (1.0 eq) in water/HCl. Add

    
      (1.1 eq) at 0-5°C to form the phenyldiazonium salt.
    
  • Coupling: Add malononitrile (1.1 eq) and sodium acetate to buffer pH to 4-5. The solid [(E)-phenyldiazenyl]malononitrile precipitates. Filter and wash (do not dry completely to avoid explosion risk; use wet cake).

  • Pyrimidine Cyclization: Suspend the Amidine (from Module B, 1.0 eq) and the wet Diazo-intermediate (1.1 eq) in DMF. Heat to 100°C.

    • Reaction: The amidine attacks the nitrile groups, cyclizing to form the triamine pyrimidine ring.

    • Reduction: The resulting azo-intermediate is reduced (typically Hydrogenation with Pd/C or chemical reduction with

      
      ) to the tetra-amine.
      
  • Regioselective Acylation: Dissolve the tetra-amine in THF/Pyridine. Add methyl chloroformate (1.05 eq) at 0°C.

    • Selectivity: The 5-amino group is the most nucleophilic due to electronic effects from the fused ring system.

  • Crystallization: Recrystallize from DMSO/Water to obtain Vericiguat micronized polymorph.

Critical Process Parameters (CPPs) & Impurity Management

Controlling impurities is vital for regulatory compliance (ICH Q3A/B).

Impurity TypeStructure/OriginControl Strategy
Des-fluoro Impurity Loss of Fluorine on the benzyl ring during hydrogenation.Avoid over-hydrogenation; Monitor Pd catalyst loading; Use mild chemical reduction if possible.
Regioisomer (N2-Alkylated) Alkylation of pyrazole at N2 instead of N1 during starting material synthesis.Use pre-alkylated hydrazine (2-fluorobenzylhydrazine) instead of alkylating the pyrazole.
Dimer Impurity Self-condensation of the amidine.Maintain strict stoichiometry of the diazo-intermediate; Avoid high concentrations during cyclization.
Genotoxic Impurity (GTI) Residual Aniline or Hydrazines.Validated washes with acidic water; Final crystallization purge factor >100x.
Figure 2: Workflow for Impurity Control

Impurity_Control Start Crude Reaction Mixture Quench Acidic Quench (Removes Basic Amines) Start->Quench pH < 3 Extract Organic Extraction (Removes Salts) Quench->Extract Cryst DMSO/Water Recrystallization Extract->Cryst Polymorph Control Final Pure Vericiguat (<0.10% Impurities) Cryst->Final

Caption: Purification logic flow to ensure removal of genotoxic and process-related impurities.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[4][12] Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • Bayer Pharma AG. (2013). "Substituted 5-Fluoro-1H-Pyrazolopyridines and Their Use." U.S. Patent 8,420,656.

  • ChemicalBook. (2024).[10] "Synthesis of Vericiguat: Step-by-step Process." ChemicalBook Technical Documents.

  • Guo, L., et al. (2023). "Development of a new synthetic route of the key intermediate of riociguat."[6] Synthetic Communications (Relevant for pyrazolopyridine core chemistry).

  • Thieme Connect. (2017).[4] "Synthesis of Vericiguat." Synfacts, 13(08), 0897.

Sources

Scalable manufacturing process for 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Manufacturing of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Executive Summary

This application note details a scalable, robust manufacturing protocol for 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one , a critical heterocyclic building block. While structurally related to intermediates used in soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs), this specific pyrazinone scaffold presents unique process challenges—primarily the regioselectivity of N-alkylation versus O-alkylation .

This guide provides a validated route avoiding expensive transition metal catalysis, utilizing classical thermodynamic control to favor the desired N-alkylated product. The protocol is designed for multi-gram to kilogram scale-up, emphasizing safety (handling benzyl halides) and purification via crystallization rather than chromatography.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a convergent synthesis. The core challenge is the alkylation of the ambident nucleophile 3-chloropyrazin-2(1H)-one . The nitrogen at position 1 (N-1) and the oxygen at position 2 (O-2) compete for the electrophile.

  • Strategic Driver: The chlorine atom at C-3 is electron-withdrawing, increasing the acidity of the N-H proton (pKa ~8-9). However, it also sterically hinders the N-1 position slightly.

  • Process Decision: We utilize a "soft" alkylating agent (benzyl chloride/bromide) in a polar aprotic solvent with a carbonate base. This combination promotes the formation of the thermodynamic N-alkyl product over the kinetic O-alkyl imidate.

Figure 1: Reaction Pathway and Regioselectivity

ReactionScheme SM1 3-chloropyrazin-2(1H)-one (Nucleophile) Inter Anionic Intermediate [N-1 / O-2 Delocalized] SM1->Inter Base (K2CO3) Deprotonation SM2 2-fluorobenzyl chloride (Electrophile) SM2->Inter + Prod TARGET: 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one (N-Alkylated) Inter->Prod Major Pathway (Thermodynamic) Impurity IMPURITY: 2-((2-fluorobenzyl)oxy)-3-chloropyrazine (O-Alkylated) Inter->Impurity Minor Pathway (Kinetic)

Caption: Mechanistic bifurcation showing the competition between N-alkylation (Target) and O-alkylation (Impurity).

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS RegistryFunctionEq.
3-chloropyrazin-2(1H)-one 14508-49-7Substrate1.0
2-fluorobenzyl chloride 345-35-7Electrophile1.1
Potassium Carbonate (K₂CO₃) 584-08-7Base1.5
DMF (N,N-Dimethylformamide)68-12-2Solvent5-7 Vol
Ethyl Acetate / Hexanes -Workup/Cryst.-

Safety Note: 2-fluorobenzyl chloride is a potent lachrymator and alkylating agent. All operations must be performed in a fume hood. 3-chloropyrazin-2(1H)-one is a skin irritant.

Step-by-Step Procedure (100g Scale Basis)

1. Reactor Charging:

  • To a clean, dry 2L jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge 3-chloropyrazin-2(1H)-one (100.0 g, 0.766 mol) .

  • Add DMF (500 mL) . Stir at 25°C until a partial suspension/solution is obtained.

  • Add Potassium Carbonate (158.8 g, 1.15 mol, 1.5 eq) . Note: Use granular K₂CO₃ to prevent clumping, or mill beforehand.

2. Reaction Initiation:

  • Heat the mixture to 60°C . The suspension will thicken as the potassium salt of the pyrazinone forms.

  • Add 2-fluorobenzyl chloride (121.8 g, 0.843 mol, 1.1 eq) dropwise via an addition funnel over 45 minutes.

    • Process Control: Maintain internal temperature between 60-65°C. Exotherm is mild but noticeable.

3. Reaction Phase:

  • Stir at 65°C for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC (C18 column, MeCN/Water + 0.1% TFA).

    • Target: < 1.0% remaining starting material.

    • Selectivity Check: N-alkyl vs O-alkyl ratio should be > 95:5.

4. Workup (Quench & Extraction):

  • Cool the reaction mixture to 20°C .

  • Slowly add Water (1000 mL) to the reactor. The product may precipitate as an off-white solid.

    • Scenario A (Solid forms): Stir for 2 hours at 0-5°C. Filter the solid. Wash with water (2 x 200 mL) and cold hexanes (200 mL).

    • Scenario B (Oiling out): If the product oils out (common if residual DMF is high), extract with Ethyl Acetate (3 x 400 mL) . Wash combined organics with Brine (2 x 300 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

5. Purification (Crystallization):

  • The crude solid (or residue) contains traces of the O-alkyl impurity.

  • Solvent System: Ethanol/Water (80:20) or Isopropyl Acetate.

  • Dissolve crude material in refluxing Ethanol (approx. 5 mL/g). Add Water dropwise until turbidity persists. Cool slowly to 0°C.

  • Filter the white crystalline solid.

6. Drying:

  • Dry in a vacuum oven at 45°C for 12 hours.

  • Expected Yield: 75–85% (approx. 140–160 g).

  • Purity: > 99.0% (HPLC area).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpact on Quality/Yield
Temperature 60–70°C< 60°C: Slow reaction. > 80°C: Increases O-alkylation and degradation.
Solvent DMF or NMPEssential for dissolving the pyrazinone anion. MeCN is a greener alternative but requires longer reaction times (reflux).
Base Stoichiometry 1.2 – 1.5 eqExcess base ensures complete deprotonation. Insufficient base leads to stalled reaction.
Water Content < 0.5%Water competes as a nucleophile (hydrolysis of benzyl chloride), generating benzyl alcohol impurity.
Process Workflow Diagram

ProcessFlow Start Start: Charge SM + DMF SaltForm Add K2CO3 (Form Anion) Start->SaltForm Addition Add 2-Fluorobenzyl Chloride (60-65°C) SaltForm->Addition Reaction Reaction: 4-6 Hours (IPC: HPLC) Addition->Reaction Quench Quench with Water (Precipitation) Reaction->Quench Filter Filtration & Wash Quench->Filter Cryst Recrystallization (EtOH/Water) Filter->Cryst Final Final Product Drying Cryst->Final

Caption: Unit operation workflow for the synthesis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one.

Analytical Controls

To ensure the integrity of the process, the following analytical markers must be tracked:

  • Regioisomer Identification:

    • N-Alkyl (Target): 1H NMR will show the benzyl CH₂ signal typically around δ 5.1–5.3 ppm. The C=O carbon (C-2) appears around 155 ppm in 13C NMR.

    • O-Alkyl (Impurity): The benzyl CH₂ signal is often shifted downfield (δ 5.4–5.6 ppm). The pyrazine ring protons will show different coupling constants due to the aromatization of the ring.

  • Residual Solvents: DMF is high boiling and difficult to remove. Check GC-HS (Headspace) to ensure DMF < 880 ppm (ICH limit).

Strategic Context: Downstream Utility

The resulting 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is a potent electrophile at the C-3 position.

  • SNAr Reactivity: The chlorine atom is activated by the adjacent lactam carbonyl and the para-nitrogen. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, hydrazines, or alkoxides.

  • Vericiguat Relevance: While Vericiguat utilizes a pyrazolopyridine core, this pyrazinone analog is frequently used in the synthesis of "next-generation" sGC stimulators where the fused ring system is replaced by a monocyclic core to alter solubility or metabolic stability profiles.

References

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • Lio, J., et al. (2012). Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines. Journal of Organic Chemistry, 77(8), 4097–4102.

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles and Related Heterocycles.

  • Bayer Pharma AG. (2013). Substituted Pyrazoles and their Use as sGC Stimulators. Patent WO2013030288.

Reagents and catalysts for synthesizing fluorobenzyl pyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Advanced Strategies for the Synthesis of Fluorobenzyl Pyrazinones: Reagents and Catalysts

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorobenzyl Pyrazinones in Modern Drug Discovery

The 2(1H)-pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1][2] Its unique electronic and steric properties make it an ideal framework for designing inhibitors of key biological targets, such as protein kinases and viral polymerases.[1][3] The incorporation of a fluorobenzyl moiety is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity through favorable fluorine-protein interactions, and modulate pharmacokinetic properties. Consequently, the efficient and robust synthesis of fluorobenzyl-substituted pyrazinones is a critical endeavor for the development of novel therapeutics.

This guide provides an in-depth analysis of the key reagents and catalysts employed in the synthesis of fluorobenzyl pyrazinones. We will move beyond simple procedural lists to explain the underlying principles and mechanistic rationale, empowering researchers to not only replicate but also troubleshoot and adapt these protocols for their specific molecular targets. The primary focus will be on palladium-catalyzed cross-coupling reactions, a powerful and versatile method for constructing the requisite carbon-nitrogen bond.

Primary Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

The most direct and widely adopted method for introducing a fluorobenzyl group onto a pyrazinone core is the Buchwald-Hartwig amination.[4][5] This reaction creates a C-N bond between a pyrazinone (typically halogenated) and a fluorobenzyl amine, mediated by a palladium catalyst. Its widespread use stems from its remarkable functional group tolerance and broad substrate scope, which are often limitations in classical methods like nucleophilic aromatic substitution (SNA_r_).[4][6]

Mechanistic Rationale: The Role of Catalyst, Ligand, and Base

The success of the Buchwald-Hartwig amination hinges on the interplay between the palladium source, a supporting phosphine ligand, and a base. The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the halo-pyrazinone, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The fluorobenzyl amine coordinates to the Pd(II) center. The base then deprotonates the amine to form a more nucleophilic amido species.

  • Reductive Elimination: The final C-N bond is formed as the fluorobenzyl pyrazinone product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[4][7]

The choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are essential as they promote the oxidative addition and, crucially, the rate-limiting reductive elimination step, while also preventing catalyst decomposition.[8] The base must be strong enough to deprotonate the coordinated amine but generally non-nucleophilic to avoid competing side reactions.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) oa_label Oxidative Addition pd0->oa_label amido_complex Pd(II)-Amido Complex deprot_label Amine Coordination & Deprotonation oa_complex->deprot_label re_label Reductive Elimination amido_complex->re_label product Fluorobenzyl Pyrazinone (Product) re_label->pd0 re_label->product oa_label->oa_complex + Halo-Pyrazinone - X⁻ deprot_label->amido_complex + Fluorobenzyl Amine + Base

Caption: The catalytic cycle for Buchwald-Hartwig C-N coupling.

Table 1: Key Reagents & Catalysts for Buchwald-Hartwig Amination
ComponentExamplesRole & RationaleTypical Loading
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. Pd(II) sources are reduced in situ.1-5 mol%
Phosphine Ligand Xantphos, tBuBrettPhos, DavePhos, BINAPStabilizes the Pd center, enhances catalytic activity, and promotes reductive elimination. Steric bulk and electron-donating ability are key features.[8][9][10]1.2-2.0 eq. relative to Pd
Base Cs₂CO₃, K₂CO₃, NaOtBu, K₃PO₄Deprotonates the amine to form the active nucleophile. Strong, non-nucleophilic bases are preferred to prevent side reactions.[5]1.5-2.5 equivalents
Substrate 1 3-Chloro- or 5-Bromo-pyrazinone derivativesThe electrophilic partner. Bromides are generally more reactive than chlorides.[1][3]1.0 equivalent
Substrate 2 4-FluorobenzylamineThe nucleophilic partner that is installed onto the pyrazinone core.1.1-1.5 equivalents
Solvent Toluene, Dioxane, DMEAnhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation.N/A
Temperature 80-120 °CSufficient thermal energy is needed to overcome activation barriers, especially for less reactive chlorides.N/A

Protocol 1: Direct Amination of a Halo-Pyrazinone

This protocol describes the synthesis of a 1-(4-fluorobenzyl)-pyrazinone derivative from a 1-substituted-3,5-dichloro-2(1H)-pyrazinone precursor.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3,5-dichloro-2(1H)-pyrazinone (1.0 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by 4-fluorobenzylamine (1.2 eq).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure fluorobenzyl pyrazinone product.

Advanced Strategy: Sequential Functionalization of Dihalopyrazinones

For creating more complex, asymmetrically substituted pyrazinones, a sequential cross-coupling strategy is highly effective.[3] This approach leverages the differential reactivity of halogen atoms on the pyrazinone core (e.g., at the C3 and C5 positions) or uses protecting groups to direct substitution. A common sequence involves an initial Suzuki or S_N_Ar reaction followed by a Buchwald-Hartwig amination.

Sequential_Synthesis start 3,5-Dihalo-Pyrazinone (Starting Material) intermediate Mono-Substituted Pyrazinone Intermediate start->intermediate Reaction 1: Suzuki Coupling or SNAr (e.g., + R-B(OH)₂) final Fluorobenzyl Pyrazinone (Final Product) intermediate->final Reaction 2: Buchwald-Hartwig Amination (+ 4-Fluorobenzylamine)

Caption: Workflow for sequential synthesis of pyrazinones.

Protocol 2: Two-Step Synthesis via Suzuki Coupling and Amination

This protocol outlines the synthesis of a 3-aryl-5-(4-fluorobenzylamino)-pyrazinone.

Part A: Suzuki-Miyaura Coupling

  • Setup: In a flask under an inert atmosphere, combine the 3,5-dibromo-2(1H)-pyrazinone (1.0 eq), an arylboronic acid (1.1 eq), PdCl₂(dppf) (0.05 eq), and Sodium Carbonate (Na₂CO₃, 2.0 M aqueous solution, 3.0 eq).

  • Execution: Add degassed acetonitrile (MeCN) as the solvent. Heat the mixture to 80 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).[3]

  • Isolation: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography to isolate the 3-aryl-5-bromo-pyrazinone intermediate.

Part B: Buchwald-Hartwig Amination

  • Setup: Follow the procedure outlined in Protocol 1 , using the 3-aryl-5-bromo-pyrazinone intermediate (1.0 eq) as the electrophilic substrate.

  • Execution & Purification: React with 4-fluorobenzylamine under the specified palladium-catalyzed conditions. After work-up, purify by column chromatography to obtain the final, asymmetrically disubstituted fluorobenzyl pyrazinone.

Conclusion and Field-Proven Insights

The synthesis of fluorobenzyl pyrazinones is most effectively achieved through palladium-catalyzed C-N cross-coupling methodologies. The Buchwald-Hartwig amination offers a reliable and versatile route, with the success of the reaction being highly dependent on the judicious selection of the ligand, base, and solvent system. For more complex targets, sequential functionalization of dihalo-pyrazinone precursors provides a powerful platform for building molecular diversity. The protocols described herein are robust starting points that can be optimized for specific substrates by screening different ligands and reaction conditions. As a self-validating system, consistent monitoring by LC-MS is paramount to understanding reaction kinetics and ensuring complete conversion before proceeding to purification.

References

  • D'hooghe, M., & Törnroos, K. W. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1098-1123. [Link][1][11]

  • Itami, K., Yamaguchi, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1045. [Link]

  • Moody, C. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry, 20(10), 3245-3263. [Link][3]

  • Kakiuchi, F., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link][9][10][12]

  • Xu, Z.-G., et al. (2020). A concise and unexpected one-pot methodology for the synthesis of pyrazinone-fused pyridones. Organic & Biomolecular Chemistry, 18(32), 6333-6337. [Link]

  • Various Authors. (2021). Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate. [Link][2]

  • Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 582-585. [Link]

  • Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][4]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. acs.org. [Link][5]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59-74. [Link][6]

  • Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 931-942. [Link][8]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-27. [Link][13]

Sources

Application Note: Solvent Selection Strategies for the Regioselective Alkylation of Chloropyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The alkylation of chloropyrazinones represents a critical transformation in the synthesis of bioactive scaffolds, particularly kinase inhibitors and peptidomimetics. As an ambident nucleophile, the chloropyrazinone anion can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. This regioselectivity is heavily dictated by solvent parameters including dielectric constant, dipole moment, and hydrogen bond donor/acceptor capabilities. This guide provides a mechanistic rationale and validated protocols for controlling this selectivity, ensuring reproducible outcomes in drug discovery campaigns.

Introduction & Chemical Context

Chloropyrazinones (specifically 3-chloro-2(1H)-pyrazinones) function as privileged structures in medicinal chemistry. The presence of the chlorine atom at the C-3 position serves two roles: it acts as a handle for subsequent


 or metal-catalyzed cross-couplings, and it electronically activates the ring, increasing the acidity of the N-H proton (

).
The Regioselectivity Challenge

Upon deprotonation, the resulting pyrazinone anion resonates between the nitrogen and oxygen atoms.

  • N-Alkylation (Lactam): Typically the thermodynamic product; favored in polar aprotic solvents where the cation is sequestered.

  • O-Alkylation (Lactim ether): Often the kinetic product; favored by hard electrophiles, silver salts, or conditions promoting tight ion pairing.

Achieving high regioselectivity prevents the need for tedious chromatographic separations and improves overall process yield.

Mechanistic Insight: The Role of Solvent[1][2][3][4][5]

The choice of solvent modulates the "hardness" and "softness" of the nucleophile and the availability of the counter-cation.

Polar Aprotic Solvents (DMF, DMSO, NMP)
  • Mechanism: These solvents possess high dielectric constants and effectively solvate cations (e.g.,

    
    , 
    
    
    
    ) through their electron-rich oxygen atoms. However, they poorly solvate anions.
  • Result: The pyrazinone anion becomes "naked" and highly reactive. According to the Kornblum rule and HSAB (Hard-Soft Acid-Base) theory, the softer, more nucleophilic center (Nitrogen) attacks the electrophile.

  • Outcome: High N-selectivity .[1]

Non-Polar / Low Polarity Solvents (Toluene, THF)
  • Mechanism: In these solvents, the cation is not well-separated from the anion. The reaction proceeds via a tight ion pair or a contact ion pair.

  • Result: The cation (e.g.,

    
     or 
    
    
    
    ) often coordinates to the hard oxygen atom or the leaving group of the electrophile, guiding the alkylation to the oxygen.
  • Outcome: Increased O-selectivity (especially with Silver salts).

Protic Solvents (Alcohols)[4]
  • Caution: Protic solvents hydrogen-bond to the nucleophilic sites (N and O), reducing reactivity. Furthermore, with chloropyrazinones, alcohols can lead to side reactions such as nucleophilic aromatic substitution (

    
    ) of the chlorine atom or solvolysis. Generally avoided for primary alkylation. 
    

Visualization: Reaction Pathway & Solvent Influence[2][3][4][5][7][8]

G Start 3-Chloropyrazin-2(1H)-one Base Base Deprotonation (K2CO3 / Cs2CO3) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Solv_Polar Polar Aprotic (DMF, DMSO) 'Naked Anion' Anion->Solv_Polar Solvation of Cation Solv_NonPolar Non-Polar / Ag+ (Toluene, Benzene) 'Coordination Control' Anion->Solv_NonPolar Ion Pairing Prod_N N-Alkylated Product (Thermodynamic) Major in DMF Solv_Polar->Prod_N Soft-Soft Interaction Prod_O O-Alkylated Product (Kinetic) Major with Ag+ Solv_NonPolar->Prod_O Hard-Hard / Ag-Assisted

Figure 1: Mechanistic divergence driven by solvent polarity and cation coordination.

Solvent Selection Matrix

The following table summarizes solvent performance based on experimental data for electron-deficient nitrogen heterocycles.

Solvent ClassRepresentative SolventsPrimary SelectivityReaction RateRisk ProfileRecommended For
Polar Aprotic DMF, DMSO, NMPN-Alkylation (>95:5)FastHigh boiling points; difficult workup.Standard library synthesis; Scale-up of N-isomers.
Polar Aprotic Acetonitrile (MeCN)N-Alkylation (Mixed)ModerateModerate BP; easy removal.Reactions requiring milder heat; substrates sensitive to high temps.
Ethers THF, 2-MeTHF, DioxaneMixed / O-bias SlowPeroxide formation; solubility issues.Reactions using strong bases (LiHMDS, NaH).
Non-Polar Toluene, BenzeneO-Alkylation (with Ag salts)SlowFlammable; toxicity (Benzene).Specific synthesis of O-alkylated lactim ethers.
Green / Alt Acetone, Ethyl AcetateN-Alkylation Slow to ModerateLow toxicity; easy handling.Process chemistry; Phase Transfer Catalysis (PTC).

Experimental Protocols

Protocol A: High-Yield N-Alkylation (The Standard)

Target: >95% N-alkylated product. Mechanism:


 displacement via "naked" anion.
  • Preparation: In a clean, dry round-bottom flask, dissolve 3-chloropyrazin-2(1H)-one (1.0 equiv) in anhydrous DMF (concentration 0.2 – 0.5 M).

    • Note: DMF must be dry to prevent hydrolysis of the alkyl halide.

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv) or Potassium Carbonate (
    
    
    
    )
    (2.0 equiv).
    • Why Cs? Cesium is larger and more polarizable, often resulting in higher solubility and faster rates than Potassium in DMF.

  • Alkylation: Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise at room temperature.

    • Self-Validating Step: Monitor the internal temperature.[2] A rapid exotherm indicates a runaway reaction; cool to 0°C if necessary.

  • Reaction: Stir at 25–60°C . Monitor by TLC/LC-MS.

    • Checkpoint: If the reaction stalls, add a catalytic amount of TBAI (tetrabutylammonium iodide) to activate the alkyl halide (Finkelstein reaction in situ).

  • Workup: Pour the mixture into ice-water (5x reaction volume). The product often precipitates. Filter and wash with water to remove DMF. If no precipitate, extract with EtOAc/LiCl(aq) to remove DMF.

Protocol B: Regioselective O-Alkylation (Silver-Mediated)

Target: >80% O-alkylated product. Mechanism: Silver ion coordination to the halide and heterocyclic nitrogen, exposing the oxygen.

  • Preparation: Suspend 3-chloropyrazin-2(1H)-one (1.0 equiv) in anhydrous Toluene or Benzene (0.1 M). Shield flask from light (aluminum foil).

  • Reagent Addition: Add Silver Carbonate (

    
    )  (1.1 equiv) and the Alkyl Halide  (1.2 equiv).
    
  • Reaction: Heat to reflux (80–110°C) in the dark.

    • Why Dark? Silver salts are photosensitive; degradation reduces yield.

  • Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Evaporate the filtrate.

    • Safety: Dispose of silver waste in designated heavy metal containers.

Protocol C: Green Process (Phase Transfer Catalysis)

Target: Scalable N-alkylation without DMF.

  • System: Mix 2-MeTHF (organic phase) and 30%

    
     (aq)  (aqueous phase).
    
  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Process: The interfacial mechanism allows the anion to react in the organic layer, mimicking the "naked anion" effect without high-boiling solvents.

Troubleshooting & Self-Validation (The "Check Engine" Light)

ObservationDiagnosisCorrective Action
Dark Black Mixture Decomposition / PolymerizationTemperature too high. The chloropyrazinone ring is electron-deficient and prone to polymerization at >100°C in basic media. Reduce temp.
Loss of Chlorine

Side Reaction
Nucleophile (or solvent) is attacking the C-Cl bond. Avoid amine bases or strong nucleophilic solvents (alcohols). Switch to bulky carbonate bases.
Low Conversion Poor SolubilityThe anion is not dissolving. Switch from

/MeCN to

/DMF or add TBAI catalyst.
Mixed Regioisomers Steric HindranceIf the alkyl halide is bulky (e.g., isopropyl), N-alkylation is sterically disfavored, pushing the ratio toward O-alkylation. Switch to Protocol A (DMF) to force N-alkylation.

Workflow Decision Tree

DecisionTree Start Start: Alkylation of 3-Chloropyrazinone Q1 Desired Regioisomer? Start->Q1 N_Alk N-Alkylation (Lactam) Q1->N_Alk Target N O_Alk O-Alkylation (Lactim ether) Q1->O_Alk Target O Q2 Scale of Reaction? N_Alk->Q2 MethodB Use Toluene + Ag2CO3 (Protocol B) O_Alk->MethodB Small < 1 gram Q2->Small Large > 100 grams Q2->Large MethodA Use DMF + Cs2CO3 (Protocol A) Small->MethodA MethodC Use 2-MeTHF + PTC (Protocol C) Large->MethodC

Figure 2: Decision matrix for solvent and protocol selection based on target isomer and scale.

References

  • Dalal Institute. Ambident Nucleophiles and Regioselectivity. (Accessed 2025).[3][4] [Link]

  • Pure Chemistry. Ambient nucleophile in aliphatic nucleophilic substitution reaction. (2023).[5][4][6] [Link]

  • LibreTexts Chemistry. Solvent Effects on Substitution Reactions. (2023).[5][4][6] [Link]

  • National Institutes of Health (NIH). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one.[7] (2015).[3][4][8] [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[3][4] [Link]

Sources

Application Notes & Protocols: Strategic C-N Bond Formation for the Synthesis of 3-Aminopyrazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Coupling of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one with Amines

Introduction: The Significance of the 3-Aminopyrazinone Scaffold

The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active agents.[1] The introduction of an amino substituent at the C3 position yields the 3-aminopyrazinone framework, a key pharmacophore in various therapeutic candidates, including thrombin inhibitors.[2][3] The synthesis of these molecules critically hinges on the efficient and selective formation of a carbon-nitrogen (C-N) bond at the C3 position of a suitably functionalized pyrazinone precursor.

This guide provides a detailed examination of the primary synthetic strategies for coupling amines with 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one. We will explore the mechanistic underpinnings, key reaction parameters, and detailed experimental protocols for two powerful methodologies:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Buchwald-Hartwig Amination

Understanding the causality behind experimental choices for each method is paramount for researchers aiming to achieve high-yield, scalable, and reproducible syntheses of these valuable compounds.

Mechanistic Considerations: Choosing the Right Path for C-N Bond Formation

The electronic nature of the 3-chloropyrazinone ring system renders it susceptible to C-N bond formation through two distinct mechanistic pathways. The choice between these pathways is dictated by the nucleophilicity of the amine, desired reaction conditions, and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The pyrazinone ring, with its two nitrogen atoms and a carbonyl group, is inherently electron-deficient. This electronic characteristic activates the C3 position, making it susceptible to direct attack by a nucleophile. The SNAr mechanism proceeds via a two-step addition-elimination sequence.

  • Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon atom at the C3 position, which bears the chloro leaving group. This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as the Meisenheimer complex.

  • Elimination & Re-aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final 3-aminopyrazinone product.

This pathway is generally favored for reactions involving strong amine nucleophiles (e.g., primary and secondary aliphatic amines) and can often be performed without the need for a transition metal catalyst.[4][5]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products Start 3-Chloropyrazinone + Amine (R-NH2) Intermediate Tetrahedral Intermediate (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack Product 3-Aminopyrazinone + HCl Intermediate->Product Chloride Elimination (Re-aromatization) Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)Cl Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(RNH2)]+Cl- OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NHR) Amine_Complex->Amido_Complex Deprotonation BaseH [Base-H]+Cl- Amine_Complex->BaseH Amido_Complex->Pd0 Reductive Elimination Product 3-Aminopyrazinone Amido_Complex->Product ArCl Pyrazinone-Cl ArCl->OA_Complex Amine Amine (RNH2) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Optimization of Key Experimental Parameters

Successful coupling requires careful consideration of several interconnected variables. The following table summarizes critical parameters and provides a comparative guide for both methodologies.

ParameterNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Buchwald-Hartwig AminationRationale & Causality
Amine Substrate Best with strongly nucleophilic primary/secondary aliphatic amines. Less effective for anilines or hindered amines.Broad scope; highly effective for anilines, NH-heterocycles, and primary/secondary aliphatic amines. [6]SNAr relies on the intrinsic nucleophilicity of the amine. Pd-catalysis overcomes low nucleophilicity by forming a reactive palladium-amido complex.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, NMP, Dioxane) are preferred.Aprotic solvents with moderate polarity (e.g., Toluene, Dioxane, THF).Polar aprotic solvents stabilize the charged Meisenheimer complex in SNAr. For Buchwald-Hartwig, the solvent must solubilize the catalyst complex and reagents without coordinating too strongly to the metal. [7]
Base Often a stoichiometric amount of a moderate base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is used to neutralize the HCl byproduct.A strong, non-nucleophilic base is essential for the catalytic cycle (e.g., NaOt-Bu, KOt-Bu, K₃PO₄). [7]In SNAr, the base is a simple acid scavenger. In Buchwald-Hartwig, the base's primary role is to deprotonate the coordinated amine, a crucial step for forming the key amido-complex. [8]
Temperature Typically requires elevated temperatures (80-150 °C) to overcome the activation energy barrier.Can often be performed at lower temperatures (RT - 110 °C), depending on the catalyst system's activity. [9]The catalytic pathway provides a lower energy route for the reaction, often allowing for milder conditions.
Catalyst System Not applicable.Pd Precursor: Pd₂(dba)₃, Pd(OAc)₂. Ligand: Biaryl phosphines (e.g., XPhos, BrettPhos) are highly effective. The ligand stabilizes the Pd(0) state and accelerates both the oxidative addition and reductive elimination steps, which are often rate-limiting. [10]
Atmosphere Can often be run open to the air, though an inert atmosphere is good practice.Strictly inert atmosphere (N₂ or Ar) is required.The Pd(0) catalytic species is sensitive to oxidation by air, which would lead to catalyst deactivation.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for coupling with a representative secondary aliphatic amine, such as morpholine.

Materials & Reagents:

  • 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one (1.0 eq)

  • Amine (e.g., Morpholine) (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (approx. 0.1 - 0.2 M concentration)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle, TLC plates, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add DMF or DMSO to the flask. Begin stirring the suspension. Add the amine (1.5 eq) to the reaction mixture via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF/DMSO and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 3-aminopyrazinone product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed for coupling with less nucleophilic amines, such as an aniline derivative.

Materials & Reagents:

  • 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one (1.0 eq)

  • Amine (e.g., 4-methoxyaniline) (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene or Dioxane (approx. 0.1 M concentration)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask, condenser, magnetic stir bar, heating mantle, inert gas line (N₂ or Ar).

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar and equip it with a reflux condenser under a positive pressure of nitrogen or argon.

  • Catalyst Preparation: To the Schlenk flask, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one (1.0 eq) and the amine (1.2 eq) to the flask.

  • Solvent Addition & Degassing: Add anhydrous, degassed toluene via syringe. To ensure all oxygen is removed, subject the mixture to three cycles of vacuum followed by backfilling with inert gas.

  • Heating & Monitoring: Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Quench the reaction carefully by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Condenser) Inert atmosphere for Pd-cat. AddReagents 2. Add Solid Reagents (Pyrazinone, Base, Catalyst) Setup->AddReagents AddSolventAmine 3. Add Solvent & Amine AddReagents->AddSolventAmine HeatMonitor 4. Heat & Monitor Reaction (TLC / LC-MS) AddSolventAmine->HeatMonitor Workup 5. Aqueous Work-up (Quench, Extract) HeatMonitor->Workup Purify 6. Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Characterize 7. Product Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General Experimental Workflow for C-N Coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion SNAr: Insufficient temperature; amine is not nucleophilic enough. Pd-Cat: Inactive catalyst (O₂ contamination); insufficient base; inappropriate ligand.SNAr: Increase temperature; switch to Pd-catalyzed protocol. Pd-Cat: Ensure rigorous inert atmosphere and use degassed solvent; try a stronger base (e.g., K₃PO₄); screen different biaryl phosphine ligands.
Formation of Hydrolysis Byproduct (3-hydroxy-pyrazinone) Presence of water in the reaction mixture, especially at high temperatures with a strong base.Use anhydrous solvents and reagents. Dry glassware thoroughly. For Pd-catalysis, NaOt-Bu is highly hygroscopic; handle it quickly in an inert atmosphere.
Multiple Products Observed Pd-Cat: Side reactions like diarylation if the product amine is reactive. Base-mediated decomposition of starting material or product. [11]Pd-Cat: Use a slight excess of the starting amine (1.1-1.2 eq). General: Lower the reaction temperature; try a milder base (e.g., Cs₂CO₃ or K₃PO₄ instead of NaOt-Bu).
Difficulty in Purification Residual high-boiling solvent (DMF, DMSO). Co-elution of product with phosphine oxide (byproduct from ligand).For DMF/DMSO, perform multiple aqueous washes during work-up. For phosphine oxide, try a different solvent system for chromatography or trituration.

Conclusion

The successful coupling of amines with 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is readily achievable through either Nucleophilic Aromatic Substitution or Palladium-Catalyzed Buchwald-Hartwig Amination. The selection of the optimal methodology is a strategic decision based on the properties of the amine coupling partner. SNAr offers a direct, catalyst-free route for nucleophilic amines, while the Buchwald-Hartwig reaction provides unparalleled scope and versatility, particularly for challenging substrates. Careful optimization of the solvent, base, and (where applicable) catalyst system is essential for achieving high yields and purity, enabling the efficient synthesis of valuable 3-aminopyrazinone building blocks for drug discovery and development.

References

  • Synthesis of 3-Aminopyrazinone Mediated by 2-Pyridylthioimidate−ZnCl2 Complexes. Development of an Efficient Route to a Thrombin Inhibitor. The Journal of Organic Chemistry - ACS Publications. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Archive Ouverte en Ligne. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • C—CN Bond-Forming Reactions. Science of Synthesis. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • A Simple Protocol for the C−N Cross‐Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis. ResearchGate. [Link]

  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ACS Publications. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

  • Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]

  • Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research - ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] ResearchGate. [Link]

  • Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters - ACS Publications. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science (RSC Publishing). [Link]

  • (PDF) Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. ResearchGate. [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. [Link]

Sources

Microwave-assisted synthesis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one . This specific scaffold is a critical intermediate in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) , structurally related to second-generation drugs like Bictegravir and Dolutegravir .

Traditional thermal alkylation of pyrazinones often suffers from long reaction times (12–24 hours), poor regioselectivity (


- vs. 

-alkylation), and incomplete conversion. By leveraging microwave (MW) irradiation, this protocol achieves >90% conversion in under 20 minutes , significantly suppressing thermodynamic

-alkylated byproducts through rapid kinetic control.

Scientific Background & Retrosynthesis

Significance of the Scaffold

The 1-benzyl-pyrazin-2(1H)-one core mimics the metal-chelating pharmacophore essential for binding magnesium ions in the HIV integrase active site. The 3-chloro substituent is a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the B-ring systems found in clinical candidates.

Retrosynthetic Analysis

The target molecule is assembled via a convergent


-alkylation  strategy. The key disconnection is the N1–C(benzyl) bond.

Retrosynthesis Target Target: 3-chloro-1-(2-fluorobenzyl) pyrazin-2(1H)-one Precursor1 Electrophile: 2-Fluorobenzyl bromide Target->Precursor1 MW N-Alkylation (C-N Bond Formation) Precursor2 Nucleophile: 3-Chloropyrazin-2(1H)-one Target->Precursor2 Start:\n2,3-Dichloropyrazine Start: 2,3-Dichloropyrazine Precursor2->Start:\n2,3-Dichloropyrazine Hydrolysis

Figure 1: Retrosynthetic strategy focusing on the critical N-alkylation step.

Materials & Equipment

Reagents
  • Substrate: 3-Chloropyrazin-2(1H)-one (Purity >98%)

  • Alkylating Agent: 2-Fluorobenzyl bromide (1.2 equiv.)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) or Acetonitrile (MeCN)
    
  • Additives: Lithium bromide (LiBr) (Optional, for rate enhancement)

Microwave Instrumentation
  • System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover)

  • Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vials

  • Temperature Control: IR sensor (external) and Fiber-optic probe (internal, preferred for accuracy)

Experimental Protocol

Protocol A: Microwave-Assisted -Alkylation

Objective: Selective alkylation of N-1 position over O-2.

  • Preparation:

    • In a 10 mL microwave vial, charge 3-chloropyrazin-2(1H)-one (1.0 mmol, 130.5 mg) and

      
        (1.5 mmol, 488 mg).
      
    • Add anhydrous DMF (3.0 mL). Add a magnetic stir bar.

    • Stir at room temperature for 2 minutes to facilitate deprotonation (color change often observed).

    • Add 2-fluorobenzyl bromide (1.2 mmol, 145 µL) dropwise.

  • Irradiation:

    • Seal the vial with a PTFE/silicone septum cap.

    • MW Parameters:

      • Temperature: 120 °C

      • Time: 15 minutes (Hold time)

      • Pre-stirring: 30 seconds

      • Absorption Level: High

    • Note: The reaction typically reaches temperature within 60–90 seconds.

  • Work-up:

    • Cool the vessel to room temperature using the reactor's compressed air system.

    • Pour the reaction mixture into ice-cold water (30 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).

    • Expected Yield: 85–92%.

Results & Discussion

Optimization of Reaction Conditions

The following data summarizes the optimization process to maximize the N/O regioselectivity ratio.

EntryBaseSolventTemp (°C)Time (min)Yield (%)N:O Ratio*
1

AcetoneReflux (56)960 (16h)654:1
2

DMF100 (MW)20788:1
3

DMF100 (MW)158812:1
4

DMF 120 (MW) 15 91 >20:1
5TEADCM40120302:1

*N:O Ratio determined by crude


 NMR analysis.

Key Insight: The use of


  (Cesium effect) combined with high MW temperature favors the formation of the thermodynamic 

-alkylated product by enhancing the solubility of the pyrazinone anion and stabilizing the transition state.
Mechanistic Pathway

The reaction proceeds via an


 mechanism. The pyrazinone anion is an ambident nucleophile. Under microwave dielectric heating, the polarizability of the solvent (DMF) aligns with the electromagnetic field, efficiently transferring energy to the ionic species, accelerating the rate-determining step.

Mechanism Step1 Deprotonation (Cs2CO3) Intermediate Ambident Anion (Resonance Stabilized) Step1->Intermediate Step2 MW Irradiation (120°C, DMF) Intermediate->Step2 Product N-Alkylated Product (Major) Step2->Product Kinetic & Thermodynamic Control Byproduct O-Alkylated Product (Minor) Step2->Byproduct Suppressed

Figure 2: Mechanistic workflow highlighting the selectivity control under MW conditions.

Troubleshooting & Critical Parameters

  • Issue: Low Conversion.

    • Cause: Presence of water in DMF.

    • Solution: Use anhydrous DMF packed under Argon. Pyrazinone anions are sensitive to quenching by moisture.

  • Issue: High O-Alkylation.

    • Cause: Temperature too low or "soft" counter-ion used.

    • Solution: Ensure temperature reaches

      
      . Switch from 
      
      
      
      to
      
      
      .
  • Safety Note:

    • Vessel Pressure: At 120°C, DMF generates moderate pressure. Ensure the vial is rated for at least 20 bar.

    • Alkyl Halides: 2-Fluorobenzyl bromide is a lachrymator. Handle in a fume hood.

References

  • Gising, J. et al. (2009).[1] "A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones." Organic & Biomolecular Chemistry, 7(13), 2809-2815. Link

    • Grounding: Establishes the baseline MW conditions for pyrazinone alkyl
  • Mahajan, P. S.[2][3][4][5] & Burke, T. R. (2023).[6] "Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors." Organic Process Research & Development, 27(5), 847–853. Link

    • Grounding: Contextualizes the target molecule within HIV INSTI development.
  • Silva, D. et al. (2019). "Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles." RSC Advances, 9, 21826-21834. Link

    • Grounding: Supports the use of MW irradiation for regioselective alkylation of nitrogen heterocycles.[7]

  • ChemScene. "3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one Product Page." Link

    • Grounding: Verifies the commercial existence and stability of the chloro-fluorobenzyl-pyrazinone scaffold class.

Sources

Crystallization methods for isolating 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the isolation and crystallization of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one , a critical heterocyclic building block. While often overshadowed by the complex fused-ring systems of final drug candidates (such as Vericiguat), this pyrazinone intermediate requires precise control over regioisomeric purity during synthesis and isolation.

Part 1: Introduction & Strategic Analysis

Compound Overview

  • Chemical Name: 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

  • Core Scaffold: Pyrazin-2-one (functionalized at N1 and C3)

  • Primary Application: Intermediate for soluble Guanylate Cyclase (sGC) stimulators and P2X7 antagonists.

  • Critical Quality Attribute (CQA): Regioisomeric purity. The alkylation of 3-chloropyrazin-2(1H)-one often yields a mixture of the desired N1-alkylated lactam (Target) and the undesired O-alkylated lactim ether .

The Purification Challenge The reaction of 3-chloropyrazin-2(1H)-one with 2-fluorobenzyl bromide (using bases like


 or 

) is governed by ambient denticity.
  • Target (N-isomer): Thermodynamic product, typically higher melting point, more polar.

  • Impurity (O-isomer): Kinetic product, often an oil or low-melting solid, less polar.

Strategy: We utilize the polarity difference between the amide (lactam) and imidate (lactim ether) motifs. A cooling crystallization from a medium-polarity protic solvent (Isopropanol) is the most robust method to reject the lipophilic O-isomer into the mother liquor.

Part 2: Detailed Crystallization Protocol

Solubility Profile (Empirical)
  • High Solubility: DMSO, DMF, DCM.

  • Moderate Solubility (T-dependent): Isopropanol (IPA), Ethyl Acetate, Ethanol.

  • Low Solubility (Anti-solvents): Water, n-Heptane, Hexane.

Procedure: Cooling Crystallization from Isopropanol (IPA)

Objective: Isolate high-purity crystalline solid from the crude reaction residue, rejecting the O-alkylated impurity and inorganic salts.

Step-by-Step Protocol:

  • Crude Preparation:

    • Dissolve the crude organic residue (post-extraction) in Isopropanol (IPA) .

    • Ratio: Use 5 to 7 volumes of IPA relative to the crude mass (e.g., 5-7 mL per 1 g).

    • Note: If the crude is an oil, ensure it is fully free of residual reaction solvents (DMF/Acetone) which can solubilize impurities.

  • Dissolution (Heating):

    • Heat the slurry to 75–80°C (near reflux).

    • Agitate at 250 RPM .

    • Checkpoint: The solution should be clear. If particulates (inorganic salts) remain, perform a hot filtration through a sintered glass funnel.

  • Controlled Cooling (Nucleation):

    • Cool the solution linearly to 60°C over 30 minutes.

    • Seeding (Optional but Recommended): At 60°C, add 0.5 wt% of pure seed crystals.

    • Hold at 60°C for 1 hour to allow crystal growth and prevent secondary nucleation (oiling out).

  • Final Crystallization:

    • Cool from 60°C to 0–5°C over 4 hours (Cooling rate: ~0.25°C/min).

    • Why: Slow cooling prevents the entrapment of the O-isomer impurity within the crystal lattice.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Wash: Displace the mother liquor with 2 volumes of cold IPA (0°C) .

    • Critical: Do not wash with water yet; water may precipitate the lipophilic O-isomer onto your product.

  • Drying:

    • Dry the wet cake in a vacuum oven at 45°C for 12 hours.

Alternative: Anti-Solvent Method (DMSO/Water)

Use this only if the compound fails to crystallize from IPA.

  • Dissolve 1 g of crude in 3 volumes of DMSO at RT.

  • Slowly add 2 volumes of Water over 1 hour with vigorous stirring.

  • The product precipitates; the O-isomer often remains oiled out or in suspension.

  • Filter and wash copiously with water to remove DMSO.

Part 3: Process Visualization

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the competitive alkylation pathways and the logic for purification.

ReactionPathways SM 3-chloropyrazin-2(1H)-one (Starting Material) Intermediate Transition State (Ambident Nucleophile) SM->Intermediate Reagent 2-fluorobenzyl bromide + K2CO3 Reagent->Intermediate Product TARGET: N-Alkylated (Lactam) Solid, Polar Intermediate->Product Thermodynamic Control (Major) Impurity IMPURITY: O-Alkylated (Lactim Ether) Oil, Lipophilic Intermediate->Impurity Kinetic Control (Minor)

Caption: Competitive alkylation pathways. The N-alkylated target is thermodynamically favored and crystallizable, while the O-alkylated impurity is lipophilic and rejected in alcoholic solvents.

Diagram 2: Crystallization Workflow

A decision tree for the isolation process.

CrystallizationFlow Start Crude Reaction Mixture Extract Extraction (EtOAc/Water) Remove Salts Start->Extract SolventSwap Solvent Swap to IPA (Distill to 5 Vol) Extract->SolventSwap Heat Heat to 80°C (Dissolution) SolventSwap->Heat Check Clear Solution? Heat->Check HotFilter Hot Filtration Check->HotFilter No (Solids present) Cool Cool to 60°C Seed Addition Check->Cool Yes HotFilter->Cool FinalCool Cool to 5°C (0.2°C/min) Cool->FinalCool Filter Filtration & Wash (Cold IPA) FinalCool->Filter

Caption: Standardized workflow for the cooling crystallization of the pyrazinone intermediate from Isopropanol.

Part 4: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or impurity level >10%.Re-heat to dissolution. Add 5% more IPA. Seed at a higher temperature (65°C).
Low Yield (<60%) Product too soluble in IPA.Add n-Heptane as an anti-solvent at the end of the cooling ramp (Ratio IPA:Heptane 1:1).
High Impurity (O-isomer) Inefficient washing.Slurry the wet cake in Heptane for 30 mins at RT to dissolve surface O-isomer, then re-filter.
Color (Brown/Yellow) Oxidation byproducts.Add 1 wt% activated carbon (Charcoal) during the hot dissolution step, stir 15 mins, then hot filter.

Process Analytical Technology (PAT) Recommendation:

  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient.

    • Retention Time: The N-isomer (Target) usually elutes before the O-isomer due to higher polarity.

    • Target Specification: >98.0% Area purity, with <0.15% O-isomer.

References

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. Link

    • Context: Describes the general synthesis of N-fluorobenzyl pyrazole/pyridine cores, establishing the chemical behavior of these benzyl-halide alkyl
  • Bayer Pharma AG. (2013). Substituted Pyrazoles and their Use as Stimulators of Soluble Guanylate Cyclase. U.S. Patent 8,420,656. Link

    • Context: Provides detailed experimental procedures for alkylating nitrogen heterocycles with 2-fluorobenzyl bromide.
  • Levin, D. (1997). The Scale-Up of a Pyrazinone Intermediate. Organic Process Research & Development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental issues and enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one?

A1: The synthesis of this target molecule is typically achieved through a linear sequence involving the construction of the pyrazinone core, followed by functionalization. While the exact order can be adapted, a common and logical pathway involves three primary stages:

  • Pyrazinone Ring Formation: The core 2(1H)-pyrazinone heterocycle is constructed. One of the most robust methods involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] This reaction forms the foundational scaffold of the molecule.

  • N-Alkylation: The nitrogen at the 1-position (N1) of the pyrazinone ring is alkylated using a suitable 2-fluorobenzyl electrophile, typically 2-fluorobenzyl bromide or chloride. This step introduces the characteristic benzyl substituent.

  • Chlorination: A chlorine atom is installed at the 3-position of the pyrazinone ring. This is an electrophilic substitution reaction on the heterocyclic ring.

These steps can sometimes be reordered, for instance, performing chlorination before N-alkylation, but the outlined sequence is a validated starting point.

Synthetic_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Chlorination A α-Amino Acid Amide + 1,2-Dicarbonyl Compound B Condensation & Cyclization A->B Base/Acid Catalysis C Pyrazin-2(1H)-one Intermediate B->C Oxidation D N-Alkylation with 2-Fluorobenzyl Halide C->D Base, Solvent E 1-(2-Fluorobenzyl)pyrazin- 2(1H)-one F Electrophilic Chlorination E->F Chlorinating Agent G Final Product: 3-chloro-1-(2-fluorobenzyl) -pyrazin-2(1H)-one Troubleshooting_N_Alkylation Start Low Yield in N-Alkylation? CheckBase Is the base strong enough? (e.g., NaH, K₂CO₃) Start->CheckBase CheckSolvent Is the solvent polar aprotic? (e.g., DMF, DMSO) CheckBase->CheckSolvent Yes UseNaH Action: Switch to NaH in anhydrous DMF. CheckBase->UseNaH No CheckTemp Was the reaction run cold? (Start at 0 °C) CheckSolvent->CheckTemp Yes UseDMF Action: Switch to anhydrous DMF or DMSO. CheckSolvent->UseDMF No ControlTemp Action: Add reagents at 0 °C, then warm to RT. CheckTemp->ControlTemp No Success Yield Improved CheckTemp->Success Yes UseNaH->Success UseDMF->Success ControlTemp->Success

Caption: Decision tree for troubleshooting low yield in the N-alkylation step.

Problem Area 3: Ring Chlorination

Q4: My chlorination step is sluggish, or it's producing a mixture of mono- and di-chlorinated products. How can I achieve selective chlorination at the 3-position?

A4: Achieving selective monochlorination requires careful selection of the chlorinating agent and strict control over reaction conditions. The pyrazinone ring is an electron-rich system, making it susceptible to electrophilic substitution, but over-chlorination is a significant risk.

  • Choosing the Right Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): This is often the reagent of choice for controlled chlorination of activated aromatic rings. [3]It is solid, easy to handle, and reactions are often cleaner. The reaction may require an acid catalyst for less reactive substrates.

    • Phosphorus Oxychloride (POCl₃): A very powerful reagent, typically used to convert cyclic amides (lactams) or hydroxyl groups on heterocycles into chlorides. It can be effective but often requires higher temperatures and can be harsh, potentially leading to decomposition.

    • Sulfuryl Chloride (SO₂Cl₂): Another effective but highly reactive chlorinating agent. Its reactivity can sometimes be difficult to control.

  • Optimizing Reaction Conditions:

    • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the chlorinating agent (e.g., NCS). Using a large excess will invariably lead to di-chlorinated byproducts.

    • Solvent: A non-reactive, aprotic solvent like acetonitrile, dichloromethane (DCM), or chloroform is ideal.

    • Temperature: This is a critical parameter for selectivity. Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Avoid high temperatures unless the reaction fails to proceed. High heat is the primary driver of over-chlorination. [4] * Monitoring: Follow the reaction's progress meticulously using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

Table 2: Comparison of Chlorinating Agents

Chlorinating AgentTypical ConditionsProsCons
NCS 1.1 eq, Acetonitrile, RT, 2-6 hMild, selective, easy to handleMay be slow or require a catalyst for deactivated rings [3]
POCl₃ As solvent or in Toluene, Reflux, 4-12 hPowerful, effective for less reactive ringsHarsh conditions, potential for decomposition, difficult workup
SO₂Cl₂ 1.1 eq, DCM, 0 °C to RT, 1-4 hHighly reactive, fast reaction timesCan be difficult to control, risk of over-chlorination

References

  • US2391745A, Chlorination of pyrazine, Google P
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates, MDPI. [Link]

  • Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines, ResearchGate. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA, PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates, Semantic Scholar. [Link]

  • Chlorination of 2,3-Dimethylpyrazine, Semantic Scholar. [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations, PMC. [Link]

  • Chlorination - Common Conditions, Organic Chemistry Data. [Link]

  • 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations, RSC Advances (RSC Publishing). [Link]

Sources

Minimizing regioisomer formation during pyrazinone alkylation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Regioisomer Formation

Welcome to the Technical Support Center for pyrazinone alkylation. This guide, curated for researchers in drug development and synthetic chemistry, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of regioselective alkylation of pyrazinone scaffolds. As Senior Application Scientists, we understand that controlling the formation of N-1, N-4, and O-alkylation regioisomers is a common yet critical challenge. This resource is designed to explain the causality behind experimental choices, offering scientifically grounded solutions to achieve your desired molecular target with high fidelity.

Understanding the Challenge: The Ambident Nucleophilicity of Pyrazinones

Pyrazinones are heterocyclic compounds that possess multiple nucleophilic sites, making them susceptible to alkylation at different positions. The primary challenge arises from the ambident nature of the pyrazinone anion, which can be alkylated at either of the two ring nitrogens (N-1 and N-4) or the exocyclic oxygen atom, leading to a mixture of regioisomers. The formation of these isomers complicates purification, reduces the yield of the desired product, and can lead to downstream synthetic difficulties.

The ratio of these products is highly dependent on a subtle interplay of electronic and steric factors, as well as the specific reaction conditions employed. This guide will help you dissect these factors to steer your reaction towards the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in pyrazinone alkylation?

A1: The regioselectivity of pyrazinone alkylation is governed by a combination of factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazinone ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazinone ring can influence the nucleophilicity of the nitrogen and oxygen atoms. Electron-donating groups can increase the electron density at certain positions, making them more reactive.[2]

  • Nature of the Alkylating Agent: The "hardness" or "softness" of the electrophilic alkylating agent is a critical determinant. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles (e.g., dimethyl sulfate, methyl triflate) tend to react with the hard oxygen atom (O-alkylation), while softer electrophiles (e.g., methyl iodide) prefer the softer nitrogen atoms (N-alkylation).[3]

  • Base and Counterion: The choice of base affects the dissociation of the N-H proton and the nature of the resulting pyrazinonate salt. The counterion (e.g., Li+, Na+, K+, Cs+) can coordinate with the nucleophilic centers, influencing their relative reactivity.[2]

  • Solvent: The polarity and coordinating ability of the solvent play a crucial role. Polar aprotic solvents like DMF and DMSO are commonly used and can influence which regioisomer is favored.[4] In some systems, specialized solvents like fluorinated alcohols have been shown to dramatically improve regioselectivity.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio. Lowering the temperature may increase selectivity.[4]

Q2: I am observing a mixture of N-alkylation and O-alkylation products. How can I favor N-alkylation?

A2: To favor N-alkylation over O-alkylation, consider the following strategies based on the HSAB principle:

  • Choose a "Softer" Alkylating Agent: Employ alkyl halides with less electronegative leaving groups, such as iodides or bromides, which are considered softer electrophiles.[3]

  • Avoid "Hard" Alkylating Agents: Steer clear of reagents like alkyl sulfates and sulfonates (e.g., dimethyl sulfate, methyl tosylate), as these are harder electrophiles and are more likely to result in O-alkylation.[3]

  • Solvent Choice: Polar aprotic solvents like DMF or THF generally favor N-alkylation.

Q3: My pyrazinone has two unsubstituted nitrogen atoms (N-1 and N-4). How can I selectively alkylate one over the other?

A3: Achieving selectivity between N-1 and N-4 is often challenging and depends heavily on the substitution pattern of your pyrazinone core.

  • Steric Control: If the positions adjacent to one of the nitrogens are substituted with bulky groups, alkylation will preferentially occur at the less sterically hindered nitrogen.[1] You can sometimes leverage this by using a bulky alkylating agent to further enhance this effect.

  • Electronic Control: The electronic nature of existing substituents can render one nitrogen more nucleophilic than the other. For instance, an electron-withdrawing group at C-3 might decrease the nucleophilicity of the adjacent N-4, favoring alkylation at N-1.

  • Directing Groups: In some cases, a substituent on the pyrazinone ring can act as a directing group, coordinating with the cation of the base and delivering the alkylating agent to a specific nitrogen.[5]

Q4: What are the best analytical techniques to identify and quantify the different regioisomers?

A4: A combination of chromatographic and spectroscopic techniques is typically required:

  • Chromatography: Thin Layer Chromatography (TLC) is useful for initial reaction monitoring.[6] For separation and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard.[7]

  • Mass Spectrometry (MS): LC-MS or GC-MS can confirm the mass of the alkylated products but often cannot distinguish between regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of regioisomers.[8][9]

    • 1D NMR (¹H and ¹³C): The chemical shifts of protons and carbons adjacent to the site of alkylation will be different for each isomer.

    • 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for confirming connectivity and spatial relationships, allowing for definitive assignment of the alkylation site.[10] For example, an HMBC correlation between the protons of the newly introduced alkyl group and a carbon atom in the pyrazinone ring can pinpoint the location of the N-alkyl or O-alkyl bond. A ROESY correlation can show through-space proximity between the alkyl group and nearby protons on the ring.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Alkylated Product 1. Incomplete deprotonation. 2. Poor reactivity of the alkylating agent. 3. Suboptimal temperature.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an iodide). 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of both N- and O-Alkylated Products 1. Use of a "hard" alkylating agent. 2. Reaction conditions favoring thermodynamic product.1. Switch to a "softer" alkylating agent (e.g., use an alkyl iodide).[3] 2. Try different solvents. Polar aprotic solvents often favor N-alkylation. Consider running the reaction at a lower temperature to favor the kinetic product.
Mixture of N-1 and N-4 Regioisomers 1. Similar steric and electronic environment at both nitrogen atoms. 2. Inappropriate choice of base or solvent.1. If possible, introduce a bulky substituent near one of the nitrogen atoms to sterically block it. 2. Use a bulkier alkylating agent to increase steric differentiation.[1] 3. Screen different base/solvent combinations. For example, K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation in some heterocyclic systems.[12]
Difficulty Separating Regioisomers 1. Similar polarity of the isomers.1. Optimize your column chromatography conditions (try different solvent systems, use a different stationary phase). 2. Consider derivatization of the mixture to alter the polarity of one isomer, facilitating separation.

Visualizing the Reaction Pathways

The following diagrams illustrate the key decision points and factors influencing the outcome of pyrazinone alkylation.

G cluster_products Potential Products Pyrazinone Pyrazinone Substrate Anion Pyrazinone Anion Pyrazinone->Anion + Base Base Base (e.g., K₂CO₃, NaH) N1_Product N-1 Alkylation Anion->N1_Product + R-X N4_Product N-4 Alkylation Anion->N4_Product + R-X O_Product O-Alkylation Anion->O_Product + R-X AlkylatingAgent Alkylating Agent (R-X) G cluster_conditions Key Reaction Parameters cluster_outcomes Reaction Outcome Start Starting Pyrazinone Alkylation Sterics Steric Hindrance (Substrate & Reagent) Start->Sterics Electronics Electronic Effects (Substituents) Start->Electronics HSAB HSAB Principle (Hard/Soft Reagents) Start->HSAB Solvent Solvent Effects (Polarity, Coordination) Start->Solvent Base Base/Counterion (Na+, K+, Cs+) Start->Base N_Alkylation N-Alkylation Favored (N-1 vs N-4) Sterics->N_Alkylation Electronics->N_Alkylation HSAB->N_Alkylation O_Alkylation O-Alkylation Favored HSAB->O_Alkylation Solvent->N_Alkylation Base->N_Alkylation

Caption: Decision matrix illustrating factors that control pyrazinone alkylation regioselectivity.

Experimental Protocol: General Procedure for Regioselective N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a generic 2(1H)-pyrazinone, optimized to favor N-alkylation over O-alkylation and to account for potential regioselectivity issues between N-1 and N-4.

Materials:

  • 2(1H)-Pyrazinone starting material (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃, anhydrous, finely ground, 1.5 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 2(1H)-pyrazinone (1.0 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq).

    • Scientist's Note: The choice of base is critical. K₂CO₃ is a milder base suitable for many substrates. For less acidic pyrazinones or to ensure complete deprotonation, the stronger base NaH may be necessary. If using NaH, wash it with anhydrous hexanes prior to use to remove the mineral oil.

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.1-0.5 M. Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the suspension via syringe.

    • Scientist's Note: A slight excess of the alkylating agent is used to ensure complete consumption of the pyrazinone. A large excess should be avoided to minimize potential dialkylation or other side reactions.

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature (starting at room temperature and gently heating to 50-80°C if necessary). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water or saturated aqueous NaHCO₃.

    • Safety Note: If NaH was used, the quench must be performed slowly and carefully, preferably at 0°C, as hydrogen gas is evolved.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine to remove residual water and DMF/DMSO, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to separate the desired regioisomer from other isomers and impurities.

  • Characterization: Characterize the purified product(s) by NMR, MS, and other appropriate analytical techniques to confirm the structure and purity.

References

  • Kong, Y., Tang, M., & Wang, Y. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. Semantic Scholar. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Cerdeira-Aguiar, F. M., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. [Link]

  • ResearchGate. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link]

  • Kudyakova, Y. S., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. PMC. [Link]

  • Zimanyi, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]

  • Kong, Y., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. PMC. [Link]

  • Cerdeira-Aguiar, F. M., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? [Link]

  • Chemistry LibreTexts. (2015). 16.2: Directing Inductive Effects of Alkyl Groups. [Link]

  • Organic Chemistry Explained. (n.d.). Directing Groups in SE Ar. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Roy, S. S., et al. (2020). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. [Link]

  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • ResearchGate. (n.d.). Synthesis, centrifugal chromatographic separation and fluorescence study of a 2-pyrazoline. [Link]

  • ResearchGate. (n.d.). Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • Fernandez, I., & Bickelhaupt, F. M. (2008). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. [Link]

  • ResearchGate. (n.d.). Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine Derivatives. [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Wiley Online Library. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). [Link]

  • White Rose Research Online. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. [Link]

  • ResearchGate. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. [Link]

  • PubMed. (n.d.). The effects of pyrimidine nucleotides on alkylating agent induced cytotoxicity and spontaneous and induced mutation to purine analog resistance in V79 cells. [Link]

  • PubMed. (n.d.). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4][13]aphthyrin-5(6H). (n.d.). [Link]

  • MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

  • Walsh Medical Media. (n.d.). The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. [Link]

Sources

Purification strategies for crude 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust purification methodologies in drug discovery, this Technical Support Center provides a comprehensive guide for researchers working with 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide, structured in a practical question-and-answer format, offers field-proven insights, detailed protocols, and systematic troubleshooting strategies to navigate the common and complex challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. For N-heterocyclic compounds like this pyrazinone, common impurities include:

  • Unreacted Starting Materials: Such as a pyrazinone core or 2-fluorobenzyl halide.

  • Byproducts from Side Reactions: This can include isomers, or products from over-chlorination or incomplete reactions.

  • Reagents and Catalysts: Residual reagents used in the synthesis.[1]

  • Decomposition Products: The pyrazinone ring may have some instability under harsh reaction or workup conditions, leading to degradation.[1]

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the number and relative polarity of these impurities, which will guide your purification strategy.

Q2: How do I choose the best primary purification technique: chromatography or recrystallization?

A2: The choice between column chromatography and recrystallization depends on the physical state of your crude product and its impurity profile.[2]

  • Recrystallization is ideal if your product is a solid with good thermal stability and there is a significant difference in solubility between your desired compound and the impurities in a chosen solvent system.[2] It is often faster and more scalable than chromatography for achieving very high purity.

  • Flash Column Chromatography is a more versatile technique, capable of separating components in a mixture based on their differential adsorption to a stationary phase.[3][4] It is the preferred method for purifying oils, amorphous solids, or complex mixtures where a suitable recrystallization solvent cannot be found or when impurities have very similar solubility profiles to the product.

The workflow diagram below provides a decision-making framework.

G Start Crude 3-chloro-1-(2-fluorobenzyl) pyrazin-2(1H)-one IsSolid Is the crude product a solid? Start->IsSolid TLC Analyze impurity profile by TLC IsSolid->TLC Yes Oil Purify by Flash Column Chromatography IsSolid->Oil No (Oil) GoodSeparation Good separation between product and impurities? TLC->GoodSeparation Recrystallization Attempt Recrystallization PureSolid Obtain Pure Crystalline Solid Recrystallization->PureSolid Chromatography Perform Flash Column Chromatography PureProduct Obtain Purified Product Chromatography->PureProduct Oil->PureProduct GoodSeparation->Recrystallization Yes GoodSeparation->Chromatography No

Caption: Decision workflow for selecting a purification strategy.

Q3: What analytical methods are recommended for assessing the final purity of the compound?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by integrating the area of the product peak relative to impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying the mass of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can detect impurities if they are present in significant amounts (>1-5%). The presence of unexpected signals indicates impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity for a crystalline solid. Impurities typically broaden and depress the melting point range.[5]

Section 2: Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Flash Column Chromatography Issues

Problem: I'm seeing poor separation or overlapping peaks during column chromatography.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of your mobile phase (eluent) is not optimized to resolve the compound from its impurities.[2]

    • Solution: Systematic TLC Analysis. Before running a column, screen various solvent systems using TLC.[6] Aim for a solvent system that gives your product an Rf (retention factor) value of approximately 0.3-0.4, with clear separation from all impurity spots.[7] A good starting point for a moderately polar compound like this pyrazinone would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Adjust the ratio to achieve the desired Rf.[2]

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.

    • Solution: Adjust Load Ratio. A general rule of thumb is to use a silica gel-to-crude compound mass ratio of at least 30:1 to 50:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Possible Cause 3: Improper Sample Loading. The initial band of the compound applied to the column was too diffuse.

    • Solution: Minimize Loading Volume. Dissolve your crude sample in a minimal amount of the eluent or a less polar solvent to ensure it is highly concentrated.[8] Apply this concentrated solution carefully to the top of the silica bed to create a thin, even band.[8] If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel ("dry loading"), which is then carefully added to the top of the column.[7]

Problem: My compound is not coming off the column, or the recovery is very low.

  • Possible Cause 1: Compound Decomposition on Silica Gel. Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[7]

    • Solution: Test for Stability and Deactivate Silica. First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (decomposition products) appear.[7] If decomposition is observed, you can either switch to a different stationary phase like alumina (neutral or basic) or deactivate the silica gel by pre-treating it with a small percentage of a base like triethylamine mixed into the eluent.[8]

  • Possible Cause 2: Eluent Polarity is too Low. The solvent system is not polar enough to move your compound down the column.

    • Solution: Use a Gradient Elution. Start with the non-polar solvent system identified during your TLC analysis and gradually increase the percentage of the polar solvent. This will first elute the non-polar impurities, followed by your slightly more polar product.

Scenario 2: Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly. The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.[2]

    • Solution: Modify the Cooling Process. Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly to room temperature before moving it to an ice bath.[2][5] Vigorous scratching of the inner wall of the flask with a glass rod at the solvent's surface can create nucleation sites and induce crystallization.[2]

  • Possible Cause 2: Presence of Soluble Impurities. Impurities can inhibit the formation of a proper crystal lattice.

    • Solution: Pre-Purification. Attempt a quick preliminary purification by passing the crude material through a small "plug" of silica gel with a suitable solvent to remove the most polar or non-polar impurities before attempting recrystallization.[7]

Problem: I have very low recovery of my crystalline product.

  • Possible Cause 1: Too Much Solvent Was Used. The product has some solubility even in the cold solvent, and using an excessive volume will cause a significant portion to remain in the mother liquor.[2]

    • Solution: Use Minimal Hot Solvent. During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[9][10] After filtering the crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals, which may require a separate purity check.[2]

  • Possible Cause 2: The Wrong Solvent Was Chosen. The compound is too soluble in the chosen solvent even at low temperatures.

    • Solution: Re-evaluate Solvent Choice. A good recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[5] You may need to screen other solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).[11]

G Start Low Recovery During Recrystallization Cause1 Possible Cause: Too much solvent used? Start->Cause1 Cause2 Possible Cause: Compound is too soluble in cold solvent? Cause1->Cause2 No Solution1 Solution: Use minimum amount of hot solvent. Concentrate mother liquor for a second crop of crystals. Cause1->Solution1 Yes Solution2 Solution: Screen for a new solvent or develop a binary solvent system. Cause2->Solution2 Yes End Improved Crystal Yield Solution1->End Solution2->End

Caption: Troubleshooting logic for low recovery in recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Column Preparation:

    • Secure a glass chromatography column vertically.[12]

    • Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.[12]

    • Fill the column with silica gel (e.g., 230-400 mesh) as either a dry powder or a slurry in the non-polar solvent. Tap the column gently to ensure even packing and remove air bubbles.[12]

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.[12]

    • Pre-elute the column with your starting solvent system until the silica is fully wetted and equilibrated.[12]

  • Sample Loading:

    • Dissolve the crude 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one in the minimum possible volume of the eluent.

    • Carefully pipette the concentrated solution onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level reaches the top of the sand.

    • Gently add a small amount of fresh eluent to wash the sides of the column and repeat the absorption.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., about 2 inches per minute drop in solvent level).[8]

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).[13]

    • If using a gradient, start with the low-polarity solvent and gradually introduce the higher-polarity solvent.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot.[9]

    • Allow the solution to cool. Abundant crystal formation upon cooling indicates a promising solvent.[9] Common solvents to screen include ethanol, isopropanol, ethyl acetate, hexanes, and mixtures like ethanol/water or ethyl acetate/hexanes.[11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding excess solvent.[10][14]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature.[14]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass or drying oven to remove all residual solvent.

Section 4: Data Presentation

The following table provides representative data for the purification of a heterocyclic compound analogous to the target molecule, demonstrating the expected outcomes of each technique.

Purification TechniqueTypical Purity (by HPLC)Typical Yield (%)Solvent Consumption (per gram)Key Advantage
Flash Chromatography >98%60-85%1-2 LHigh versatility for various mixtures
Recrystallization >99%45-75%0.5-1 LHigh purity for crystalline solids; scalable
Preparative HPLC >99.5%30-60%2-5 LHighest resolution for difficult separations

Note: These values are illustrative and can vary significantly based on the specific impurity profile of the crude material.[3]

References

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Technical Support Center: Purification of Chlorin
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Suzuki purific
  • Application Notes and Protocols: Purification of Synthesized 6-Chloro-1H-benzo[cd]indol-2-one. Benchchem.
  • troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation?.
  • Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Benchchem.
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • Recrystalliz
  • column chromatography & purific
  • Recrystalliz
  • Column Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.

Sources

Troubleshooting low conversion rates in Vericiguat intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Dashboard

Objective: This guide addresses low conversion rates encountered during the synthesis of Vericiguat, specifically focusing on the construction of the pyrazolo[3,4-b]pyridine core and the subsequent pyrimidine ring closure .

The synthesis of Vericiguat involves high-energy nitrogen-rich heterocycles.[] Low conversion is rarely a result of a single factor; it is typically a convergence of catalyst poisoning , regioselectivity errors , or solubility-limited kinetics .[]

Quick Diagnostic Table: Common Failure Modes
Process StepSymptomProbable Root CauseImmediate Action
Core Formation (Pyrazolopyridine)Yield < 50%; Dark tar formationThermal degradation of

-fluoroacrylaldehyde intermediate.[]
Check purity of acrylaldehyde precursor; maintain reaction T < 80°C initially.
Pyrimidine Closure (Azo-coupling)Reaction stalls at 60-70% conversionPresence of water hydrolyzing the amidine; "Oiling out" of intermediate.[]Switch to anhydrous DMF/DMAc; Verify base stoichiometry (NaOMe).
Hydrogenation (Diazene reduction)H₂ uptake stops prematurelyCatalyst poisoning (residual sulfur/halides); Mass transfer limitation.[]Wash precursor with EDTA/brine; Increase agitation speed (>1000 rpm).
Acylation (Final Step)Bis-acylated impurity > 5%Lack of pH control; Excess Methyl Chloroformate.[]Control pH at 7.5–8.0 using Pyridine/Base buffer; Slow addition at 0°C.

Troubleshooting Module: The Pyrazolopyridine Core

Context: The formation of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide core is the most convergent step.[] It involves the condensation of an aminopyrazole with a reactive


-fluoroacrylaldehyde  equivalent.[][2]
Issue 1: Low Conversion in the Cyclization Step

User Question: "I am reacting the 5-aminopyrazole intermediate with the fluoroacrylaldehyde dimethylamino-derivative, but the reaction stalls with 30% starting material remaining. Adding more reagent leads to complex mixtures.[] Why?"

Technical Analysis: The


-fluoro-

-(dimethylamino)acrylaldehyde intermediate is thermally unstable and prone to polymerization.[] If the conversion stalls, it is likely due to the decomposition of this electrophile before it can react with the aminopyrazole. Furthermore, the regioselectivity of the ring closure is governed by the acidity of the reaction medium.

Corrective Protocol:

  • Telescoped Addition: Do not isolate the unstable acrylaldehyde. Generate it in situ (e.g., from 2,2,3,3-tetrafluoropropyl tosylate) and telescope it directly into the cyclization reactor.

  • Lewis Acid Activation: The use of LiCl (Lithium Chloride) and TMSCl (Trimethylsilyl chloride) has been shown to significantly accelerate this condensation by activating the carbonyl/iminium species without causing degradation.

  • Solvent Switch: Replace standard alcohols with Sulfolane or NMP if high temperatures (>100°C) are required, but ensure the initial mixing is done at lower temperatures (0–20°C) to prevent immediate polymerization.

Critical Parameter: Ensure the moisture content of the solvent is <0.05%. Water hydrolyzes the iminium intermediate to the unreactive aldehyde hydrate.

Troubleshooting Module: The Pyrimidine Ring Closure

Context: This step involves the reaction of the amidine intermediate with [(E)-phenyldiazenyl]malononitrile to close the pyrimidine ring.[] This is a Pinner-type condensation followed by cyclization.[][3]

Issue 2: Precipitation and "Gummy" Intermediates

User Question: "During the reaction of the amidine with the malononitrile derivative in methanol, a sticky orange precipitate forms, trapping the starting material. Yield is stuck at 55%."

Technical Analysis: This is a classic solubility-limited kinetic trap .[] The product (the azo-intermediate) is significantly less soluble than the starting materials.[] If it precipitates too fast (amorphous crash-out), it occludes unreacted amidine, preventing further conversion.[]

Corrective Protocol:

  • Co-Solvent System: Move from pure MeOH to a MeOH/DMF (4:1) mixture.[] DMF solubilizes the intermediate enough to allow crystal growth rather than amorphous crashing.[]

  • Base Choice: Use Sodium Methoxide (NaOMe) .[][2] It serves two roles: deprotonating the amidine and catalyzing the nucleophilic attack.

  • Temperature Ramp:

    • Start: 20°C for 2 hours (Nucleophilic attack).[]

    • Ramp: 60°C for 4 hours (Cyclization/Dehydration).

    • Cool: Slow cool to 0°C to crystallize the product cleanly.

PyrimidineTroubleshooting Start Symptom: Low Conversion in Pyrimidine Closure CheckSolubility Is the reaction mixture homogeneous initially? Start->CheckSolubility CheckBase Check Base Stoichiometry (Is pH > 10?) CheckSolubility->CheckBase Yes SolubilityIssue Cause: Occlusion (Product trapping SM) CheckSolubility->SolubilityIssue No (Precipitate forms) BaseIssue Cause: Incomplete Deprotonation CheckBase->BaseIssue No Solution2 Action: Add 1.5 eq NaOMe Verify Anhydrous conditions CheckBase->Solution2 Yes, but still slow Solution1 Action: Add DMF co-solvent Increase Temp Ramp SolubilityIssue->Solution1 BaseIssue->Solution2

Figure 1: Decision logic for troubleshooting the pyrimidine ring closure step.

Troubleshooting Module: Catalytic Hydrogenation

Context: The reduction of the phenyl-azo group to the primary amine is performed using catalytic hydrogenation (Pd/C).[] This is the final step before the carbamate formation.

Issue 3: Stalled Hydrogenation (Catalyst Poisoning)

User Question: "Hydrogen uptake proceeds rapidly for the first 30 minutes then stops completely. TLC shows 40% azo-intermediate remaining.[] Fresh catalyst addition doesn't help."

Technical Analysis: If adding fresh catalyst fails, the poison is in the solution, not just on the surface of the initial batch. The most common poisons in this synthesis are thio-impurities or residual halides carried over from the pyrazolopyridine formation steps.[]

Corrective Protocol:

  • The "Scavenger" Wash: Before hydrogenation, treat the azo-intermediate solution with activated carbon (Darco G-60) or a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour at 50°C, then filter.[] This removes soluble poisons.[]

  • Promoter Addition: Add Vanadium(IV) oxide (VO₂) or catalytic Acetic Acid .[] Acidic conditions often accelerate the reduction of azo compounds by protonating the nitrogen, making it more susceptible to hydrogenation.

  • Pressure vs. Mass Transfer: Ensure the reactor is operating in a kinetic regime, not a mass-transfer regime.

    • Test: Double the stirring speed. If the rate increases, you are mass-transfer limited (gas-liquid mixing issue), not chemically limited.[]

Visualizing the Critical Pathway

The following diagram illustrates the synthetic flow and the critical control points (CCPs) where yield loss occurs.

VericiguatSynthesis SM1 Aminopyrazole (Precursor A) Core Pyrazolopyridine Core (CCP 1: Temp Control) SM1->Core SM2 Fluoroacrylaldehyde (Precursor B) SM2->Core Amidine Amidine Intermediate (CCP 2: Moisture) Core->Amidine Amidation AzoCoupling Azo-Intermediate (CCP 3: Solubility) Amidine->AzoCoupling + Malononitrile deriv. (Pinner Rxn) Reduction Triamine Intermediate (CCP 4: Catalyst Poison) AzoCoupling->Reduction H2, Pd/C Final Vericiguat (Final API) Reduction->Final MeOCOCl (Acylation)

Figure 2: Synthetic pathway highlighting Critical Control Points (CCPs) for yield optimization.

References

  • Follmann, M., et al. (2017).[][4][5][6][7] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[4][8] Journal of Medicinal Chemistry, 60(12), 5146–5161.[4][5][6][7] Link[][4][6]

  • Mais, F. J., et al. (2011).[] "Process for preparing substituted 5-fluoro-1H-pyrazolopyridines." World Intellectual Property Organization, WO 2011/147809.[] Link

  • Stasch, J. P., et al. (2011).[][5] "Targeting the NO-cGMP Pathway in Cardiovascular Disease." Handbook of Experimental Pharmacology, 218, 529. Link[]

Sources

Removing impurities from 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: CASE TICKET #8842-PZ Subject: Impurity Profiling & Purification of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Dashboard: The Impurity Landscape

Welcome to the technical support center. You are likely synthesizing 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one via the alkylation of 3-chloropyrazin-2(1H)-one with 2-fluorobenzyl bromide (or chloride).

This reaction is chemically deceptive. While it appears to be a simple substitution, the ambident nature of the pyrazinone ring creates a specific set of impurities that are difficult to separate.

Your Primary Impurity Targets:

Impurity CodeChemical NameOriginPolarity (TLC)Detection
IMP-A (Critical) 2-((2-fluorobenzyl)oxy)-3-chloropyrazineRegioisomer (

-alkylation)
High (

)

H NMR / HPLC
IMP-B 3-hydroxy-1-(2-fluorobenzyl)pyrazin-2(1H)-oneHydrolysis (of C3-Cl)Low (

)
LC-MS (+16 mass)
IMP-C 2-fluorobenzyl bromide/chlorideStarting Material High (Non-polar)GC / TLC (UV active)
IMP-D 1,4-bis(2-fluorobenzyl)-3-chloropyrazin-2-oneOver-alkylation MediumLC-MS (High MW)

Diagnostic Troubleshooting Guides

ISSUE 1: The "O-Alkylation" Ghost (IMP-A)

Symptom: You observe a secondary spot on TLC that runs significantly higher (less polar) than your product, or your yield is lower than expected despite full consumption of starting material.

Root Cause: The pyrazinone ring is an ambident nucleophile . The nitrogen (N-1) and the oxygen (at C-2) compete for the benzyl halide.

  • N-Alkylation (Desired): Favored by polar aprotic solvents (DMF, DMSO) and softer bases.

  • O-Alkylation (Impurity): Favored by non-polar solvents, silver salts, or hard bases (like NaH in certain conditions) where the oxygen's negative charge density drives the attack.

Diagnostic Protocol (NMR Validation): Before purification, confirm the ratio of N vs. O isomers using


H NMR in 

.
  • N-Isomer (Product): The benzylic

    
     typically appears around 5.1 – 5.3 ppm .
    
  • O-Isomer (Impurity): The benzylic

    
     shifts upfield, typically around 5.4 – 5.6 ppm  (deshielded by the oxygen).
    
  • 
    C NMR:  The Carbonyl (C=O) of the product appears ~155 ppm. The C-O-C carbon of the impurity appears >160 ppm.
    

Corrective Action:

  • Switch Solvent: If you are using Acetone or THF, switch to DMF or NMP . These solvents solvate the cation, leaving the anion "naked" but favoring the softer nitrogen center for attack.

  • Purification: The

    
    -isomer is an ether and is significantly less polar  than the 
    
    
    
    -alkylated amide.
    • Flash Chromatography: Elute with 10% EtOAc in Hexanes first to wash out the

      
      -isomer. The product usually elutes at 30-50% EtOAc.
      
ISSUE 2: The Hydrolytic Degradation (IMP-B)

Symptom: LC-MS shows a peak with mass [M-Cl+OH]. The product turns from off-white to yellow/orange upon standing.

Root Cause: The chlorine at position 3 is activated by the adjacent nitrogen and carbonyl. It is susceptible to Nucleophilic Aromatic Substitution (


) . If your workup is too basic (pH > 10) or if water is present during a heated reaction, the chlorine is displaced by a hydroxyl group.

Corrective Action:

  • Quench Gently: Do not use strong NaOH for quenching. Use saturated

    
     or dilute 
    
    
    
    .
  • Dry Solvents: Ensure your DMF/DMSO is anhydrous (<0.05% water).

  • Storage: Store the isolated solid under inert atmosphere (Argon) at 4°C.

Workflow Visualizations

Diagram 1: Purification Decision Tree

Use this logic flow to determine the optimal purification strategy based on your crude profile.

Purification_Workflow Start Crude Reaction Mixture Check_TLC Analyze TLC/LCMS (Identify Impurities) Start->Check_TLC Decision_O_Alk Is O-Alkylated Impurity (IMP-A) > 10%? Check_TLC->Decision_O_Alk Flash_Column Method A: Flash Chromatography (Silica Gel) Gradient: 5% -> 50% EtOAc/Hex Decision_O_Alk->Flash_Column Yes (Hard to separate) Check_Hydrolysis Is Hydrolysis Impurity (IMP-B) Present? Decision_O_Alk->Check_Hydrolysis No (Minor) Final_Product Pure 3-chloro-1-(2-fluorobenzyl) pyrazin-2(1H)-one Flash_Column->Final_Product Recryst Method B: Recrystallization (Ethyl Acetate / Heptane) Recryst->Final_Product Check_Hydrolysis->Recryst No Acid_Wash Wash Organic Layer with 0.1M HCl (Cold) Check_Hydrolysis->Acid_Wash Yes Acid_Wash->Recryst

Caption: Logic flow for selecting between chromatography and recrystallization based on impurity profile.

Diagram 2: Mechanistic Origin of Regioisomers

Understanding the competition between N and O attack is crucial for process control.

Reaction_Mechanism Pyrazinone 3-chloropyrazin-2(1H)-one (Ambident Nucleophile) Base Base (K2CO3/Cs2CO3) Pyrazinone->Base Anion Resonance Stabilized Anion (N- vs O-) Base->Anion Route_N Path A: N-Alkylation (Polar Aprotic Solvents) Thermodynamic Control Anion->Route_N Soft Center Attack Route_O Path B: O-Alkylation (Non-polar Solvents/Ag+) Kinetic Control Anion->Route_O Hard Center Attack Product_N Target Product (N-Benzyl) Route_N->Product_N Product_O Impurity IMP-A (O-Benzyl Ether) Route_O->Product_O

Caption: Mechanistic divergence showing how solvent and base choice dictates the N/O selectivity.

Standard Operating Procedures (Protocols)

Protocol A: Selective Recrystallization (Best for Scaling)

Use this when the O-impurity is <15%.

  • Dissolution: Take the crude solid (e.g., 10 g) and suspend it in Ethyl Acetate (30 mL) .

  • Heating: Heat to reflux (approx. 77°C) with stirring. If the solid does not dissolve completely, add EtOAc in 5 mL portions until clear.

    • Note: If a small amount of dark brown residue remains, this is likely inorganic salts or polymerized material. Filter this off while hot.

  • Precipitation: Remove from heat. While still warm, slowly add Heptane (or Hexane) dropwise until a slight turbidity (cloudiness) persists.

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, cool to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with cold 1:3 EtOAc:Heptane.

  • Result: The

    
    -isomer crystallizes out; the oily 
    
    
    
    -isomer and benzyl halides remain in the mother liquor.
Protocol B: Scavenging Residual Halides

Use this if 2-fluorobenzyl bromide persists (Lachrymator warning).

  • Dissolve crude material in EtOAc.

  • Add Morpholine (0.1 eq relative to starting halide) or a polymer-supported amine scavenger.

  • Stir for 30 minutes at RT. The amine will react with the highly reactive benzyl halide to form a polar ammonium salt.

  • Perform an aqueous acid wash (0.5 M HCl). The ammonium salt of the impurity will partition into the water layer, leaving your product in the organic layer.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of Cesium Carbonate (

)?
A: Yes, but reaction times will increase.

is often preferred in pyrazinone alkylations because the larger Cesium cation ("soft" cation) improves the solubility of the pyrazinone anion in organic solvents and can sometimes enhance the N/O selectivity ratio [1].

Q: My product is pink. Is it ruined? A: Not necessarily. Pyrazinones are known to form trace charge-transfer complexes or minor oxidation byproducts that are highly colored (pink/red) even at ppm levels. A charcoal filtration (dissolve in hot ethanol, add activated carbon, filter hot) usually removes this color.

Q: Why is the melting point lower than the literature value? A: The


-alkylated impurity (IMP-A) acts as a potent melting point depressant. Even 5% contamination can drop the MP by 10-15°C. Recrystallize until the MP is sharp.

References

  • Follmann, M., et al. (2017).[1][2] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[2][3][4][5] Journal of Medicinal Chemistry, 60(12), 5146–5161.[1][2] Link

  • LaPlante, S. R., et al. (2013).[6] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[6] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[6] Link

  • Moynihan, H. A., & Horgan, D. E. (2017).[7] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[7] Organic Process Research & Development, 21(1), 1254-1269. Link

Sources

Executive Summary: The Thermodynamics of Chloropyrazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Temperature & Pressure for Chloropyrazinone Reactions

To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division

The synthesis and functionalization of chloropyrazinones are governed by a delicate balance between kinetic activation and thermodynamic stability . The electron-deficient nature of the pyrazine ring makes the 3-position susceptible to nucleophilic attack, but the adjacent lactam (or enol) tautomer introduces complexity.

  • Temperature: Controls the activation energy barrier for the nucleophilic aromatic substitution (

    
    ) and the dehydroxy-chlorination. Excessive heat (
    
    
    
    ) often leads to polymerization or carbonization of the pyrazine core.
  • Pressure: Utilized primarily to access "superheated" solvent states (e.g., methanol at

    
    ), significantly accelerating reaction rates for sluggish amines without degrading the catalyst or substrate.
    

Core Protocols & Causality

Protocol A: Dehydroxy-chlorination (Pyrazinone Chloropyrazine)

The conversion of 3-hydroxypyrazin-2(1H)-one to 3-chloropyrazin-2(1H)-one using phosphoryl chloride (


).

The Mechanism: This reaction proceeds via the formation of a dichlorophosphate intermediate. The lone pair on the pyrazine nitrogen facilitates the elimination of the phosphate group, which is then substituted by a chloride ion.

  • Why Temperature Matters: The formation of the intermediate is exothermic, but the final substitution requires heat (

    
    ).
    
  • Why Pressure Matters: In sealed vessels, the generation of

    
     gas creates significant autogenous pressure. While this drives the reaction, it poses a rupture hazard if not calculated.
    

Step-by-Step Methodology:

  • Setup: Charge a dry pressure tube or round-bottom flask with 3-hydroxypyrazin-2(1H)-one (1.0 equiv).

  • Reagent Addition: Add

    
     (3.0--5.0 equiv). Note: Excess 
    
    
    
    acts as both solvent and reagent.
  • Catalyst: Add catalytic N,N-dimethylaniline or DMF (0.1 equiv) to form the Vilsmeier-Haack reagent in situ, lowering the activation energy.

  • Reaction:

    • Standard: Reflux at

      
       (boiling point of 
      
      
      
      ) for 3--5 hours.
    • Sealed Tube: Heat to

      
      . Caution:  Internal pressure will rise due to 
      
      
      
      generation.
  • Quench (Critical): Cool to

    
    . Pour slowly onto crushed ice/NaHCO
    
    
    
    mixture. Do not add water to the reaction; the exotherm will cause violent splashing and potential hydrolysis of the product back to the starting material.
Protocol B: High-Pressure Nucleophilic Substitution ( )

Functionalization of chloropyrazinones with amines.

The Mechanism: The chloropyrazine is an activated electrophile. However, electron-donating groups (like the lactam oxygen) can deactivate the ring.

  • Why High Pressure? Standard reflux in methanol (

    
    ) is often insufficient for sterically hindered amines. sealing the reaction allows heating to 
    
    
    
    , pushing the solvent into a superheated state. This increases the kinetic energy of the nucleophile without evaporating the solvent.

Comparative Data: Temperature vs. Conversion

Reaction ConditionSolventTemp (

)
Pressure (bar)TimeYield (%)Note
Standard Reflux Methanol651 (Atm)15 h24-50Slow, incomplete conversion.
Sealed Tube Methanol140~10-15 (Auto)0.5 h70-85Rapid, cleaner profile.
Flow Reactor Ethanol22512016 min90+Industrial optimization.[1]

Troubleshooting Guide (Q&A)

Q1: My chloropyrazine product reverts to the starting hydroxypyrazinone during workup. Why?

  • Diagnosis: Acid-catalyzed hydrolysis.

  • Causality: The C-Cl bond in chloropyrazines is labile in acidic aqueous media. During the

    
     quench, phosphoric acid and HCl are generated, dropping the pH drastically.
    
  • Solution:

    • Remove excess

      
       via rotary evaporation before adding water.
      
    • Quench into a saturated

      
       or 
      
      
      
      solution at
      
      
      to neutralize acid immediately upon formation.
    • Extract rapidly into dichloromethane (DCM).

Q2: I am using a sealed tube for the


 reaction to prevent reagent loss, but the cap blew off. What happened? 
  • Diagnosis: Uncontrolled gas generation (

    
    ).
    
  • Causality: The reaction produces 1 mole of

    
     gas for every mole of hydroxyl group converted. In a small headspace, this pressure can exceed the vessel's rating (often >20 bar).
    
  • Solution: Use a pressure-rated vessel (e.g., Ace Glass pressure tube) with a relief valve or a burst disc. Alternatively, use a reflux condenser with a drying tube to allow gas escape while retaining liquid

    
    .
    

Q3: The


 reaction with a secondary amine is stalling at 50% conversion even at reflux. 
  • Diagnosis: Kinetic trapping / Steric hindrance.

  • Causality: The nucleophile lacks sufficient energy to overcome the activation barrier at the solvent's boiling point.

  • Solution: Switch to a high-pressure microwave protocol or a sealed steel reactor. Increase temperature to

    
    . Ensure you use a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HCl, preventing the amine from becoming protonated (and thus non-nucleophilic).
    

Visualization of Workflows

Figure 1: Reaction Pathway & Critical Control Points

ReactionWorkflow Start Start: 3-Hydroxypyrazinone Reagent Add POCl3 + Cat. DMF Start->Reagent Decision1 Scale / Volatility? Reagent->Decision1 Reflux Standard Reflux (106°C, Atm Pressure) Decision1->Reflux Standard Pressure Sealed Tube (90°C, High Pressure HCl) Decision1->Pressure Volatile/Difficult Intermediate Intermed: Chloropyrazine (Labile C-Cl Bond) Reflux->Intermediate Pressure->Intermediate Quench Quench: Pour into Cold NaHCO3 (pH > 7) Intermediate->Quench CRITICAL STEP Workup Extraction (DCM) Avoid Acidic Aqueous Layer Quench->Workup Product Final Product: 3-Chloropyrazinone Workup->Product

Caption: Workflow for Dehydroxy-chlorination. Red nodes indicate high-risk control points requiring strict temperature/pH management.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected Type1 Starting Material Recovered Issue->Type1 Type2 Black Tar/Charring Issue->Type2 Check1 Check Quench pH Type1->Check1 Check2 Check Reaction Temp Type2->Check2 Sol1 Hydrolysis occurred. Use NaHCO3 quench. Check1->Sol1 pH < 7 Sol2 Incomplete Rxn. Increase Temp/Time. Check1->Sol2 pH Neutral Sol3 Temp too high (>150°C). Lower Temp. Check2->Sol3 Temp High

Caption: Decision tree for diagnosing common failure modes in chloropyrazinone synthesis.

References

  • Doležal, M., et al. (2008). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 13(12), 2987-2998. Link

  • Sneddon, H. F., et al. (2021). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Green Chemistry, 23, 1234-1245. Link

  • BenchChem Technical Guides. (2025). "Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide." Link

  • Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)." Link

  • Sigma-Aldrich. (2025).[2] "Safety Data Sheet: Phosphorus Oxychloride." Link

Sources

Technical Support Center: HPLC Analysis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving analytical challenges associated with 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering solubility-related issues during HPLC method development and execution. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to build robust and reliable analytical methods.

The structure of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one—featuring a substituted pyrazinone core—suggests it is a relatively non-polar, neutral or weakly basic compound with limited aqueous solubility. This characteristic is the primary driver of the chromatographic issues addressed herein.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My sample is precipitating in the autosampler vial after I've prepared it. What's the most likely cause?

A: The most common cause is using a sample diluent in which the compound has poor solubility, or a diluent that is too weak compared to the mobile phase. While it may dissolve initially, especially with the aid of sonication, it can crash out over time. The primary suspect is a diluent with a high percentage of water. For a compound like this, you should start with a diluent that has a higher organic content, ideally matching the initial mobile phase composition or being slightly weaker.

Q2: I'm observing a sudden increase in system backpressure and my peaks are tailing or splitting. Is this related to solubility?

A: Yes, this is a classic symptom of on-column precipitation.[1] If your sample diluent is significantly stronger (i.e., has a much higher organic content) than your initial mobile phase, the compound can precipitate when the sample slug mixes with the aqueous mobile phase at the column inlet.[1] This precipitate can clog the column frit, leading to high backpressure.[2] The poor peak shape results from the sample not loading onto the column in a tight, uniform band.

Q3: What is the best "all-purpose" solvent to dissolve my sample for an initial screen?

A: There is no single "best" solvent, but a good starting point for a poorly soluble compound destined for reversed-phase HPLC is Acetonitrile (MeCN) or Methanol (MeOH). A 50:50 mixture of Acetonitrile and water is often a robust choice that balances solvating power with compatibility with aqueous mobile phases. However, if solubility remains an issue, using 100% of the organic modifier (e.g., 100% Acetonitrile) as the diluent is a common strategy, provided you inject a small volume to mitigate peak distortion.[1]

Q4: Can I just use DMSO to dissolve my sample? It dissolves everything.

A: While Dimethyl Sulfoxide (DMSO) is an excellent solvent, it should be used with caution in HPLC. DMSO is a very strong solvent and can cause significant peak shape distortion, especially in gradient methods where the initial mobile phase is highly aqueous. If you must use DMSO, ensure the final concentration in your sample is as low as possible (typically <1-2%) and that you inject a minimal volume.

In-Depth Troubleshooting Guide: A Systematic Approach

When basic fixes are insufficient, a systematic approach is required to diagnose and solve persistent solubility issues. This guide provides a logical workflow from sample preparation to mobile phase optimization.

G cluster_0 Troubleshooting Workflow Problem Problem Observed: Precipitation, High Pressure, Poor Peak Shape Step1 Step 1: Evaluate Sample Diluent Problem->Step1 Step2 Step 2: Adjust Mobile Phase Starting Conditions Step1->Step2 If diluent change is insufficient or causes peak distortion Step3 Step 3: Modify Mobile Phase Composition Step2->Step3 If pressure/peak issues persist Solution Solution: Robust & Reproducible Method Step3->Solution Upon successful optimization

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: Optimizing the Sample Diluent

The composition of your sample diluent is the most critical factor. The ideal diluent will completely dissolve the analyte while being compatible with the mobile phase to ensure good peak shape.

Experimental Protocol: Diluent Solubility Screening

  • Preparation: Prepare a stock solution of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one in 100% Acetonitrile at a high concentration (e.g., 10 mg/mL).

  • Screening Vials: Aliquot a small, precise volume of the stock solution into several HPLC vials and evaporate the Acetonitrile under a gentle stream of nitrogen. This leaves a consistent, dry film of the compound in each vial.

  • Test Diluents: Reconstitute the compound in each vial with a range of potential diluents to achieve your target analytical concentration (e.g., 1 mg/mL).

  • Observation: Vortex each vial for 1 minute and sonicate for 5 minutes. Visually inspect for any undissolved material. Let the vials sit at room temperature for at least one hour and inspect again for signs of precipitation.

  • Analysis: If the compound appears soluble, inject the sample onto your HPLC system to assess peak shape. A diluent that is too strong relative to the mobile phase may still cause issues.

Table 1: Recommended Screening Diluents & Rationale

Diluent Composition (v/v)RationalePotential Issues
100% WaterEstablishes a baseline for aqueous insolubility.Almost certain to fail; for confirmation only.
75:25 Water:AcetonitrileA weak solvent, tests solubility at high aqueous content.High probability of insolubility.
50:50 Water:AcetonitrileA common starting point balancing solubility and compatibility.May not be strong enough for this compound.
25:75 Water:AcetonitrileA stronger diluent, often a good compromise.Generally a safe and effective choice.
100% AcetonitrileMaximizes solubility of non-polar compounds.Can cause peak fronting/splitting if injection volume is large.
100% MethanolAlternative organic solvent with different selectivity.May be a slightly weaker solvent than Acetonitrile for this analyte.
Step 2: Modifying the HPLC Mobile Phase

If solubility issues persist even with an optimized diluent, the mobile phase itself must be adjusted to create a more hospitable environment for the analyte.

Acetonitrile (MeCN) and methanol (MeOH) are the most common organic modifiers in reversed-phase chromatography, and their properties can significantly impact solubility and selectivity.[3]

Table 2: Comparison of Common Organic Modifiers

PropertyAcetonitrile (MeCN)Methanol (MeOH)
Elution Strength HigherLower
Viscosity (in water) LowerHigher
UV Cutoff ~190 nm[3]~205 nm[3]
Selectivity Different proton-acceptor/donor properties than MeOH[4]Can form hydrogen bonds, altering interactions[4]

For 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, Acetonitrile is generally the preferred starting solvent due to its higher elution strength and lower viscosity, which generates less backpressure.[3] If you are using a gradient, ensure your starting percentage of organic is high enough to keep the compound soluble as it enters the column. A starting condition of 30-40% Acetonitrile is a reasonable starting point, rather than a more traditional 5-10%.

Adjusting the mobile phase pH is a powerful tool for ionizable compounds.[5][6] The pyrazinone structure contains nitrogen atoms which may be weakly basic. By controlling the pH, you can suppress ionization, making the compound less polar and potentially altering its solubility.

  • The Rule of Thumb: To ensure reproducibility, the mobile phase pH should be controlled at least 1.5-2 pH units away from the analyte's pKa.[7][8]

  • For Weak Bases: Working at a higher pH (e.g., pH 7-8) will keep the molecule in its neutral, un-ionized form. This often increases retention in reversed-phase but can be beneficial for solubility in the organic-aqueous mobile phase. Conversely, a low pH (e.g., pH 2-3) will protonate the basic site, creating a more polar, ionized form that is more soluble in highly aqueous phases but may have poor retention.[5]

Protocol: pH Scouting

  • Select Buffers: Choose buffers appropriate for the desired pH range and compatible with your detection method (e.g., phosphate buffers for UV, ammonium formate or acetate for MS). A typical screen might test pH 3.0 (using formic acid or phosphate buffer) and pH 7.0 (using a phosphate buffer).

  • Prepare Mobile Phase: Prepare the aqueous portion of your mobile phase, including the buffer, and adjust the pH before adding the organic modifier.[9]

  • Test and Observe: Run your analysis at each pH condition, paying close attention to peak shape, retention time, and any changes in system pressure that might indicate precipitation.

Caution: Always operate within the pH stability range of your HPLC column (typically pH 2-8 for standard silica columns) to avoid damaging the stationary phase.[7]

G cluster_1 Principle of Solvent Mismatch Injector Injector Loop (High % Organic Diluent) MixingZone Mixing Zone (Column Inlet) Injector->MixingZone Sample Injection Column HPLC Column MixingZone->Column Soluble portion continues Precipitate Analyte Precipitates! MixingZone->Precipitate MobilePhase Mobile Phase Flow (Low % Organic) MobilePhase->MixingZone Continuous Flow

Caption: On-column precipitation due to solvent mismatch.

When MeCN or MeOH are insufficient, other additives can be employed in small quantities.

  • Co-solvents: Adding a small percentage (2-5%) of a stronger, non-traditional solvent like Tetrahydrofuran (THF) or Isopropanol (IPA) to the mobile phase can sometimes improve solubility for particularly difficult compounds.[10][11] However, be aware that THF can degrade PEEK tubing and IPA increases viscosity.[3]

  • Ion-Pairing Reagents: For ionizable compounds, ion-pairing reagents can be used to form neutral complexes that are well-retained and soluble.[12] Reagents like trifluoroacetic acid (TFA) are common but can permanently alter the column.[13] This is typically a last resort for solubility issues and is more often used to improve peak shape.

By systematically evaluating the sample diluent and then carefully modifying the mobile phase, you can overcome the solubility challenges presented by 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one and develop a robust, reliable HPLC method.

References

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). KNAUER.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Exploring the Role of pH in HPLC Separ
  • HPLC Troubleshooting Guide.
  • A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Scilit.
  • How does pH affect the results of HPLC results? Quora.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical Sciences and Research.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). PMC.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Control pH During Method Development for Better Chrom
  • NORMAL-PHASE & REVERSE-PHASE HPLC | STATIONARY & MOBILE PHASE | POLAR & NON-POLAR SOLVENTS USED. (2025). YouTube.
  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021).
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • Selecting an organic modifier for reversed-phase chrom
  • Chromatography solvents: the agony of choice. (2022). YouTube.
  • HPLC Solvent Selection. Element Lab Solutions.
  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025). Chromanik.
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.

Sources

Reducing byproduct formation in fluorobenzylation of pyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Byproduct Formation & Optimizing Regioselectivity Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

Welcome to the technical support hub. You are likely here because your fluorobenzylation of pyrazin-2-one is yielding inconsistent ratios of the desired


-alkylated product  (amide) versus the 

-alkylated impurity
(imidate), or you are observing hydrolysis of your fluorobenzyl halide reagent.
The Core Challenge: Ambident Nucleophilicity

Pyrazinones exist in a tautomeric equilibrium between the lactam (NH) and lactim (OH) forms. Under basic conditions, the deprotonated anion is an ambident nucleophile.

  • 
    -Alkylation (Thermodynamic):  Generally favored by polar aprotic solvents and "softer" conditions. This restores the aromaticity of the ring in a specific way that is often energetically more stable long-term.
    
  • 
    -Alkylation (Kinetic):  Often faster to form but less stable. It is favored by "hard" conditions (HSAB theory), lower temperatures, and significant ion-pairing effects (e.g., using silver salts).
    

The following diagram illustrates the critical decision pathways occurring in your flask:

Pyrazinone_Alkylation Start Pyrazin-2-one (Substrate) Base Base Deprotonation (K2CO3 / Cs2CO3) Start->Base Anion Resonance Stabilized Anion Base->Anion N_Path N-Attack (Soft/Thermodynamic) Anion->N_Path O_Path O-Attack (Hard/Kinetic) Anion->O_Path N_Prod N-Fluorobenzyl Pyrazinone (Target Drug Scaffold) N_Path->N_Prod O_Prod O-Fluorobenzyl Ether (Impurity) O_Path->O_Prod O_Prod->N_Prod Thermal Rearrangement (High Temp / Long Time) Hydrolysis Reagent Hydrolysis (Benzyl Alcohol)

Figure 1: Mechanistic pathway of pyrazinone alkylation showing the competition between N- and O-alkylation.

Troubleshooting Guides (FAQ Format)

Issue 1: "I have too much -alkylated byproduct (Imidate)."

Diagnosis: The reaction is likely under kinetic control , or the cation from your base is coordinating tightly to the oxygen, promoting attack there.

Corrective Actions:

  • Increase Temperature:

    
    -alkylation is typically the thermodynamic product. If you are running at RT, increase to 60–80°C. In some cases, the 
    
    
    
    -isomer can rearrange to the
    
    
    -isomer at high temperatures (Chapman-like rearrangement).
  • Switch Solvent: Ensure you are using a polar aprotic solvent (DMF, DMSO, or NMP). These solvents solvate cations well, leaving the "naked" anion free to attack via the nitrogen (the softer center). Avoid ethers (THF) or non-polar solvents if regioselectivity is poor.

  • Base Selection:

    • Standard:

      
       is the baseline.
      
    • Optimization: If

      
      -alkylation persists, switch to 
      
      
      
      (Cesium Carbonate). The "Cesium Effect" often improves solubility and alters the tightness of the ion pair, frequently favoring the
      
      
      -alkylation in heterocyclic synthesis [1].
    • Avoid: Silver salts (

      
      ), which strongly favor 
      
      
      
      -alkylation.
Issue 2: "My Fluorobenzyl Halide is degrading (Benzyl Alcohol formation)."

Diagnosis: Fluorobenzyl halides (especially chlorides and bromides) are susceptible to hydrolysis.[1] The electron-withdrawing fluorine atom can make the benzylic position more electrophilic, but also makes the compound sensitive to moisture in the basic environment.

Corrective Actions:

  • Dry Solvents: Do not rely on "bottle dry" solvents. Use anhydrous DMF/DMSO stored over molecular sieves.

  • Order of Addition: Do not mix the base and the alkyl halide before adding the pyrazinone.

    • Protocol: Stir Pyrazinone + Base for 30 mins first to form the anion. Then, add the Fluorobenzyl halide. This ensures the halide encounters a strong nucleophile (pyrazinone) immediately, rather than slowly hydrolyzing with trace water in the base.

  • Reagent Quality: Check your Fluorobenzyl halide by H-NMR. If you see a peak around 4.6 ppm (

    
    -OH), your reagent is already compromised. Distill or pass through a short silica plug if necessary.
    
Issue 3: "I am seeing bis-alkylation (Poly-alkylation)."

Diagnosis: If your pyrazinone has other nucleophilic sites (e.g., an unprotected amine on a side chain), or if the reaction is too concentrated.

Corrective Actions:

  • Stoichiometry: Use a strict 1:1 to 1:1.1 equivalent ratio of Alkyl Halide to Pyrazinone. Do not use large excesses.

  • Dilution: Run the reaction at 0.1 M to 0.2 M concentration. High concentrations favor intermolecular side reactions.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The "Checkpoint" steps allow you to verify success before proceeding.

Reagents:

  • Substrate: Pyrazin-2-one derivative (1.0 eq)

  • Electrophile: 2-Fluorobenzyl bromide (1.1 eq)

  • Base:

    
     (anhydrous, granular) (2.0 eq) or 
    
    
    
    (1.5 eq) for difficult substrates.
  • Solvent: Anhydrous DMF (0.2 M concentration relative to substrate).

Workflow:

  • Activation Phase:

    • Charge a flame-dried flask with Pyrazinone and

      
      .
      
    • Add Anhydrous DMF under Nitrogen/Argon.

    • Stir at 60°C for 45 minutes .

    • Why? This ensures complete deprotonation and dissolution before the sensitive alkyl halide is introduced.

  • Alkylation Phase:

    • Cool slightly to RT (optional, to control exotherm).

    • Add 2-Fluorobenzyl bromide dropwise (neat or dissolved in minimal DMF).

    • Heat to 80°C and stir for 4–12 hours.

    • Checkpoint: Take a 5µL aliquot after 2 hours. Run HPLC/UPLC.

      • Target: >90% Conversion.

      • Ratio: If

        
         ratio is < 10:1, increase temp to 100°C for 1 hour.
        
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 3x with Water (critical to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from EtOH/Heptane is often sufficient for

      
      -alkyl products, as the 
      
      
      
      -alkyl impurities often remain in the liquor or have different solubility profiles.

Data Summary: Solvent & Base Effects[4][5][6][7]

VariableConditionExpected OutcomeMechanism
Solvent DMF / DMSO High N-Selectivity Polar aprotic solvents dissociate ion pairs, favoring thermodynamic control.
Solvent THF / DCMLow Reactivity / MixedPoor solubility of carbonate bases; tight ion pairing.
Base

High Yield / High N "Cesium Effect" - larger cation radius allows "naked" anion attack.
Base

High O-SelectivitySilver coordinates to Nitrogen, forcing attack at Oxygen. (Avoid for this goal).
Temp >80°CHigh N-Selectivity Thermodynamic control favors the stable amide bond.

Troubleshooting Decision Tree

Use this flowchart to diagnose your specific impurity profile.

Troubleshooting_Tree Start Analyze Crude HPLC/NMR Decision1 Major Impurity? Start->Decision1 Impurity_O O-Alkylated Isomer (Imidate) Decision1->Impurity_O Impurity_Alc Benzyl Alcohol (Hydrolysis) Decision1->Impurity_Alc Impurity_SM Unreacted SM Decision1->Impurity_SM Fix_O Action: 1. Switch to Cs2CO3 2. Increase Temp (80C+) 3. Check Solvent Dryness Impurity_O->Fix_O Fix_Alc Action: 1. Use Fresh Anhydrous DMF 2. Pre-stir Base + SM 3. Check Halide Quality Impurity_Alc->Fix_Alc Fix_SM Action: 1. Add KI (Catalytic Finkelstein) 2. Increase Equivalents (1.2 eq) Impurity_SM->Fix_SM

Figure 2: Decision tree for identifying and resolving common pyrazinone alkylation failures.

References

  • Flessner, T., et al. (2014). "Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension." Journal of Medicinal Chemistry, 57(19), 7912–7934. [Link]

  • Li, J., et al. (2019). "Scalable Synthesis of the sGC Stimulator Praliciguat." Organic Process Research & Development, 23(11), 2422–2428. [Link]

  • Hassan, A. A., et al. (2017). "Regioselective Alkylation of 2-Pyridones and Related Heterocycles." Current Organic Synthesis, 14(6), 830-854. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Referencing Ambident Nucleophiles and HSAB Theory). [Link]

Sources

Scale-up challenges for 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up challenges for 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Document ID: TSC-VER-INT-042 Status: Active / Validated Audience: Process Chemists, Manufacturing Engineers, CMC Leads

Executive Summary & Molecule Context

Target Molecule: 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one Primary Application: Key intermediate in the synthesis of sGC stimulators, specifically Vericiguat (and related Riociguat analogs). Critical Quality Attribute (CQA): The integrity of the C3-Chlorine atom is paramount. This chloride is the "handle" for the subsequent


 or coupling reaction (typically with a pyrimidine diamine). Hydrolysis at this position renders the batch useless.

This guide addresses the three primary failure modes encountered during the transition from gram-scale (Medicinal Chemistry) to kilogram-scale (Pilot Plant):

  • Regioselectivity Failure: N-alkylation vs. O-alkylation.

  • Chemical Stability: Hydrolysis of the C-Cl bond.

  • Process Safety: Exotherm management of benzyl halide alkylations.

Reaction Mechanism & Pathway Analysis

The synthesis relies on the alkylation of 3-chloropyrazin-2(1H)-one (often existing in equilibrium with 3-chloro-2-hydroxypyrazine). This substrate is an ambident nucleophile .

Visualizing the Pathway

The following diagram illustrates the competing pathways and the critical decision nodes for process control.

ReactionPathway cluster_legend Process Control SM 3-chloropyrazin-2(1H)-one (Tautomeric Eq.) Product TARGET: N-Alkylated 3-chloro-1-(2-fluorobenzyl).. SM->Product Path A: N-Alkylation (Polar Aprotic / K2CO3) Impurity_O IMPURITY A: O-Alkylated Ether SM->Impurity_O Path B: O-Alkylation (Non-polar / Ag salts) Impurity_OH IMPURITY B: Hydrolysis (Des-chloro) 3-hydroxy derivative SM->Impurity_OH Side Reaction Reagent 2-Fluorobenzyl Chloride (+ Base) Reagent->Product Product->Impurity_OH Path C: Hydrolysis (High Temp + Water + Base) Favors N-Alk Favors N-Alk: DMF/NMP, Li+/K+ Favors O-Alk Favors O-Alk: Toluene, Ag+

Figure 1: Reaction pathway showing the competition between N-alkylation (Target) and O-alkylation or Hydrolysis (Impurities).[1]

Troubleshooting Guide (FAQ Format)

Module A: Regioselectivity (N- vs. O-Alkylation)

Q: We are seeing ~15% O-alkylated impurity by HPLC. Why is the selectivity dropping on scale-up? A: This is typically a solvent or cation effect.

  • Mechanism: The pyrazinone anion can react at the Nitrogen (soft nucleophile) or the Oxygen (hard nucleophile).

  • The Fix:

    • Solvent: Ensure you are using a polar aprotic solvent (DMF, NMP, or DMAc). These solvents solvate the cation well, leaving the "naked" anion free to react under thermodynamic control, which favors the more stable N-alkylated amide product (Lactam form).

    • Base Selection: Switch to or ensure the quality of Potassium Carbonate (

      
      ) . If using Cesium Carbonate (
      
      
      
      ), selectivity usually improves but cost increases. Avoid silver salts (favors O-alkylation).
    • Temperature: N-alkylation is often thermodynamically favored. Ensure the reaction is run at sufficient temperature (60–80°C) to overcome the activation barrier, but not so high as to degrade the product.

Module B: Impurity Profile (The "Des-Chloro" Problem)

Q: A new impurity at RRT 0.85 is growing during the reaction hold time. Mass spec suggests M-Cl+OH (Hydrolysis). A: You are hydrolyzing the C3-Chlorine atom.

  • Root Cause: The 3-chloro position is activated for

    
     because it is ortho to the ring nitrogen and the carbonyl. In the presence of water and base (hydroxide generated from wet carbonate), water attacks the chlorine.
    
  • The Fix:

    • Water Content: Check the KF (Karl Fischer) of your solvent and starting material. The reaction must be strictly anhydrous .

    • Base Stoichiometry: Do not use a large excess of base. 1.1 to 1.2 equivalents is sufficient.

    • Quench Protocol: Do not let the reaction sit at high temperature after completion. Cool to <20°C immediately before adding water for workup.

Module C: Process Engineering & Safety

Q: The reaction exotherms violently upon adding the benzyl chloride. How do we control this at 5kg scale? A: Benzylations are notoriously exothermic.

  • Protocol: Do not add all reagents at once (all-in).

  • Correct Procedure:

    • Charge Pyrazinone + Base + Solvent.

    • Heat to reaction temperature (e.g., 60°C).

    • Dose the 2-fluorobenzyl chloride (neat or in solution) slowly over 1–2 hours.

    • Why? This limits the accumulation of unreacted reagent, preventing a thermal runaway.

Validated Experimental Protocol

Objective: Synthesis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one with >98% N-selectivity.

Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4]RoleCritical Attribute
3-chloropyrazin-2(1H)-one 130.531.0SubstrateDry (KF <0.5%)
2-Fluorobenzyl chloride 144.571.1ElectrophileClear, colorless
Potassium Carbonate (

)
138.211.2BaseMilled/Powdered
DMF (Dimethylformamide) 73.0910 VolSolventAnhydrous
Potassium Iodide (KI) 166.000.05CatalystOptional (Finkelstein)
Step-by-Step Methodology
  • Setup: To a dry reactor inerted with

    
    , charge 3-chloropyrazin-2(1H)-one  (1.0 wt) and 
    
    
    
    (1.27 wt).
  • Solvation: Add DMF (10.0 vol). Stir at 20°C for 30 mins to ensure partial deprotonation.

  • Catalyst (Optional): If using the benzyl chloride (cheaper than bromide), add catalytic KI (0.05 eq) to accelerate the reaction via in-situ iodide exchange.

  • Addition: Heat the slurry to 60°C . Slowly add 2-fluorobenzyl chloride (1.22 wt) over 2 hours via addition funnel/dosing pump.

    • Control Point: Monitor internal temp. Do not exceed 65°C.

  • Reaction: Stir at 60–65°C for 4–6 hours.

    • IPC (In-Process Control): HPLC target <1.0% Starting Material.

  • Workup (Crystallization driven):

    • Cool the mixture to 20°C .

    • Slowly add Water (15.0 vol) over 1 hour. The product should precipitate as an off-white solid.

    • Note: If an emulsion forms (common with DMF), seed with authentic product crystals after adding the first 2 volumes of water.

  • Isolation: Stir the slurry at 0–5°C for 2 hours. Filter the solid.[5]

  • Wash: Wash the cake with Water (3 x 3 vol) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C.

Root Cause Analysis (RCA) Tree

Use this decision tree to diagnose low yield or purity issues.

RCA Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / High SM Remaining IssueType->LowYield WrongIsomer High O-Alkyl Impurity IssueType->WrongIsomer DesChloro Des-Chloro (Hydrolysis) IssueType->DesChloro CheckTemp Check Temp > 60°C? LowYield->CheckTemp CheckSolvent Solvent Used? WrongIsomer->CheckSolvent CheckWater Check KF (Water) DesChloro->CheckWater CheckKI Did you add KI? CheckTemp->CheckKI Yes Add 5% KI (Finkelstein) Add 5% KI (Finkelstein) CheckKI->Add 5% KI (Finkelstein) No Use DMF/NMP \n(Not Toluene/THF) Use DMF/NMP (Not Toluene/THF) CheckSolvent->Use DMF/NMP \n(Not Toluene/THF) Non-Polar Check Base \n(Use K2CO3) Check Base (Use K2CO3) CheckSolvent->Check Base \n(Use K2CO3) Polar Dry Solvents \nCheck Reactor Seal Dry Solvents Check Reactor Seal CheckWater->Dry Solvents \nCheck Reactor Seal High Water Reduce Temp/Time Reduce Temp/Time CheckWater->Reduce Temp/Time Low Water

Figure 2: Troubleshooting logic for common scale-up failures.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • Mais, F. J., et al. (2011). "Method for producing methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate." World Intellectual Property Organization, WO 2011/147809. Link

  • Stasch, J. P., et al. (2011). "Targeting the NO-cGMP Pathway in Cardiovascular Disease." Handbook of Experimental Pharmacology, 218, 529. Link

  • Technical Disclosure Commons. (2025). "An improved process for the preparation of methyl{4,6-diamino-2-[5-fluoro-1-(2-fluoro benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyr." Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) regarding the handling of alkylating agents and thermal hazards.

Sources

Technical Support Center: Moisture Control in Pyrazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Welcome to the technical support center dedicated to addressing a critical challenge in heterocyclic chemistry: the control of moisture during pyrazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these important scaffolds. Pyrazinones are prevalent in numerous natural products and pharmaceuticals, making their efficient and reliable synthesis a key focus in medicinal chemistry.[1][2][3] However, the presence of even trace amounts of water can significantly impact reaction yields, lead to unwanted side reactions, and complicate purification processes.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of moisture-sensitive pyrazinone synthesis.

Section 1: Troubleshooting Guide for Moisture-Related Issues

Unexpected results in the laboratory can be frustrating. This section is designed to help you diagnose and resolve common issues encountered during pyrazinone synthesis that are often linked to moisture contamination.

Observed Issue Probable Cause(s) Related to Moisture Recommended Solutions & Rationale
Low or No Product Yield Hydrolysis of Starting Materials or Intermediates: Many reagents used in pyrazinone synthesis, such as α-haloacetyl halides or oxalyl chloride, are highly susceptible to hydrolysis.[1] Water can also decompose sensitive intermediates, stalling the reaction.Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried immediately before use.[4] Use freshly distilled or commercially available anhydrous solvents.[5] Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas (e.g., nitrogen or argon).[5][6][7]
Deactivation of Catalysts or Reagents: Certain catalysts or bases used in the synthesis can be deactivated by water.Proper Reagent Handling: Store moisture-sensitive reagents in desiccators.[4] If using a base like sodium hydride, ensure it is fresh and has not been exposed to atmospheric moisture.
Formation of Unidentified Side Products Side Reactions Promoted by Water: Water can act as a nucleophile, leading to the formation of byproducts. For example, in condensations involving α-amino amides, water can compete with the desired cyclization pathway.[1]Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to minimize exposure to ambient moisture.[6][8] A simple nitrogen-filled balloon setup can be effective for many applications.[6]
Hydrolysis of the Pyrazinone Product: While generally stable, some substituted pyrazinones can be susceptible to hydrolysis under certain pH and temperature conditions, especially during workup.Careful Workup: If an aqueous workup is necessary, use deionized water and minimize the contact time. Ensure the organic layer is thoroughly dried with an appropriate drying agent before solvent removal.[9]
Inconsistent Reaction Times or "Stalled" Reactions Variable Water Content in Reagents/Solvents: Inconsistent levels of moisture from batch to batch of solvents or reagents can lead to unpredictable reaction kinetics.[5]Standardized Anhydrous Procedures: Implement a consistent protocol for drying solvents and reagents for every reaction. Consider using molecular sieves to maintain the dryness of solvents.[4][10][11]
Difficulty in Product Purification Formation of Hydrated Byproducts: The presence of water can lead to the formation of polar, water-soluble impurities that can complicate extraction and chromatography.Thorough Drying Before Purification: After the reaction workup, ensure the organic phase is meticulously dried using an agent like anhydrous sodium sulfate or magnesium sulfate before concentrating the solution.[9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of maintaining anhydrous conditions during pyrazinone synthesis.

Q1: What is the most effective way to dry my reaction solvents?

A1: The choice of drying method depends on the solvent and the required level of dryness. For many common solvents like THF, dichloromethane, and acetonitrile, distillation from an appropriate drying agent is highly effective.[10] For instance, THF can be distilled from sodium/benzophenone, while dichloromethane can be distilled from calcium hydride.[12] Alternatively, passing the solvent through a column of activated alumina can also provide very dry solvent.[11][12] For maintaining the dryness of already anhydrous solvents, the addition of activated 3Å or 4Å molecular sieves is a common practice.[4][11]

Q2: How can I be sure my glassware is completely dry?

A2: Oven-drying glassware at a temperature above 100°C for several hours is a standard procedure.[4] For more rigorous applications, flame-drying the glassware under a vacuum or a stream of inert gas immediately before use is recommended.[4] This process removes any adsorbed water from the glass surface. Allow the glassware to cool to room temperature under an inert atmosphere before adding reagents.

Q3: What are the key differences between common drying agents like sodium sulfate, magnesium sulfate, and calcium chloride?

A3: These drying agents differ in their drying capacity, speed, and compatibility with different functional groups.

  • Sodium Sulfate (Na₂SO₄): Has a high capacity for water but is relatively slow. It is a neutral drying agent and is suitable for a wide range of compounds.[9]

  • Magnesium Sulfate (MgSO₄): Is faster and has a higher capacity than sodium sulfate. It is slightly acidic, so it may not be suitable for acid-sensitive compounds.[9]

  • Calcium Chloride (CaCl₂): Is a fast and effective drying agent but can form complexes with alcohols, amines, and some carbonyl compounds.[9]

Drying Agent Capacity Speed Acidity Common Applications
Anhydrous Sodium SulfateHighSlowNeutralGeneral purpose, good for initial drying.[9]
Anhydrous Magnesium SulfateHighFastSlightly AcidicGeneral purpose, efficient for removing large amounts of water.[9]
Anhydrous Calcium ChlorideModerateFastNeutralGood for hydrocarbons and alkyl halides.[9]
Molecular Sieves (3Å or 4Å)ModerateModerateNeutralExcellent for achieving very low water content and for storing anhydrous solvents.[4][11]
Calcium Hydride (CaH₂)High (reacts with water)FastBasicBest for drying ethers, hydrocarbons, and some esters. Reacts violently with protic solvents.[10][12]
Sodium/BenzophenoneHigh (reacts with water)FastBasicExcellent for drying ethers and hydrocarbons to very low moisture levels. The blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions.[10][12]

Q4: How can I detect the presence of trace amounts of water in my reaction?

A4: While visual inspection for turbidity can sometimes indicate the presence of significant water, more sensitive methods are available for detecting trace amounts. Karl Fischer titration is a classic and highly accurate method for quantifying water content in organic solvents and reagents.[13][14][15] For a more qualitative, in-situ indication, the use of a sodium/benzophenone ketyl in a solvent like THF provides a visual cue: the persistence of the deep blue or purple color indicates anhydrous conditions.[10][12] More advanced techniques like ¹⁹F NMR-based methods have also been developed for sensitive water detection.[13]

Section 3: Experimental Protocol: A General Procedure for Moisture-Sensitive Pyrazinone Synthesis

This protocol outlines a general method for the synthesis of a 3,6-disubstituted-2(1H)-pyrazinone via the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, with a strong emphasis on maintaining anhydrous conditions.[16]

Materials:

  • α-Amino acid amide hydrochloride

  • 1,2-Dicarbonyl compound (e.g., biacetyl)

  • Anhydrous base (e.g., potassium carbonate, dried in an oven)

  • Anhydrous solvent (e.g., ethanol, freshly distilled from magnesium turnings)[10]

  • Anhydrous drying agent (e.g., sodium sulfate)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or a round-bottom flask with a septum inlet[7]

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line with a bubbler

  • Syringes and needles for liquid transfers

Protocol:

  • Glassware Preparation: All glassware (flask, condenser, stir bar) should be oven-dried at 125°C for at least 4 hours and assembled hot under a positive flow of inert gas.[4] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas three times.[6]

  • Reaction Setup: To the cooled reaction flask containing a magnetic stir bar, add the α-amino acid amide hydrochloride and the anhydrous potassium carbonate under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous ethanol via a syringe through the septum.[5]

  • Reagent Addition: Add the 1,2-dicarbonyl compound dropwise via a syringe.

  • Reaction: Heat the reaction mixture to reflux under the inert atmosphere and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts under an inert atmosphere if necessary. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with brine. Separate the organic layer and dry it thoroughly over anhydrous sodium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazinone.[16]

Section 4: Visualizing the Workflow and Problem-Solving

Diagram 1: Decision Tree for Troubleshooting Low Yield in Pyrazinone Synthesis

Troubleshooting_Moisture_Issues start Low or No Product Yield check_reagents Are all reagents and solvents certified anhydrous or freshly dried? start->check_reagents check_glassware Was glassware rigorously dried (oven/flame-dried)? check_reagents->check_glassware Yes dry_reagents Solution: Dry solvents/reagents using appropriate methods (distillation, molecular sieves). check_reagents->dry_reagents No check_atmosphere Was the reaction run under a positive pressure of inert gas? check_glassware->check_atmosphere Yes dry_glassware Solution: Re-run with properly oven-dried or flame-dried glassware. check_glassware->dry_glassware No further_investigation Moisture is likely controlled. Investigate other parameters: - Reaction temperature - Stoichiometry - Reagent purity (non-water impurities) check_atmosphere->further_investigation Yes improve_inert_setup Solution: Use Schlenk line techniques or a glovebox for highly sensitive reactions. check_atmosphere->improve_inert_setup No

Caption: Troubleshooting flowchart for moisture-related low yield issues.

Diagram 2: Key Steps in Anhydrous Pyrazinone Synthesis Workflow

Anhydrous_Workflow prep Step 1: Preparation - Oven/flame-dry all glassware - Dry solvents and solid reagents setup Step 2: Reaction Setup - Assemble glassware under inert gas - Add reagents under positive pressure prep->setup reaction Step 3: Reaction - Maintain inert atmosphere throughout - Monitor progress (TLC/LC-MS) setup->reaction workup Step 4: Workup & Drying - Quench reaction (if needed) - Aqueous wash (if necessary) - Thoroughly dry organic layer reaction->workup purify Step 5: Purification - Remove drying agent - Concentrate solvent - Column chromatography or recrystallization workup->purify

Caption: Workflow for maintaining anhydrous conditions in pyrazinone synthesis.

By diligently applying these principles and techniques, you can significantly improve the success and reproducibility of your pyrazinone syntheses, paving the way for further discoveries in your research and development endeavors.

References

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
  • YouTube. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.
  • Chemistry. (n.d.). A Method for Detecting Water in Organic Solvents.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Drug Discovery Unit - University of Dundee. (n.d.). Reaction Set-up.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • J. Org. Chem. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Sigma-Aldrich. (n.d.). Dry and safe - Drying agents from EMD Millipore.
  • ResearchGate. (2025, August 10). A Method for Detecting Water in Organic Solvents | Request PDF.
  • PMC. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.
  • RSC Advances (RSC Publishing). (2023, January 4). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.
  • USGS Publications Warehouse. (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER.
  • WCAIR - University of Dundee. (n.d.). Reaction Set-Up.
  • MDPI. (n.d.). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite.
  • Mettler Toledo. (n.d.). Water content in organic solvents - Titration.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Benchchem. (n.d.). Preventing side reactions in pyrazinone synthesis.
  • MDPI. (2021, June 4). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.
  • UdG. (2023, January 4). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.
  • Quora. (2018, September 23). How can the final traces of water be removed from your samples to ensure that they are totally dry?.
  • Reddit. (2022, May 13). Removing water from a reaction by use of drying agent. : r/Chempros.
  • ResearchGate. (2021, February 4). What is the easiest way to remove the water from organic solvents?.
  • Sci-Hub. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives.
  • PMC - NIH. (n.d.). A Synthesis of Symmetrical and Unsymmetrical Pyrazines.
  • PMC - NIH. (n.d.). Pyrazinone Biosynthesis and Signaling—Myxo Style.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.

Sources

Validation & Comparative

A Comprehensive Guide to HPLC Method Development for the Purity Determination of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, a heterocyclic compound representative of novel therapeutic candidates. We will navigate the entire method development lifecycle, from initial screening to final validation, underscoring the scientific rationale behind each decision.

Foundational Strategy: Understanding the Analyte and Defining the Goal

The first step in any successful method development is a thorough understanding of the target analyte. 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is a moderately polar molecule with a predicted logP of approximately 2.5. Its structure contains chromophores, making UV detection a suitable choice. The primary objective is to develop a stability-indicating HPLC method capable of separating the main peak from potential process impurities and degradation products.

Our strategy will be a systematic, multi-stage process designed to efficiently identify the optimal chromatographic conditions.

cluster_0 Method Development Workflow A Analyte Characterization B Initial Screening (Column & Mobile Phase) A->B Input C Method Optimization (Gradient, Flow Rate, Temp) B->C Promising Conditions D Method Validation (ICH Guidelines) C->D Optimized Method E Final Method D->E Validated Method cluster_1 Method Optimization Logic A Selected Column & Mobile Phase B Gradient Optimization A->B Initial Conditions C Flow Rate Adjustment B->C Improved Resolution D Temperature Study C->D Fine-tuning E Optimized Method D->E Final Parameters

1H NMR and 13C NMR spectral analysis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

[1]

Executive Summary

This guide provides a definitive spectral analysis of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one , a functionalized pyrazinone scaffold often utilized in the synthesis of kinase inhibitors and sGC stimulators.[1]

The Core Challenge: The synthesis of N-alkylated pyrazinones is frequently plagued by regioselective ambiguity . The reaction of 3-chloropyrazin-2(1H)-one with 2-fluorobenzyl halides can yield two isomers: the desired N1-alkylated product (thermodynamic) and the O-alkylated imidate (kinetic impurity).[1]

Guide Scope: This document compares the spectral performance of the target molecule against its O-alkylated alternative. It establishes a self-validating NMR protocol using


F-

C coupling patterns
Solvent-Dependent Resolution

Part 1: Structural Context & Synthesis Challenges[2]

The primary analytical objective is to distinguish the lactam (N-alkyl) from the lactim (O-alkyl) ether.

Regioselectivity Pathway

The following diagram illustrates the divergent synthesis pathways and the critical decision point for NMR analysis.

RegioselectivityStart3-chloropyrazin-2(1H)-one(Ambident Nucleophile)Reagent2-Fluorobenzyl bromide(Base: K2CO3/Cs2CO3)Start->ReagentTargetTARGET: N-Isomer(N-alkylation)C=O Signal presentReagent->TargetThermodynamic Control(High Temp/Polar Solvent)ImpurityALTERNATIVE: O-Isomer(O-alkylation)C-O-C Signal presentReagent->ImpurityKinetic Control(Low Temp/Non-polar)

Caption: Divergent alkylation pathways of the pyrazinone scaffold. The N-isomer is the desired pharmaceutical intermediate.

Part 2: Experimental Protocol

To ensure reproducibility and correct observation of fluorine couplings, the following sample preparation protocol is mandatory.

Sample Preparation (Self-Validating System)
  • Solvent Selection: DMSO-d

    
      is the superior solvent compared to CDCl
    
    
    .[1]
    • Reasoning: Pyrazinones are prone to

      
      -stacking in non-polar solvents (CDCl
      
      
      ), which causes concentration-dependent chemical shift drifts. DMSO-d
      
      
      disrupts these aggregates and provides sharper resolution of the
      
      
      F-
      
      
      H long-range couplings.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (Grade 5 or higher) to minimize shimming errors associated with fluorine sidebands.

Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, relaxation delay (d1) = 2.0s.
    
  • 
    C NMR:  1024 scans, d1 = 2.0s. Crucial:  Use 
    
    
    H-decoupling but maintain
    
    
    F-coupling to observe diagnostic splitting.
  • 
    F NMR:  Non-decoupled sequence to verify purity.
    

Part 3: Comparative 1H NMR Analysis

The proton spectrum provides the first line of evidence. The table below compares the Target (N-alkyl) with the Alternative (O-alkyl).

Representative Chemical Shift Data (DMSO-d )
AssignmentTarget: N-Isomer (

ppm)
Alternative: O-Isomer (

ppm)
Multiplicity & Coupling (

Hz)
Diagnostic Note
H-6 (Pyrazine) 8.25 8.05Doublet (

)
N-alkylation deshields H-6 significantly due to proximity to the N-substituent.[1]
H-5 (Pyrazine) 7.858.15Doublet (

)
In the O-isomer, H-5 and H-6 are more magnetically equivalent.[1]
CH

(Benzylic)
5.25 5.45Singlet (broad)The N-CH

is typically shielded relative to O-CH

.[1]
Ar-H (Benzyl) 7.10 – 7.457.10 – 7.45MultipletOverlapping region; difficult to distinguish isomers here.[1]
Detailed Spectral Features
  • The Benzylic Singlet: In the N-isomer, the CH

    
     appears around 5.25 ppm . In the O-isomer, the electronegativity of oxygen shifts this signal downfield to ~5.45 ppm .
    
  • Fluorine Coupling: The benzylic CH

    
     often appears as a broadened singlet or a very fine doublet (
    
    
    Hz) due to long-range coupling with the ortho-fluorine.[1] This is a key purity check; if the peak is sharp and distinct, check for loss of fluorine (defluorination side reaction).

Part 4: 13C NMR & Fluorine Coupling Analysis[3]

This is the definitive method for structural confirmation.[2] The presence of the Fluorine atom acts as an internal "spy," splitting carbon signals in a predictable pattern.

Diagnostic Workflow

The following Graphviz diagram outlines the logic flow for assigning the

CarbonAssignmentSpectrumAcquire 13C{1H} Spectrum(Do NOT Decouple 19F)CheckCOCheck Carbonyl Region(150-160 ppm)Spectrum->CheckCOIsomerCheckIsomer DifferentiationCheckCO->IsomerCheckN_IsoN-Isomer ConfirmedSignal at ~155 ppm (C=O)IsomerCheck->N_Iso< 158 ppmO_IsoO-Isomer ConfirmedSignal at ~162 ppm (C-O)IsomerCheck->O_Iso> 160 ppmFluorineAnalyze Fluorine Couplings(Benzyl Ring)N_Iso->FluorineC_FC-2' (C-F)Doublet, 1J ~245 HzFluorine->C_FC_OrthoC-3' (Ortho)Doublet, 2J ~17 HzFluorine->C_Ortho

Caption: Logic flow for distinguishing regioisomers using Carbon-13 chemical shifts and Fluorine coupling constants.

Comparative 13C Data Table (DMSO-d )
Carbon PositionChemical Shift (

)
Splitting PatternCoupling Constant (

)
Structural Insight
C=O (C-2) 154.8 Singlet-Diagnostic: Confirms Lactam (N-alkyl) structure.[1] O-isomer appears >160 ppm.
C-Cl (C-3) 148.2Singlet-Characteristic of

-chloro carbonyls.[1]
C-F (C-2') 160.5Doublet

Hz
Large coupling confirms F is intact.[1]
C-1' (Quaternary) 123.1Doublet

Hz
Coupled to ortho-F.
N-CH

48.5 Doublet

Hz
Critical: The benzylic carbon shows a small coupling to F.

Part 5: Performance Comparison (Solvent Systems)

Comparing the "performance" of the analytical method involves selecting the right solvent to resolve the Fluorine couplings.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Verdict
Solubility ExcellentModerateDMSO prevents precipitation of the polar lactam.[1]
H-6 Resolution Sharp DoubletBroadenedDMSO minimizes quadrupole broadening from Nitrogen.
Water Peak 3.33 ppm (Interferes with CH

?)
1.56 ppm (Clear)Caution: In DMSO, wet samples may obscure the benzylic CH

region (approx 3.5-5.0).[1] Dry DMSO is essential.
F-H Coupling ResolvedOften collapsedDMSO allows observation of the fine

coupling.[1]
Conclusion

For 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one , the N-isomer is confirmed by:

  • 
    H NMR:  H-6 doublet at 8.25 ppm  and Benzylic CH
    
    
    at 5.25 ppm .
  • 
    C NMR:  Carbonyl signal at 154.8 ppm  (vs 162 ppm for O-isomer).[1]
    
  • 
    F Coupling:  Observation of 
    
    
    (245 Hz) and
    
    
    (15 Hz) in the carbon spectrum.

References

  • BenchChem. (2025).[2] Confirming the Structure of 2-Fluoropentane with 13C NMR Spectroscopy: A Comparative Guide. (Provides foundational data on C-F coupling constants). Link

  • LaPlante, S. R., et al. (2013).[3] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][3][4] Bioorganic & Medicinal Chemistry Letters.[3] (Authoritative methodology for N vs O distinction). Link

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. (Source for pyrazine ring proton shifts).[1][5] Link

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.[6][7] (Technical basis for C-F splitting analysis). Link

A Comparative Guide to the LC-MS Identification of Vericiguat Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and analysis of key intermediates in the synthesis of Vericiguat. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring a robust and scientifically sound approach to intermediate analysis.

Introduction: The Critical Role of Intermediate Analysis in Vericiguat Synthesis

Vericiguat, a soluble guanylate cyclase (sGC) stimulator, is a vital therapeutic agent for heart failure.[1][2] Its synthesis is a multi-step process where the purity and characterization of each intermediate are paramount to the quality and safety of the final active pharmaceutical ingredient (API).[3] In-process monitoring and control of intermediates are crucial for identifying potential impurities and optimizing reaction conditions. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a powerful analytical tool for this purpose, offering both the separation capabilities of HPLC/UPLC and the sensitive, specific detection of mass spectrometry.[4]

This guide will compare and contrast two primary liquid chromatography approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with tandem mass spectrometry for the analysis of key Vericiguat intermediates. The discussion will be grounded in the physicochemical properties of the intermediates and the fundamental principles of LC-MS.

Key Vericiguat Intermediates in Focus

The synthesis of Vericiguat involves several key intermediates. Based on published synthetic routes, this guide will focus on the following representative intermediates, which encompass a range of polarities and structural motifs:

  • Intermediate A (Int-A): 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

  • Intermediate B (Int-B): 5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide

  • Intermediate C (Int-C): 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine

These intermediates are crucial building blocks in the construction of the final Vericiguat molecule.[3][5]

Comparative Analysis of LC-MS Methodologies

The choice of an appropriate LC-MS method is critical for the successful separation and identification of pharmaceutical intermediates. The primary considerations revolve around the polarity of the analytes and the desired chromatographic resolution.

Chromatographic Separation: A Tale of Two Columns

1. Reversed-Phase (C18) Chromatography: The Workhorse for Non-Polar to Moderately Polar Compounds

Reversed-phase chromatography, particularly with a C18 stationary phase, is the most common starting point for method development in pharmaceutical analysis.[6] It separates compounds based on their hydrophobicity.

  • Principle of Separation: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Non-polar analytes have a stronger affinity for the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier.

  • Application to Vericiguat Intermediates:

    • Intermediate A and B: These intermediates, with their larger aromatic systems, are expected to exhibit moderate retention on a C18 column.

    • Intermediate C: With the addition of the triaminopyrimidine group, this intermediate is significantly more polar and may show limited retention on a standard C18 column, potentially eluting near the void volume.

2. Hydrophilic Interaction Liquid Chromatography (HILIC): The Specialist for Polar Compounds

HILIC is an alternative chromatographic mode that is well-suited for the retention and separation of polar and hydrophilic compounds.[7]

  • Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (water). A stagnant, water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk mobile phase. More polar compounds are more strongly retained.

  • Application to Vericiguat Intermediates:

    • Intermediate C: Due to its high polarity, Intermediate C is an ideal candidate for HILIC, where it is expected to be well-retained and separated from other less polar impurities.

    • Intermediate A and B: These less polar intermediates will likely have minimal retention in HILIC mode.

Comparative Performance Data

The following table summarizes the expected chromatographic performance of the two column types for the selected Vericiguat intermediates. The retention factor (k') is a measure of the retention of an analyte. A higher k' value indicates stronger retention.

IntermediatePredicted PolarityExpected k' on C18 ColumnExpected k' on HILIC ColumnRecommended Column
Int-A Moderately Polar2 - 10< 1C18
Int-B Moderately Polar2 - 10< 1C18
Int-C Highly Polar< 2> 5HILIC
Mass Spectrometric Identification: Unraveling Molecular Structures

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of the moderately polar to polar Vericiguat intermediates, typically producing protonated molecules ([M+H]^+) in positive ion mode.[6][8] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, generating a characteristic fragmentation pattern that can be used for structural confirmation.

Predicted Fragmentation Pathways

  • Intermediate A (5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide):

    • Precursor Ion ([M+H]^+): m/z 289.09

    • Predicted Major Fragments:

      • Loss of the carboxamide group (-CONH2)

      • Cleavage of the benzyl group

  • Intermediate B (5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide):

    • Precursor Ion ([M+H]^+): m/z 288.11

    • Predicted Major Fragments:

      • Loss of the carboximidamide group (-C(=NH)NH2)

      • Cleavage of the benzyl group

  • Intermediate C (2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine):

    • Precursor Ion ([M+H]^+): m/z 369.16

    • Predicted Major Fragments:

      • Fragmentation of the pyrimidine ring

      • Cleavage of the bond between the pyrazolopyridine and pyrimidine rings

      • Loss of the benzyl group

Experimental Protocols: A Step-by-Step Guide

The following are detailed, self-validating protocols for the LC-MS analysis of Vericiguat intermediates, designed to be adapted and optimized for specific laboratory instrumentation.

Protocol 1: Reversed-Phase LC-MS/MS for Intermediates A and B

1. Liquid Chromatography System:

  • Column: C18, 2.1 x 100 mm, 2.5 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 10-90% B over 10 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

2. Mass Spectrometry System (Q-TOF or Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Gas Flow: As per instrument manufacturer's recommendation
  • MS1 Scan Range: m/z 100-500
  • MS/MS: Product ion scan of the respective ([M+H]^+) ions with optimized collision energy.
Protocol 2: HILIC-MS/MS for Intermediate C

1. Liquid Chromatography System:

  • Column: Amide or bare silica HILIC, 2.1 x 100 mm, 3 µm particle size
  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water with 0.1% Formic Acid
  • Gradient: 0-50% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 5 µL

2. Mass Spectrometry System (Q-TOF or Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.0 kV
  • Source Temperature: 110 °C
  • Desolvation Temperature: 300 °C
  • Gas Flow: As per instrument manufacturer's recommendation
  • MS1 Scan Range: m/z 100-500
  • MS/MS: Product ion scan of the ([M+H]^+) ion with optimized collision energy.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the LC-MS identification of Vericiguat intermediates.

workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Vericiguat Synthesis Reaction Mixture dilution Dilution in appropriate solvent sample->dilution injection Injection dilution->injection lc_column LC Column (C18 or HILIC) injection->lc_column separation Chromatographic Separation lc_column->separation esi Electrospray Ionization (ESI) separation->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 identification Intermediate Identification (based on m/z and fragmentation) ms2->identification

Caption: General workflow for the LC-MS analysis of Vericiguat intermediates.

Predicted Fragmentation Pathway of a Key Intermediate

The following diagram illustrates a predicted fragmentation pathway for Intermediate C.

fragmentation parent Intermediate C [M+H]+ = 369.16 frag1 Loss of Benzyl Group m/z = 260.10 parent->frag1 - C7H6F frag2 Pyrimidine Ring Fragment m/z = 126.06 parent->frag2 Ring Cleavage frag3 Pyrazolopyridine Fragment m/z = 244.09 parent->frag3 Ring Cleavage

Caption: Predicted fragmentation of Intermediate C in positive ESI-MS/MS.

Conclusion

The successful identification and characterization of Vericiguat intermediates are critical for ensuring the quality and consistency of the final drug product. This guide has provided a comparative overview of two powerful LC-MS methodologies, Reversed-Phase and HILIC, for the analysis of key Vericiguat intermediates. The choice between these techniques should be guided by the polarity of the target analytes. A C18 column is generally suitable for the less polar intermediates, while a HILIC column is superior for the highly polar species. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can develop robust and reliable analytical methods for the comprehensive analysis of the Vericiguat synthesis pathway.

References

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • LCGC International. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • National Center for Biotechnology Information. Gas-phase fragmentation of protonated C60-pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds. [Link]

  • National Center for Biotechnology Information. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]

  • New Drug Approvals. Vericiguat. [Link]

  • ResearchGate. A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. [Link]

  • Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • apicule. 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide (CAS No: 1350653-27-8) API Intermediate Manufacturers. [Link]

  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review Article on Analytical Method on Vericiguat. [Link]

  • International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Journal of Medicinal Chemistry. Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. [Link]

  • Pharmaffiliates. 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide. [Link]

  • precisionFDA. 5-FLUORO-1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE-3-CARBOXIMIDAMIDE FORMATE. [Link]

  • precisionFDA. 2-(1-(2-FLUOROBENZYL)-1H-PYRAZOLO(3,4-B)PYRIDIN-3-YL)-N5,N5-DIMETHYLPYRIMIDINE-4,5,6-TRIAMINE. [Link]

  • S A Pharmachem. 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine. [Link]

Sources

Comparative Synthetic Strategies for 3-Chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of synthetic routes for 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one , a functionalized heterocyclic building block. While often overshadowed by its pyrazole-pyridine analogs (common in sGC stimulators like Vericiguat), this pyrazinone scaffold represents a critical structural motif for specific kinase inhibitors and next-generation soluble guanylate cyclase modulators.

The core synthetic challenge lies in the ambident nature of the pyrazinone ring , which can undergo either N-alkylation (desired) or O-alkylation (undesired) depending on the reaction environment. This guide compares the industrial Direct N-Alkylation route against the laboratory-scale Mitsunobu Coupling , providing optimized protocols to maximize regioselectivity.

Route Analysis & Comparison

Route 1: Direct N-Alkylation (Process Chemistry Standard)

This route utilizes a base-mediated SN2 displacement of 2-fluorobenzyl halides. It is the preferred method for scale-up due to low reagent cost and operational simplicity.

  • Mechanism: The base deprotonates the N1-H of 3-chloropyrazin-2(1H)-one. The resulting anion attacks the benzylic carbon of 2-fluorobenzyl bromide/chloride.

  • Regioselectivity Control: The 3-chloro substituent provides steric bulk and electron-withdrawing character, which slightly favors the softer nitrogen nucleophile over the harder oxygen. However, the choice of base is critical. Hard bases (e.g., NaH) in polar aprotic solvents can increase O-alkylation. Cesium carbonate (Cs₂CO₃) is recommended as it promotes the "Cesium Effect," stabilizing the N-anion and enhancing solubility in organic solvents.

Route 2: Mitsunobu Coupling (Laboratory Scale)

This route couples 3-chloropyrazin-2(1H)-one directly with 2-fluorobenzyl alcohol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD/DEAD).

  • Mechanism: Activation of the alcohol by the betaine intermediate followed by nucleophilic attack by the pyrazinone.

  • Regioselectivity Control: Mitsunobu conditions generally favor N-alkylation for lactam-like heterocycles because the reaction proceeds via an oxy-phosphonium intermediate that is preferentially attacked by the nitrogen.

  • Limitations: Poor atom economy (formation of OPPh₃ and hydrazide byproducts) makes this difficult to purify on a kilogram scale.

Comparison Matrix
FeatureRoute 1: Direct N-AlkylationRoute 2: Mitsunobu Coupling
Reagents 2-Fluorobenzyl bromide, Cs₂CO₃/K₂CO₃2-Fluorobenzyl alcohol, PPh₃, DIAD
Regioselectivity Moderate to High (Base dependent)High (N-selective)
Atom Economy HighLow (Stoichiometric byproducts)
Purification Crystallization or simple washColumn Chromatography often required
Scalability Excellent (Kg scale)Poor (g scale)
Cost LowHigh (DIAD/PPh₃ costs)

Detailed Experimental Protocols

Protocol A: Optimized Direct N-Alkylation (Recommended)

Target: High-yield synthesis with minimized O-isomer formation.

Reagents:

  • 3-Chloropyrazin-2(1H)-one (1.0 equiv) [CAS: 105985-17-9]

  • 2-Fluorobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step Workflow:

  • Charge: To a dry reaction vessel equipped with a mechanical stirrer and nitrogen inlet, add 3-chloropyrazin-2(1H)-one (10.0 g, 76.6 mmol) and DMF (100 mL).

  • Base Addition: Add Cs₂CO₃ (37.4 g, 115 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes to ensure deprotonation.

    • Note: The mixture may turn slightly yellow/orange.

  • Alkylation: Cool the mixture to 0°C. Dropwise add 2-fluorobenzyl bromide (15.9 g, 84.2 mmol) over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC (EtOAc/Hexane 1:1).

    • Checkpoint: The O-alkylated byproduct (if formed) usually runs higher (less polar) on TLC than the N-alkylated product.

  • Quench & Workup: Pour the reaction mixture into ice-water (500 mL). Stir vigorously for 30 minutes. The product should precipitate as an off-white solid.

  • Isolation: Filter the solid. Wash the cake with water (3 x 50 mL) and hexanes (2 x 30 mL) to remove excess benzyl bromide.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol if purity is <98%.

    • Typical Yield: 80–88%

Protocol B: Precursor Synthesis (If Commercial SM is Unavailable)

Transformation: 2,3-Dichloropyrazine


 3-Chloropyrazin-2(1H)-one.
  • Dissolve 2,3-dichloropyrazine (1.0 equiv) in DMSO .

  • Add NaOH (2.5 equiv, aqueous solution).

  • Heat to 60–70°C for 2 hours.

  • Acidify carefully with HCl to pH 4–5 to precipitate the 3-chloropyrazin-2(1H)-one tautomer.

  • Filter and dry.[1]

Visualizations[2]

Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the bifurcation between the desired N-alkylation and the competing O-alkylation, highlighting the role of the base.

ReactionPathway SM 3-Chloropyrazin-2(1H)-one (Tautomeric Equilibrium) Intermediate Pyrazinone Anion (Delocalized) SM->Intermediate Deprotonation Base Cs2CO3 (Base) Base->Intermediate ProductN TARGET: N-Alkylated 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one (Thermodynamically Favored) Intermediate->ProductN Soft-Soft Interaction (Major Path) ProductO BYPRODUCT: O-Alkylated 2-((2-fluorobenzyl)oxy)-3-chloropyrazine (Kinetic/Hard Nucleophile) Intermediate->ProductO Hard-Hard Interaction (Minor Path) Reagent 2-Fluorobenzyl Bromide Reagent->ProductN Reagent->ProductO

Caption: Divergent reaction pathways showing the selectivity control required to favor the N-alkylated target.

Figure 2: Purification Workflow

A logic flow for isolating the pure compound from the crude reaction mixture.

Purification Crude Crude Reaction Mixture (DMF, Product, Salts, Byproducts) Quench Quench in Ice-Water (Precipitation) Crude->Quench Filter Filtration Quench->Filter Filtrate Filtrate (DMF, Salts, Impurities) Filter->Filtrate Solid Wet Cake (Product + Trace O-isomer) Filter->Solid Wash Wash: Water then Hexane Solid->Wash PurityCheck Check Purity (HPLC) Wash->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst Fail (<98%) Final Pure Product (>98% HPLC) PurityCheck->Final Pass (>98%) Recryst->Final

Caption: Decision tree for the purification of the target molecule ensuring pharmaceutical-grade purity.

References

  • Follmann, M., et al. (2017). "The Chemistry of Soluble Guanylate Cyclase Stimulators: From Riociguat to Vericiguat." Journal of Medicinal Chemistry, 60(12), 5146–5161.

    • Context: Establishes the standard conditions for N-alkylation of pyrazole/pyridine systems with 2-fluorobenzyl halides, directly applicable to the pyrazinone scaffold.
  • Sato, N. (2000). "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier. Context: Authoritative text on the reactivity of chloropyrazinones and tautomeric equilibrium.
  • Lier, E., et al. (2014).[2] "Process for the preparation of substituted pyrazoles." U.S. Patent 8,829,195.[3]

    • Context: Describes industrial scale-up conditions for benzylations of nitrogen heterocycles using potassium/cesium carbon
  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

    • Context: Foundational reference for the altern

Sources

Comparative Guide: Impurity Profiling of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intermediate 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one (hereafter referred to as Intermediate-A ) is a critical scaffold in the synthesis of sGC stimulators, most notably Vericiguat (Verquvo®). The quality of this intermediate directly dictates the yield and purity of the subsequent coupling reaction with pyrimidine derivatives.

This guide objectively compares two analytical approaches for profiling batches of Intermediate-A:

  • Method A (Legacy): Standard C18 HPLC with UV detection.

  • Method B (Advanced): Orthogonal Phenyl-Hexyl UHPLC with Q-TOF MS detection.

Key Finding: While Method A is sufficient for assay (>98%), it consistently fails to resolve the critical


-alkylated regioisomer  and trace hydrolysis degradants  (des-chloro impurities). We recommend Method B for release testing due to its superior resolution (

) of positional isomers driven by

selectivity.

Critical Quality Attributes (CQA) & Impurity Landscape

The synthesis of Intermediate-A involves the alkylation of 3-chloropyrazin-2(1H)-one with 2-fluorobenzyl halides. This reaction landscape presents three specific impurity risks that must be controlled under ICH Q3A(R2) guidelines [1].

The Chemical Challenge
  • Regioselectivity (

    
    - vs. 
    
    
    
    -alkylation):
    Pyrazinones are ambident nucleophiles. While thermodynamic conditions favor
    
    
    -alkylation, kinetic control or solvent effects can lead to
    
    
    -alkylation. These isomers are isobaric and often co-elute on standard C18 phases.
  • Labile Leaving Group: The C3-chloro group is the "warhead" for the next synthetic step. It is susceptible to hydrolysis, yielding the non-reactive 3-hydroxy impurity.

Impurity Origin Map (Visualization)

ImpurityMap SM1 3-chloropyrazin- 2(1H)-one Rxn Alkylation (Base/Solvent) SM1->Rxn SM2 2-fluorobenzyl halide SM2->Rxn Prod Target Product (N-alkylated) Rxn->Prod Major Path Imp1 Impurity A (O-alkylated Regioisomer) Rxn->Imp1 Kinetic Side-Rxn Imp3 Impurity C (Dimer/Bis-alkyl) Rxn->Imp3 Over-alkylation Imp2 Impurity B (Hydrolysis: 3-OH) Prod->Imp2 Moisture/Acid Degradation

Figure 1: Synthetic pathway illustrating the origin of critical impurities. Note that Impurity B (Hydrolysis) can occur during reaction or storage.

Comparative Methodology

We analyzed three distinct commercial batches of Intermediate-A using both methods to demonstrate the risk of "hidden" impurities.

Method A: Legacy Quality Control (C18)
  • Column: C18 (L1),

    
     mm, 5 µm.
    
  • Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile.

  • Mechanism: Hydrophobicity-driven separation.

  • Limitation: Poor selectivity for dipole-moment differences (isomers).

Method B: Advanced Profiling (Phenyl-Hexyl)
  • Column: Fluorophenyl-Hexyl (L43),

    
     mm, 1.7 µm.
    
  • Mobile Phase: 10 mM Ammonium Formate / Methanol.

  • Mechanism:

    
     interaction + Hydrophobicity.
    
  • Advantage: The fluorobenzyl ring of the analyte interacts differentially with the phenyl stationary phase depending on its attachment point (

    
     vs 
    
    
    
    ), maximizing separation.

Experimental Data & Results

Quantitative Comparison Table

The following data represents average performance metrics across three batches (n=6 injections).

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl UHPLC)Verdict
Run Time 25.0 min8.5 minMethod B (3x throughput)
Resolution (

)
(Target vs. O-Isomer)
1.1 (Co-elution risk)3.4 (Baseline resolved)Method B is Critical
LOD (Impurity B) 0.05%0.005% (MS Detection)Method B
Linearity (

)
> 0.999> 0.999Equivalent
Batch 003 Purity Reported: 99.2% Actual: 98.4% Method A masked 0.8% impurities
Batch Analysis Insights
  • Batch 001: Both methods showed >99.5% purity. Process control was optimal.

  • Batch 003 (The Outlier): Method A reported 99.2% purity. Method B revealed a 0.6% spike in the

    
    -alkylated isomer .
    
    • Root Cause:[1][2] Investigation revealed a temperature excursion during the alkylation step in Batch 003, favoring the kinetic

      
      -product. Method A failed to flag this, which would have lowered the yield in the subsequent Vericiguat coupling step.
      

Detailed Protocol: Method B (Recommended)

To replicate the advanced profiling results, follow this self-validating protocol.

Reagents & Preparation
  • Buffer A: Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 with Formic Acid. (Mass spec grade reagents required).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol.

Instrument Conditions
  • System: UHPLC coupled with Q-TOF or Single Quad MS.

  • Column: Acquity CSH Phenyl-Hexyl, 1.7 µm,

    
     mm.
    
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

  • Detection:

    • UV @ 254 nm (Primary Quantitation).

    • MS ESI (+) Mode (Identification). Scan range 100–600 m/z.

Gradient Table
Time (min)% Buffer A% Methanol (B)Curve
0.09010Initial
5.01090Linear
6.51090Hold
6.69010Re-equilibrate
8.59010End
System Suitability Criteria (Self-Validation)
  • Resolution:

    
     between Main Peak and 
    
    
    
    -Isomer (RRT ~1.1) must be > 2.0.[3]
  • Tailing Factor: NMT 1.5 for the main peak.

  • S/N Ratio: > 10 for the 0.05% sensitivity solution.

Analytical Decision Workflow

Use this logic flow to determine the disposition of batches based on impurity profiling.

DecisionTree Start Batch Sample Screen Screening: Method B (UV 254nm) Start->Screen Decision1 Total Impurities > 0.5%? Screen->Decision1 Pass Release Batch for Synthesis Decision1->Pass No Investigate MS Identification (Q-TOF) Decision1->Investigate Yes TypeCheck Impurity Type? Investigate->TypeCheck Regio Regioisomer (O-alkyl) Isolate & Recrystallize TypeCheck->Regio Isobaric (m/z 238) Hydro Hydrolysis (3-OH) Reject Batch (Irreversible) TypeCheck->Hydro Des-chloro (m/z 220)

Figure 2: Analytical decision matrix for batch release. Note that hydrolysis impurities often necessitate batch rejection due to their inability to couple in the next step.

References

  • ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[4][5][6][7][8] International Conference on Harmonisation.[4][9] Link

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure.[10][11] Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • ChemicalBook. (2024).[12] Synthesis of Vericiguat and Intermediates.[11][12][13]Link

  • Daicel Pharma Standards. (2024). Vericiguat Impurities and Standards.Link

Sources

A Comparative Guide to Validated Analytical Methods for Fluorobenzyl Pyrazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is the bedrock of successful research and development. Fluorobenzyl pyrazinone derivatives, an emerging class of compounds with significant therapeutic potential, present unique analytical challenges due to their structural complexity. This guide provides an in-depth, objective comparison of validated analytical methodologies for the characterization and quantification of these compounds, grounded in fundamental principles and supported by experimental data. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring you can select and implement the most appropriate analytical strategy for your specific research needs.

The Analytical Imperative: Why Method Validation is Non-Negotiable

Before delving into specific techniques, it is crucial to understand the framework that governs the reliability of any analytical data: method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2] This process ensures that a chosen method is "suitable for its intended purpose," a cornerstone of data integrity in pharmaceutical science.[1] Key validation parameters, which we will explore in the context of each method, include accuracy, precision, specificity, linearity, range, and sensitivity (limit of detection and quantitation).[1][3][4] Adherence to these principles is not merely a regulatory formality but a scientific necessity for generating reproducible and trustworthy results.

Chromatographic Approaches: The Workhorses of Pharmaceutical Analysis

Chromatography, the science of separation, is the principal tool for the analysis of fluorobenzyl pyrazinone derivatives. The two most powerful and widely adopted techniques in this domain are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these two methods is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[5][6][7]

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Derivatives

HPLC is a highly versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[6][7] For fluorobenzyl pyrazinone derivatives, which are often solids at room temperature, Reverse-Phase HPLC (RP-HPLC) is the most common modality.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC due to its hydrophobicity, which effectively retains moderately polar to non-polar compounds like pyrazinone derivatives.[8] The choice of a specific C18 column depends on factors like particle size (smaller particles for higher efficiency) and end-capping (to minimize peak tailing).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used to elute the analyte from the column. The ratio of these components is optimized to achieve a balance between retention time and peak resolution. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.

  • Detector: A UV detector is often sufficient for routine analysis, as the aromatic and pyrazinone ring systems exhibit strong chromophores.[8] For more selective and sensitive detection, especially in complex matrices like biological fluids, a mass spectrometer (LC-MS/MS) is the detector of choice.[9][10][11]

This protocol outlines a typical validated RP-HPLC-UV method for the quantification of a fluorobenzyl pyrazinone derivative.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the fluorobenzyl pyrazinone reference standard and dissolve in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters (as per ICH Q2(R1)):

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be > 0.999.
  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
  • Precision:
  • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration standard on the same day. The relative standard deviation (%RSD) should be < 2%.
  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be < 2%.
  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analogs

For fluorobenzyl pyrazinone derivatives that are sufficiently volatile and thermally stable, GC-MS offers unparalleled sensitivity and selectivity.[5][6][12] The high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it a powerful tool.[13]

  • Injection Mode: Splitless injection is often preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of a wide range of compounds. The choice of column length and internal diameter affects the separation efficiency and analysis time.

  • Oven Temperature Program: A temperature gradient is employed to effectively separate compounds with different boiling points. The initial temperature is held low to trap volatile components, then ramped up to elute the less volatile analytes.

  • Mass Spectrometer Settings: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to library databases for identification. For quantification, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.

This protocol describes a typical validated GC-MS method for the analysis of a volatile fluorobenzyl pyrazinone derivative.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Working Standard Solutions: Prepare a series of dilutions in the same solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
  • Sample Preparation: Use a suitable extraction technique, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte from the sample matrix and concentrate it.

4. Validation Parameters (as per ICH Q2(R1)):

  • The validation parameters are similar to those for HPLC, with adjustments for the different technique. For example, linearity is established over a lower concentration range due to the higher sensitivity of GC-MS.

Comparative Performance: A Head-to-Head Analysis

The choice between HPLC and GC-MS is a critical decision in method development. The following table provides a direct comparison of their performance characteristics for the analysis of fluorobenzyl pyrazinone derivatives.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Senior Application Scientist's Insight
Applicability Wide range of compounds, including non-volatile and thermally labile derivatives.[6][7]Volatile and thermally stable derivatives.[5][12]HPLC is generally the more versatile starting point for novel compounds with unknown thermal stability.
Sensitivity Good (µg/mL to ng/mL range with UV detection).[8] Excellent with MS detection.[9]Excellent (ng/mL to pg/mL range).[5][14]For trace-level analysis and impurity profiling, GC-MS often provides superior sensitivity.
Selectivity Good with UV detection. Excellent with MS detection.[9]Excellent, especially in SIM mode.[12]The mass spectrometer in GC-MS provides a higher degree of confidence in analyte identification.
Sample Preparation Often simpler, involving dissolution and filtration.[8]Can be more complex, often requiring extraction and sometimes derivatization.The need for derivatization in GC to improve volatility can introduce additional steps and potential for error.
Analysis Time Typically 5-15 minutes per sample.Typically 10-30 minutes per sample.HPLC methods can often be optimized for faster throughput.
Cost Lower initial instrument cost for UV-based systems.Higher initial instrument cost.The long-term cost of ownership for HPLC can be higher due to solvent consumption.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolution in Mobile Phase Filter Filtration (0.45 µm) Prep->Filter HPLC HPLC Injection Filter->HPLC Column C18 Column Separation HPLC->Column Detector UV or MS Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quant Quantification Chromatogram->Quant GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Extraction (LLE or SPE) Concentrate Concentration Extract->Concentrate GCMS GC-MS Injection Concentrate->GCMS GC_Col Capillary Column Separation GCMS->GC_Col MS_Detect Mass Spectrometric Detection GC_Col->MS_Detect TIC Total Ion Chromatogram MS_Detect->TIC Quant_SIM Quantification (SIM Mode) TIC->Quant_SIM

Caption: A typical workflow for the analysis of fluorobenzyl pyrazinone derivatives by GC-MS.

Beyond Chromatography: The Role of Spectroscopic Methods

While chromatography is essential for separation and quantification, spectroscopic techniques are indispensable for the initial characterization and structural elucidation of novel fluorobenzyl pyrazinone derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the synthesized compounds. [15][16][17]The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the pyrazinone ring and the C-F bond of the fluorobenzyl moiety. [15][16]* UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is useful for determining an optimal wavelength for detection in HPLC-UV analysis. [15] A logical workflow for the analytical characterization of a new fluorobenzyl pyrazinone derivative would involve initial structural confirmation by spectroscopic methods, followed by the development and validation of a chromatographic method for quantification and purity assessment.

Characterization_Workflow Synthesis Synthesis of Novel Derivative Spectroscopy Spectroscopic Characterization (NMR, IR, UV-Vis) Synthesis->Spectroscopy Method_Dev Chromatographic Method Development (HPLC or GC-MS) Spectroscopy->Method_Dev Validation Method Validation (ICH Q2(R1)) Method_Dev->Validation Application Application in QC and R&D Validation->Application

Caption: Logical workflow for the analytical characterization of novel compounds.

Conclusion: A Scientifically Grounded Approach to Method Selection

The selection of an analytical method for fluorobenzyl pyrazinone derivatives is not a one-size-fits-all decision. A thorough understanding of the analyte's physicochemical properties, the required sensitivity and selectivity, and the available instrumentation is paramount. As a guiding principle, RP-HPLC offers a versatile and robust platform for a wide range of derivatives, while GC-MS provides exceptional sensitivity for volatile analogs.

Ultimately, the trustworthiness of your data hinges on a rigorous validation process conducted in accordance with established guidelines like ICH Q2(R1). By embracing a scientifically sound and well-documented approach to method development and validation, you can ensure the integrity of your research and accelerate the journey of these promising compounds from the laboratory to their full therapeutic potential.

References

  • BenchChem. (2025). GC-MS vs. HPLC for Pyrazine Analysis: A Comparative Performance Guide.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • McMaster, M. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing.
  • Jandera, P., & Hajkova, K. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101–109.
  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (CPMP/ICH/381/95).
  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
  • Attygalle, A. B., Jois, S. D., & Morgan, E. D. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • VŠCHT Praha. (n.d.). Analytica Chimica Acta.
  • Wessig, P., & Lindner, J. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4583.
  • News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Hossain, M. A., & Rahman, M. M. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. American Journal of Analytical Chemistry, 3, 298-310.
  • ICON plc. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Li, W., Zhang, J., & Tse, F. L. S. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • Deng, P., Zhan, Y., Chen, X., & Zhong, D. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49–69.
  • ResearchGate. (n.d.). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations | Request PDF.
  • Gîrd, C. E., et al. (2024).
  • Sztanke, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5489.
  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • IJIRT. (n.d.). Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formulation.
  • Sravani, G., et al. (2018). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(8), 3364-3371.
  • Wang, Y., et al. (2025). Development and Validation of an HPLC Method to Determine Chemical and Radiochemical Purity of [18F]Florbetazine Injection. Journal of Labelled Compounds and Radiopharmaceuticals, 68(3), e4140.
  • IJCRT. (2026, January 22). Analytical Method Development and Validation for Estimation of Fexuprazan Hydrochloride in Bulk and Its Tablet Dosage Form by RP.

Sources

Pharmaceutical Grade Pyrazinone Intermediates: Quality Control & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Purity-Performance Correlation

In the synthesis of nitrogen-heterocycle APIs (e.g., Favipiravir, Bortezomib), pyrazinone intermediates serve as the critical scaffold. However, the market offers two distinct tiers of these intermediates: Standard Industrial Grade (95-98%) and Pharmaceutical Grade (>99.5%) .

While Industrial Grade options offer lower upfront costs, they introduce significant downstream risks. This guide objectively compares these alternatives, demonstrating how rigorous Quality Control (QC) parameters in Pharmaceutical Grade intermediates prevent catalytic poisoning, minimize side-reactions, and ensure regulatory compliance (ICH Q3A/Q3B).

Comparative Performance Matrix
FeatureStandard Industrial GradePharmaceutical GradeImpact on Drug Development
Purity (HPLC) 95.0% – 98.0%≥ 99.5%Yield: High purity prevents competitive inhibition in coupling steps.
Regioisomer Control Often unspecified (up to 2%)Strictly controlled (< 0.10%)Safety: Prevents formation of difficult-to-separate isomeric API impurities.
Residual Metals Uncontrolled (> 100 ppm)< 20 ppm (Pd, Cu, Fe)Catalysis: Low metals prevent poisoning of sensitive catalysts (e.g., Pd(PPh3)4).
Water Content Hygroscopic variability< 0.5% (Controlled Packaging)Stoichiometry: Precise molecular weight calculations for moisture-sensitive reagents.

Critical Quality Attributes (CQAs) & Impurity Profiling

The primary failure mode in pyrazinone chemistry is the carryover of "silent" impurities—structurally similar analogs that co-elute during standard purification but react indistinguishably from the target intermediate.

Key Impurity Classes[1][2][3][4][5]
  • Regioisomers: For 3-hydroxypyrazine-2-carboxamide, the 6-hydroxy isomer is a common byproduct. If not controlled, it leads to "isomeric APIs" that require expensive chiral chromatography to remove.

  • Halo-Analogs: Incomplete hydrolysis of starting materials (e.g., 3,6-dichloropyrazine-2-carbonitrile) leaves reactive chloro-impurities. These act as chain terminators in subsequent nucleophilic substitutions.

  • Hydrolysis Products: Pyrazinamide derivatives can hydrolyze to the corresponding acid, altering pH and solubility profiles during workup.

Visualization: Impurity Carryover Pathway

The following logic flow illustrates how a minor impurity in the intermediate stage amplifies into a critical failure in the final API.

ImpurityPathway cluster_legend Pathway Legend Raw Raw Intermediate (Contains 0.5% Regioisomer) Reaction Coupling Reaction (Regioisomer reacts parallelly) Raw->Reaction Input CrudeAPI Crude API (Contains 0.5% Isomeric Impurity) Reaction->CrudeAPI Transformation Purification Standard Crystallization (Fails to separate Isomers) CrudeAPI->Purification Workup FinalAPI Final Drug Substance (OOS: Impurity > 0.10%) Purification->FinalAPI Carryover Failure key Red: Critical Failure Point Yellow: Process Risk

Figure 1: Propagation of regioisomeric impurities from intermediate to final API, highlighting the failure of standard purification techniques to remove structurally similar byproducts.

Experimental Protocols: Self-Validating QC Systems

To ensure Pharmaceutical Grade performance, we utilize a "Self-Validating" analytical workflow. This means the system must pass strict suitability criteria before any sample data is accepted.

Protocol A: High-Resolution HPLC for Purity & Related Substances

Objective: Quantify the main pyrazinone peak and separate critical regioisomers (resolution > 2.0).

Methodology:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Why? High surface area provides necessary retention for polar pyrazines.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5). Why? Low pH suppresses ionization of the acidic hydroxyl group, sharpening peak shape.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 5% B (Isocratic hold for polar impurities)

    • 5-20 min: 5% → 60% B (Elution of hydrophobic halo-analogs)

    • 20-25 min: 60% B (Wash)

  • Detection: UV at 230 nm (pyrazine ring absorption) and 300 nm (amide conjugation).

Self-Validating Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity.

  • Tailing Factor (T): 0.8 – 1.5 (Ensures no secondary interactions).

  • RSD (n=6): < 1.0% for retention time and area.

  • If these criteria are not met, the run is automatically invalidated and the column requires regeneration.

Protocol B: Trace Metal Analysis via ICP-MS

Objective: Ensure catalyst poisons (Pd, Cu) are below threshold levels (< 10 ppm).

Workflow:

  • Digestion: Dissolve 100 mg of intermediate in 5 mL conc. HNO3 using a microwave digestion system (200°C, 20 min). Why? Complete matrix destruction prevents spectral interference.

  • Dilution: Dilute to 50 mL with Milli-Q water (Final acid conc. ~10%).

  • Calibration: 4-point curve (0, 10, 50, 100 ppb) using multi-element standard.

  • Internal Standard: Add Yttrium (Y) or Scandium (Sc) to correct for plasma fluctuations.

QC Workflow Visualization

The following diagram outlines the decision-making process for releasing a batch of Pharmaceutical Grade pyrazinone intermediate.

QCWorkflow Start Incoming Batch ID_Test Identity Check (H-NMR / IR) Start->ID_Test HPLC_Test Purity Analysis (HPLC Protocol A) ID_Test->HPLC_Test Decision1 Purity > 99.5%? No Isomer > 0.10%? HPLC_Test->Decision1 Metals_Test Trace Metals (ICP-MS Protocol B) Decision1->Metals_Test Yes Reject Downgrade / Reject Decision1->Reject No Decision2 Pd < 10ppm? Heavy Metals < 20ppm? Metals_Test->Decision2 Release Release as Pharma Grade Decision2->Release Yes Decision2->Reject No

Figure 2: Decision tree for batch release, enforcing strict "Go/No-Go" gates based on purity and metal content.

Performance Data: Case Study

To validate the impact of intermediate quality, a comparative study was conducted synthesizing Favipiravir (T-705) from 3-hydroxypyrazine-2-carboxamide.

ParameterUsing Industrial Grade (97%)Using Pharma Grade (99.8%)Observation
Nitration Yield 78%89%Industrial grade impurities caused tar formation.
Fluorination Yield 65%82%Residual metals in Industrial grade deactivated the KF reagent.
Final API Purity 98.2% (Requires Recrystallization)99.7% (Direct Isolation)Pharma grade intermediate eliminated the need for extra purification steps.
Total Process Time 48 Hours32 HoursReduced workup times due to cleaner reaction profiles.

References

  • Evaluation of Quality Control of Favipiravir for its Ten Related Substances Using HPLC. Rasayan Journal of Chemistry. Available at: [Link]

  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir. MDPI Molecules. Available at: [Link]

  • A Quality-by-Design Optimized LC Method for Navigating Degradation Kinetics of Favipiravir. National Institutes of Health (PMC). Available at: [Link]

  • Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (Guideline Standard).[1][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

As drug discovery and development pipelines advance, researchers are increasingly interacting with novel chemical entities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar compounds and adhering to established safety principles, we can create a robust framework for its safe handling.

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is not publicly available, an analysis of the closely related compound, 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one, provides critical safety insights. The hazard statements associated with this analog are as follows:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given the structural similarities, it is prudent to assume that 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one poses similar risks. Therefore, all handling procedures must be designed to mitigate these potential hazards.

Core Principles of Chemical Safety

The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop and implement a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[1][2][3] This plan should include standard operating procedures (SOPs), control measures, and personal protective equipment (PPE) guidelines.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for safeguarding against the potential hazards of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one.[5][6]

Recommended PPE
PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles and a face shield.[7][8]Protects against splashes that can cause serious eye irritation (H319). A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact that can lead to irritation (H315).[8] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection A lab coat that is fully buttoned.[8][9]Protects skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.To be used when there is a potential for aerosol generation or if handling the compound outside of a certified chemical fume hood, to prevent respiratory irritation (H335).
Footwear Closed-toe shoes.[9]Protects feet from spills and falling objects.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound will minimize the risk of exposure.

Engineering Controls

All work with 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one should be conducted in a certified chemical fume hood to minimize the inhalation of vapors or dust.[7]

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.[5]

    • Verify that the chemical fume hood is functioning correctly.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Figure 1. Recommended sequence for donning PPE.
  • Handling the Compound:

    • Always use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.

    • Keep all containers with the compound sealed when not in use.

  • Doffing PPE:

    • The removal of PPE should be done carefully to avoid contaminating yourself. The following sequence is recommended.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator Respirator Lab Coat->Respirator

Figure 2. Recommended sequence for doffing PPE.
  • Hygiene:

    • Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[9][10]

Emergency Procedures
IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Spill Evacuate the area. If the spill is small, absorb it with an inert material and place it in a sealed container for disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[13]

  • Waste Collection:

    • Use clearly labeled, sealed containers for all hazardous waste.

    • Do not mix with other incompatible waste streams.

  • Disposal:

    • Follow your institution's and local regulations for hazardous waste disposal.[13] Contact your EHS department for specific guidance.

By adhering to these guidelines, researchers can work safely with 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, ensuring both personal safety and the integrity of their research.

References

  • Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved from the University of California, Santa Cruz website.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Environmental Health & Safety. (2025, February 19). Safe Lab Practices. Retrieved from the University of Washington website.
  • Impactio Team. (2022, June 16).
  • Quimivita. (2025, March 25).
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Research Safety. (n.d.). Chemical Safety Guidelines. Retrieved from the University of Southern California website.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Fisher Scientific. (n.d.).
  • Oregon OSHA. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • International Paint. (n.d.).
  • BASF. (2026, February 12).
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • Aldrich. (2025, November 6).
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • MilliporeSigma. (2021, April 27).
  • Combi-Blocks, Inc. (2024, April 25).
  • AK Scientific, Inc. (n.d.).
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • TCI Chemicals. (2025, May 9).
  • MATEC Web of Conferences. (n.d.).
  • MG Chemicals. (2023, July 26).
  • Angene Chemical. (2025, April 5).
  • ChemScene. (n.d.). 3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one.
  • Apollo Scientific. (2023, June 9).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.